molecular formula C15H11FO3 B147754 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione CAS No. 135276-47-0

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Katalognummer: B147754
CAS-Nummer: 135276-47-0
Molekulargewicht: 258.24 g/mol
InChI-Schlüssel: LCNADOUVNLWSDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a fluorinated β-diketone of interest in medicinal and agrochemical research. Compounds featuring the β-diketone scaffold are valuable synthetic intermediates, particularly for constructing nitrogen-containing heterocycles like pyrazoles, which are privileged structures in drug discovery . The presence of the β-diketone moiety allows this compound to act as a key building block in multicomponent reactions (MCRs), which are efficient, one-pot processes used to generate complex molecular architectures with high atom economy for biological screening . The specific substitution pattern on this molecule integrates two pharmacologically relevant motifs: a fluorophenyl group and a hydroxyphenyl group. The incorporation of fluorine is a common strategy in lead optimization to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Researchers can explore this compound as a precursor for developing new bioactive molecules, including potential antifungal agents, given that structures containing fluorine and specific heterocycles have demonstrated promising activity against resistant fungal pathogens such as Botrytis cinerea . Its application is primarily directed toward the synthesis of novel chemical entities for use in antibacterial, anticancer, and antifungal discovery programs .

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNADOUVNLWSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354761
Record name 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135276-47-0
Record name 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, a valuable β-diketone intermediate in medicinal chemistry and materials science. The document delves into the primary synthetic routes, with a detailed exploration of the Baker-Venkataraman rearrangement and the Claisen condensation. The underlying mechanisms, experimental considerations, and detailed protocols are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and application of this target compound.

Introduction: The Significance of 1,3-Diketones

The 1,3-dicarbonyl moiety is a privileged structural motif in organic chemistry, serving as a versatile precursor for a vast array of heterocyclic compounds and biologically active molecules.[1][2] These compounds, including this compound, are key intermediates in the synthesis of flavonoids, chromones, pyrazoles, and isoxazoles, many of which exhibit significant pharmacological properties such as antimicrobial, antiviral, antioxidant, and antitumor activities.[1][3] The presence of a fluorine atom in the target molecule is of particular interest, as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide will focus on the practical synthesis of this compound, providing a robust framework for its preparation in a laboratory setting.

Primary Synthetic Strategy: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a powerful and widely employed method for the synthesis of ortho-hydroxyaryl-1,3-diketones.[3][4][5] This intramolecular acyl transfer reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to the corresponding 1,3-diketone.[5]

Mechanistic Insights

The reaction proceeds through a series of well-defined steps, as illustrated below. The process is initiated by the deprotonation of the α-carbon of the acetophenone moiety by a strong base, leading to the formation of an enolate.[3][5] This enolate then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl group, forming a cyclic intermediate.[3][5] Subsequent ring-opening yields a more stable phenolate, which upon acidic workup, affords the desired 1,3-diketone.[5]

Baker_Venkataraman_Mechanism Start 2-Acyloxyacetophenone Enolate Enolate Intermediate Start->Enolate + Base (-H+) Cyclic Cyclic Alkoxide Enolate->Cyclic Intramolecular Attack Phenolate Phenolate Cyclic->Phenolate Ring Opening Product 1,3-Diketone Phenolate->Product + H3O+ (Workup)

Figure 1: Mechanism of the Baker-Venkataraman Rearrangement.

Synthesis of the Precursor: 2-Acetylphenyl 4-fluorobenzoate

The critical starting material for the Baker-Venkataraman rearrangement is the corresponding 2-acyloxyacetophenone. In this case, 2-acetylphenyl 4-fluorobenzoate is required. This precursor can be readily synthesized by the esterification of 2-hydroxyacetophenone with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Precursor_Synthesis Reactant1 2-Hydroxyacetophenone Product 2-Acetylphenyl 4-fluorobenzoate Reactant1->Product + Reactant2 4-Fluorobenzoyl Chloride Reactant2->Product + Base

Figure 2: Synthesis of the 2-acyloxyacetophenone precursor.

Experimental Protocol for Baker-Venkataraman Rearrangement

This protocol outlines a reliable method for the synthesis of this compound via the Baker-Venkataraman rearrangement.

Materials:

  • 2-Acetylphenyl 4-fluorobenzoate

  • Potassium hydroxide (KOH), pulverized

  • Anhydrous pyridine

  • Hydrochloric acid (HCl), 2M

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylphenyl 4-fluorobenzoate (1 equivalent) in anhydrous pyridine (10-15 mL per gram of ester).

  • Base Addition: To the stirred solution, add pulverized potassium hydroxide (3-4 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold 2M hydrochloric acid. This will neutralize the excess base and precipitate the product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

  • Drying: Dry the purified product under vacuum.

Table 1: Summary of Reaction Parameters for Baker-Venkataraman Rearrangement

ParameterConditionRationale
Base Pulverized KOHA strong base is required to generate the enolate.[3] Pulverization increases the surface area for a more efficient reaction.
Solvent Anhydrous PyridineActs as both a solvent and a base catalyst. Anhydrous conditions are crucial to prevent hydrolysis of the ester.[4]
Temperature 50-60 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time 2-3 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Workup Acidic quenchNeutralizes the base and protonates the phenolate to yield the final product.[5]

Alternative Synthetic Route: The Claisen Condensation

An alternative approach to the synthesis of 1,3-diketones is the Claisen condensation.[6] This reaction involves the base-catalyzed condensation between a ketone and an ester to form a β-keto ester, which can then be further manipulated to yield the desired 1,3-diketone.

General Reaction Scheme

For the synthesis of this compound, the Claisen condensation would involve the reaction of 2'-hydroxyacetophenone with an ester of 4-fluorobenzoic acid, such as methyl 4-fluorobenzoate.

Claisen_Condensation Reactant1 2'-Hydroxyacetophenone Product 1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione Reactant1->Product + Reactant2 Methyl 4-fluorobenzoate Reactant2->Product + Strong Base

Figure 3: Claisen condensation route to the target molecule.

Considerations and Challenges

While conceptually straightforward, the Claisen condensation for this specific target molecule presents challenges. The use of a strong base, such as sodium hydride or sodium amide, is necessary. However, the presence of the acidic phenolic proton in 2'-hydroxyacetophenone can lead to side reactions and a decrease in yield. Protection of the hydroxyl group may be required, adding extra steps to the synthetic sequence. Therefore, the Baker-Venkataraman rearrangement is often the more efficient and preferred method for synthesizing ortho-hydroxyaryl-1,3-diketones.

Characterization of this compound

The synthesized product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dione backbone, and the enolic proton.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the hydroxyl and carbonyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets), Methylene protons (singlet), Enolic proton (broad singlet, downfield), Phenolic proton (singlet)
¹³C NMR Carbonyl carbons, Aromatic carbons, Methylene carbon
IR (cm⁻¹) ~3400 (O-H stretch, broad), ~1600 (C=O stretch, conjugated)
MS (m/z) Molecular ion peak corresponding to C₁₅H₁₁FO₃

Conclusion

The synthesis of this compound is most effectively achieved through the Baker-Venkataraman rearrangement of 2-acetylphenyl 4-fluorobenzoate. This method offers a direct and high-yielding route to the desired ortho-hydroxyaryl-1,3-diketone. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery. The alternative Claisen condensation route, while feasible, presents additional challenges that make it a less favorable option. Proper characterization of the final product is essential to ensure its identity and purity for subsequent applications.

References

  • Organic Chemistry Reaction. (2025). Baker-Venkataraman Rearrangement. Retrieved from [Link]

  • Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(15), 1977-1992.
  • Wikipedia. (2023). Baker–Venkataraman rearrangement. Retrieved from [Link]

  • Patil, S., et al. (2013). A facile synthesis of 1-(2, 4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via Baker-Venkataraman rearrangement under solvent free conditions. Journal of Chemical and Pharmaceutical Research, 5(2), 223-227.
  • Lim, D., et al. (2007). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters, 9(21), 4139-4142.
  • Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

  • Shokova, E. A., & Kovalev, V. V. (2015). 1,3-Diketones. Synthesis and properties. Russian Journal of Organic Chemistry, 51(6), 755-827.
  • ResearchGate. (2018). Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents. Retrieved from [Link]

  • Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204.
  • Wang, Y., et al. (2018). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development, 22(8), 1078-1084.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]

  • Google Patents. (1970). US3491122A - Synthesis of 4-pyrones.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2015). 1,3-Diketones. Synthesis and properties. Retrieved from [Link]

  • World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Google Patents. (2017). CN106432114A - A method for synthesizing 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-s-triazine.
  • ResearchGate. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal and agrochemical research. This document delves into the nuanced aspects of its synthesis via the Baker-Venkataraman rearrangement, its structural characteristics, including its predominant enolic tautomeric form, and its notable antimicrobial and anticancer properties. Detailed experimental protocols, quantitative biological activity data, and mechanistic insights are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a β-diketone that has emerged as a compound of interest due to its potential pharmacological applications.[1] The presence of a β-diketone scaffold makes it a versatile synthetic intermediate, particularly for the synthesis of nitrogen-containing heterocycles like pyrazoles, which are recognized as privileged structures in drug discovery.[1] The incorporation of a fluorophenyl group and a hydroxyphenyl group are key pharmacologically relevant motifs. The fluorine atom can modulate lipophilicity, metabolic stability, and binding affinity, a common strategy in lead optimization.[1] This guide will provide an in-depth exploration of its chemical and physical properties, detailed synthetic procedures, and a thorough examination of its biological activities.

Chemical and Physical Properties

This compound, with the molecular formula C₁₅H₁₁FO₃, is a yellow solid.[2] The compound exists predominantly in its enol tautomeric form, a common characteristic for 1,3-dicarbonyl compounds which are stabilized by intramolecular hydrogen bonding.[2]

PropertyValueSource
Molecular Formula C₁₅H₁₁FO₃[3]
Molecular Weight 258.24 g/mol [3]
CAS Number 135276-47-0[3]
Appearance Yellow solid[2]
Melting Point 125.3-126.5 °C[2]
Tautomeric Form Predominantly enol tautomer[2]
Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (400 MHz, DMSO-d₆), δ (ppm): 16.25 (s, 1H), 8.67-8.63 (m, 2H), 8.51 (d, J = 7.5 Hz, 1H), 7.91-7.86 (m, 3H), 7.41-7.38 (m, 2H), 7.14 (s, 1H), 4.48 (s, 1H).[2]

  • ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm): 183.9, 182.3, 162.7, 163.0 (d, J = 2.1 Hz), 131.0 (d, J = 2.9 Hz), 130.0, 129.2, 128.8, 117.4, 117.1, 114.5 (d, J = 21 Hz), 89.0.[2]

  • Infrared (IR) (KBr), ν (cm⁻¹): 3444, 1915, 1622, 1494, 1301, 1207, 1161, 1037, 844, 744, 578, 482.[2]

  • High-Resolution Mass Spectrometry (HRMS) (ESI): calc. for C₁₅H₁₁FO₃ [M+Na]⁺ 281.0590, found 281.0597.[2]

Synthesis of this compound

The synthesis of this β-diketone can be efficiently achieved through the Baker-Venkataraman rearrangement. This method involves the base-catalyzed intramolecular rearrangement of an o-acyloxyaryl ketone.[4] An alternative conceptual approach involves the Claisen-Schmidt condensation to form a chalcone precursor, which can then be further manipulated, though the direct rearrangement is often more straightforward.

Synthetic Pathway Overview

G cluster_0 Baker-Venkataraman Rearrangement 2-hydroxyacetophenone 2-hydroxyacetophenone o-acyloxyacetophenone o-(4-fluorobenzoyloxy)acetophenone 2-hydroxyacetophenone->o-acyloxyacetophenone Esterification 4-fluorobenzoyl_chloride 4-fluorobenzoyl_chloride 4-fluorobenzoyl_chloride->o-acyloxyacetophenone target_compound 1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione o-acyloxyacetophenone->target_compound Base-catalyzed rearrangement

Caption: Baker-Venkataraman synthesis pathway.

Experimental Protocol: Baker-Venkataraman Rearrangement

This protocol is adapted from a reported synthesis of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones.[2]

Materials:

  • 1-(2-hydroxyphenyl)ethanone

  • Ethyl 4-fluorobenzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • Suspend sodium hydride (60% in mineral oil; 1.76 g, 44.1 mmol) in anhydrous THF (10 mL) at room temperature under an inert atmosphere.

  • Prepare a mixture of 1-(2-hydroxyphenyl)ethanone (1.50 g, 11 mmol) and ethyl 4-fluorobenzoate (4.62 g, 27.5 mmol) in anhydrous THF (2.5 mL).

  • Add the mixture from step 2 dropwise to the stirred suspension of sodium hydride.

  • After the addition is complete, heat the reaction mixture to 65 °C and stir for 2 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • Acidify the mixture to a pH of 6 with HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (15:1) eluent to yield this compound as a yellow solid (Yield: 80%, 2.3 g).[2]

Biological Activities

This compound has demonstrated promising antimicrobial and anticancer activities.[1]

Antimicrobial Activity

The presence of the hydroxyl group and the fluorine substitution are believed to be key contributors to its antimicrobial properties.[1] The proposed mechanism for the antimicrobial effects of fluorinated compounds can involve the inhibition of essential bacterial enzymes, such as enolase and F-ATPase, which disrupts bacterial growth and metabolism.[5] Flavonoid-like structures can also suppress nucleic acid synthesis, disrupt cytoplasmic membrane function, and inhibit energy metabolism in bacteria.[6]

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 mg/mL
Escherichia coli0.250 mg/mL
Candida albicans0.200 mg/mL
Data sourced from Benchchem.[1]
Anticancer Activity

Derivatives of β-diketones have been shown to induce apoptosis in cancer cells through various mechanisms.[1] A proposed mechanism of action for the anticancer effects of similar compounds involves the induction of apoptosis.[7] This can be mediated through the activation of cell death receptors and intracellular pathways involving the BCL-2 protein family.[8]

Case Study: In Vitro Activity against MCF-7 Breast Cancer Cells

An in vitro study on the MCF-7 human breast cancer cell line revealed that treatment with this compound led to:

  • Reduction in Cell Viability: A significant decrease in cell viability by approximately 50% was observed at a concentration of 10 µM.[1]

  • Induction of Apoptosis: An increase in caspase-3 activity was noted, which is a key indicator of apoptosis.[1]

These findings suggest that this compound could be a promising candidate for further development as a chemotherapeutic agent.[1]

G target_compound 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione cancer_cell Cancer Cell target_compound->cancer_cell Induces apoptosis Apoptosis cancer_cell->apoptosis Undergoes caspase3 Increased Caspase-3 Activity apoptosis->caspase3 viability Decreased Cell Viability apoptosis->viability

Caption: Anticancer mechanism of action overview.

Conclusion

This compound is a synthetically accessible β-diketone with a compelling profile of biological activities. Its demonstrated efficacy against various microbial strains and cancer cell lines, coupled with a well-defined synthetic route, positions it as a valuable scaffold for further investigation in drug discovery programs. The detailed chemical, spectroscopic, and biological data presented in this guide are intended to facilitate and inspire future research into the therapeutic potential of this and related compounds.

References

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (URL: [Link])

  • Chemistry of fluoro-substituted beta-diketones and their derivatives - ResearchGate. (URL: [Link])

  • Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one - ResearchGate. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (URL: [Link])

  • Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed. (URL: [Link])

  • Antimicrobial actions of fluoride for oral bacteria - PubMed. (URL: [Link])

  • Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed. (URL: [Link])

  • Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line - ResearchGate. (URL: [Link])

  • Mechanisms for the antimicrobial effects of fluoride and potential... - ResearchGate. (URL: [Link])

  • Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - NIH. (URL: [Link])

  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (URL: [Link])

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC - NIH. (URL: [Link])

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. (URL: [Link])

  • Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC - NIH. (URL: [Link])

  • CAS#:52046-71-6 | 1-(4-hydroxyphenyl)-3-phenyl-propane-1,3-dione. (URL: [Link])

  • IS NIR Spectra. (URL: [Link])

  • This compound - PubChem. (URL: [Link])

  • 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- - the NIST WebBook. (URL: [Link])

Sources

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (CAS 135276-47-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, a synthetic compound belonging to the β-diketone and chalcone derivative families. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential as a versatile building block in medicinal chemistry. While direct biological data for this specific compound is limited in publicly accessible literature, this guide explores the well-documented therapeutic potential of structurally related compounds, particularly in the realms of anticancer and antifungal research. The narrative emphasizes the causality behind experimental choices and provides a framework for future investigation into this promising molecule.

Introduction and Chemical Identity

This compound (CAS number: 135276-47-0) is a fluorinated β-diketone that has garnered interest in the field of medicinal and agrochemical research. The core structure features a propane-1,3-dione linker connecting a 4-fluorophenyl group and a 2-hydroxyphenyl group. This unique combination of moieties makes it a valuable synthetic intermediate for the construction of various heterocyclic compounds, such as pyrazoles and flavones, which are privileged structures in drug discovery.

The presence of the β-diketone functional group allows this compound to participate in a variety of chemical reactions, including cyclization and condensation reactions. The fluorine atom on one of the phenyl rings can enhance metabolic stability and binding affinity to biological targets, a common strategy in drug design. The hydroxyl group on the other phenyl ring can participate in hydrogen bonding and may contribute to the compound's biological activity.

Synonyms:

  • 1-(4-Fluoro-phenyl)-3-(2-hydroxy-phenyl)-propane-1,3-dione

  • 3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propane-1,3-dione

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.

PropertyValueSource
CAS Number 135276-47-0PubChem[1]
Molecular Formula C₁₅H₁₁FO₃PubChem[1]
Molecular Weight 258.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Yellow solid(Based on similar compounds)
Melting Point 125.3-126.5 °C(For a closely related compound)

Synthesis and Characterization

The synthesis of this compound can be achieved through a Baker-Venkataraman rearrangement, a common method for the formation of 1,3-diketones. The following protocol is adapted from a reliable synthetic procedure for this class of compounds.

Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - 2-Hydroxyacetophenone - 4-Fluorobenzoyl chloride Step1 Esterification: Pyridine, Room Temperature Start->Step1 Intermediate Intermediate: 2-Acetylphenyl 4-fluorobenzoate Step1->Intermediate Step2 Baker-Venkataraman Rearrangement: Potassium hydroxide, Pyridine, 50°C Intermediate->Step2 Product Product: This compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetylphenyl 4-fluorobenzoate

  • In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) in pyridine (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-acetylphenyl 4-fluorobenzoate.

Step 2: Baker-Venkataraman Rearrangement to Yield this compound

  • Dissolve the crude 2-acetylphenyl 4-fluorobenzoate (1 equivalent) in pyridine (10 volumes).

  • Add powdered potassium hydroxide (3 equivalents) to the solution.

  • Heat the mixture to 50°C and stir for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl.

  • Collect the precipitated yellow solid by filtration.

  • Recrystallize the solid from ethanol to afford pure this compound.

Characterization Data

The structure of the synthesized compound can be confirmed by various spectroscopic methods. The following data is based on reported values for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 16.25 (s, 1H), 8.67-8.63 (m, 2H), 8.51 (d, J = 7.5 Hz, 1H), 7.91-7.86 (m, 3H), 7.41-7.38 (m, 2H), 7.14 (s, 1H), 4.48 (s, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 183.9, 182.3, 162.7, 163.0 (d, ¹JCF = 244.5 Hz), 139.6 (d, ⁴JCF = 2.6 Hz), 131.6, 129.1 (d, ³JCF = 8.5 Hz), 127.1, 122.0, 117.4, 117.1, 114.5 (d, ²JCF = 21 Hz), 89.0.

  • IR (KBr, cm⁻¹): 3444, 1915, 1622, 1494, 1301, 1207, 1161, 1037, 844, 744, 578, 482.

  • HRMS (ESI): m/z calculated for C₁₅H₁₁FO₃ [M+Na]⁺ 281.0590, found 281.0597.

Potential Biological Activities and Mechanism of Action

Potential Anticancer Activity

Chalcone derivatives are known to exhibit significant anticancer properties through various mechanisms. Research on structurally similar compounds suggests that this compound may exert its anticancer effects through the following pathways:

  • Induction of Apoptosis: Many chalcones induce programmed cell death in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G2/M or G1), thereby inhibiting cancer cell proliferation.

  • Inhibition of Signaling Pathways: Chalcones have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

Anticancer_Mechanism Compound 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione Inhibition Inhibition Compound->Inhibition Induction Induction Compound->Induction PI3K PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibition->PI3K Induction->Apoptosis

Caption: Postulated anticancer mechanism of action.

Potential Antifungal Activity

The structural motifs present in this compound are also associated with antifungal activity. The proposed mechanisms include:

  • Disruption of Fungal Cell Membranes: The lipophilic nature of the compound may allow it to intercalate into the fungal cell membrane, leading to increased permeability and cell death.

  • Inhibition of Key Fungal Enzymes: It may inhibit enzymes essential for fungal growth and survival, such as those involved in cell wall synthesis or ergosterol biosynthesis.

  • Generation of Reactive Oxygen Species (ROS): The compound could induce oxidative stress within fungal cells, leading to damage of cellular components and ultimately cell death.[2]

Applications in Research and Drug Discovery

Given its structural features and the known activities of related compounds, this compound serves as a valuable scaffold for the development of novel therapeutic agents.

  • Lead Compound for Anticancer Drug Discovery: Its potential to be synthesized and modified makes it an attractive starting point for the development of more potent and selective anticancer agents.

  • Probe for Studying Biological Pathways: This compound and its derivatives can be used as chemical probes to investigate the roles of specific enzymes and signaling pathways in disease.

  • Precursor for Heterocyclic Synthesis: Its ability to undergo cyclization reactions makes it a key building block for the synthesis of a diverse library of heterocyclic compounds for high-throughput screening.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an excellent candidate for further investigation. While direct biological data is currently lacking, the well-established anticancer and antifungal activities of the broader chalcone and β-diketone classes provide a strong rationale for its evaluation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, characterization, and biological applications of this promising molecule.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a fluorinated β-diketone that has emerged as a compound of significant interest in medicinal and agrochemical research. The β-diketone scaffold is a valuable synthetic intermediate for creating more complex molecular architectures, particularly nitrogen-containing heterocycles like pyrazoles, which are prominent in drug discovery.[1] The incorporation of a fluorophenyl group and a hydroxyphenyl group introduces pharmacologically relevant features. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The document outlines key experimental protocols, summarizes quantitative data, and explores the underlying mechanisms of action to provide a thorough resource for researchers and drug development professionals.

Introduction and Molecular Profile

This compound, a member of the chalcone-like family of compounds, possesses a unique structural framework that makes it a versatile candidate for therapeutic applications.[1] The core structure consists of a propane-1,3-dione linker flanked by a 4-fluorophenyl ring and a 2-hydroxyphenyl ring. The β-diketone moiety is crucial, acting as a key building block in multicomponent reactions for generating molecular diversity.[1] The presence of the fluorine atom can significantly alter the molecule's physicochemical properties, often leading to improved bioactivity.[2][3]

Molecular Structure and Properties:

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₅H₁₁FO₃[4]
Molecular Weight 258.24 g/mol [4]
CAS Number 135276-47-0[4]
Appearance Yellow solid[5]

Synthesis Pathway

The synthesis of this compound and its analogs is commonly achieved through a modified Baker–Venkataraman reaction.[1] This involves the reaction of a substituted 2-hydroxyacetophenone with a substituted benzoic anhydride or acid chloride, followed by rearrangement.

A general, well-established protocol for synthesizing the parent compound and its derivatives involves the Claisen-Schmidt condensation.[5][6]

Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification R1 1-(2-hydroxyphenyl)ethanone P1 Reactants mixed in THF R1->P1 R2 Ethyl 4-fluorobenzoate R2->P1 R3 Sodium Hydride (Base) R3->P1 R4 THF (Solvent) R4->P1 P2 Heated under reflux (e.g., 65°C for 2h) P1->P2 P3 Quenched with ice P2->P3 P4 Acidified with HCl (pH 6) P3->P4 W1 Extracted with Ethyl Acetate P4->W1 W2 Dried over Na2SO4 W1->W2 W3 Solvent evaporation W2->W3 W4 Column Chromatography W3->W4 Product 1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione W4->Product

Caption: General synthesis workflow for this compound.

Anticancer Activity

Derivatives of 1,3-dione have demonstrated significant potential as anticancer agents.[7][8][9][10][11] The presence of fluorine substitutions in related flavone derivatives has been shown to result in significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).[1]

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][7][11] The planar structure of the molecule may allow it to intercalate with DNA, thereby disrupting critical cellular processes like replication and transcription.[1] Studies on related dione compounds suggest that the mechanism involves the activation of the caspase cascade, an imbalance in intracellular calcium levels, and induction of mitochondrial or endoplasmic reticulum stress.[7]

G Compound 1,3-Dione Compound Cell Cancer Cell Compound->Cell DNA DNA Intercalation Apoptosis Apoptosis DNA->Apoptosis Cell->DNA Mito Mitochondrial Stress Cell->Mito ER ER Stress Cell->ER Caspase Caspase Cascade Activation Mito->Caspase ER->Caspase Caspase->Apoptosis

Caption: Proposed anticancer mechanism of action for 1,3-dione derivatives.

Quantitative Data: Antiproliferative Activity
Derivative TypeCell LineIC₅₀ (µM)Reference
Fluorinated FlavoneHeLa9.5[1]
Fluorinated FlavoneMCF-72.7[1]
2-(4-chlorobenzylidene)-1H-indene-1,3(2H)-dioneA549 (Lung)21.3[11]
2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dioneHeLa12.1[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Chalcones and their fluorinated derivatives are well-documented for their antimicrobial properties against a range of pathogenic bacteria and fungi.[2][3][12][13][14][15][16] The inclusion of fluorine atoms often enhances the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell membranes.[3][13]

Mechanism of Action

The precise antimicrobial mechanism is not fully elucidated but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA and protein synthesis. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the molecule, enhancing its interaction with biological targets.[3]

Quantitative Data: Antimicrobial Efficacy

Data for closely related fluorinated chalcones demonstrate broad-spectrum activity.

Compound TypeMicroorganismActivity (MIC, µg/mL)Reference
Fluorinated Chalcone (8)P. aeruginosa50[12]
Fluorinated Chalcone (4, 5, 8)MRSA25-50[12]
Hydroxyphenyl-thiazolyl-coumarin (1a-g)P. aeruginosa15.62 - 31.25[14]
Hydroxyphenyl-thiazolyl-coumarin (1a-g)C. albicans15.62[14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound stock solution in DMSO

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Other Potential Biological Activities

Anti-inflammatory Effects

Chalcone derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[17] Inhibition of the NLRP3 inflammasome blocks the maturation and secretion of pro-inflammatory cytokines like IL-1β. Some chalcones have been shown to be specific and broad-spectrum NLRP3 inhibitors, suggesting a potential therapeutic role in conditions like inflammatory bowel disease.[17]

Enzyme Inhibition

The β-diketone scaffold is a known inhibitor of various enzymes. For example, triketone compounds are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in tyrosine metabolism.[18][19] This inhibitory activity has been leveraged in both herbicides and treatments for metabolic disorders like tyrosinemia. While the specific activity of this compound against HPPD is not detailed, its structural similarity suggests it could be explored as an inhibitor for this or other related enzymes.

Antioxidant Activity

The presence of a hydroxyphenyl group suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers. Studies on related dione compounds have demonstrated their ability to scavenge radicals like DPPH and nitric oxide, indicating a capacity to mitigate oxidative stress.[20]

Conclusion and Future Directions

This compound is a promising chemical scaffold with a wide range of potential biological activities. The combination of the β-diketone core, a hydroxyphenyl group, and a fluorophenyl moiety provides a foundation for developing potent therapeutic agents. Evidence from structurally related compounds strongly supports its potential in anticancer, antimicrobial, and anti-inflammatory applications.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on the title compound to establish its specific IC₅₀ and MIC values against a broad panel of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to better understand its therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity while minimizing potential toxicity.

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of the compound to assess its drug-likeness and potential for clinical development.

This guide consolidates the existing knowledge base and provides a framework for the continued exploration of this versatile and promising molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health (NIH). Design of potent fluoro-substituted chalcones as antimicrobial agents. National Center for Biotechnology Information. Available from: [Link]

  • SpringerLink. Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Available from: [Link]

  • National Institutes of Health (NIH). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

  • De Gruyter. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione*. Available from: [Link]

  • MDPI. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Available from: [Link]

  • Thieme Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. Available from: [Link]

  • MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Available from: [Link]

  • ResearchGate. Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. Available from: [Link]

  • ACG Publications. Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Available from: [Link]

  • National Institutes of Health (NIH). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. Available from: [Link]

  • PubMed. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. National Center for Biotechnology Information. Available from: [Link]

  • Taylor & Francis Online. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Available from: [Link]

  • PubMed. Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. National Center for Biotechnology Information. Available from: [Link]

Sources

Unraveling the Multifaceted Mechanism of Action of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Therapeutic Promise of β-Diketone Scaffolds

The β-diketone moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules.[1] Its inherent ability to engage in keto-enol tautomerism and act as a metal chelator underpins a wide spectrum of pharmacological activities.[2] Within this promising class of compounds, 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (FHPPD) has emerged as a molecule of significant interest, demonstrating a compelling profile of antibacterial, antifungal, and anticancer properties.[3] This technical guide provides an in-depth exploration of the putative mechanisms of action of FHPPD, synthesizing data from related compounds and structural motifs to offer a comprehensive and actionable resource for researchers in drug development.

Part 1: Physicochemical Properties and Structural Rationale

FHPPD is a small molecule with the chemical formula C15H11FO3.[4] Its structure is characterized by a central propane-1,3-dione linker connecting a 4-fluorophenyl ring and a 2-hydroxyphenyl ring. This unique arrangement of functional groups is critical to its biological activity. The 4-fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with protein targets.[5] The 2-hydroxyphenyl moiety is a common pharmacophore known for its antioxidant and anti-inflammatory properties and its ability to participate in hydrogen bonding.[6]

PropertyValueSource
Molecular FormulaC15H11FO3[4]
Molecular Weight258.24 g/mol [4]
IUPAC NameThis compound[4]
CAS Number135276-47-0[4]

Part 2: Postulated Mechanisms of Action

While direct and exhaustive mechanistic studies on FHPPD are still emerging, a robust body of evidence from structurally analogous compounds allows for the formulation of several well-supported hypotheses regarding its mode of action. These can be broadly categorized into antimicrobial, anticancer, and anti-inflammatory pathways.

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis and Fungal Viability

FHPPD has been noted for its potential as an antibacterial and antifungal agent.[3] The likely mechanisms are multifaceted, leveraging both the β-diketone core and the specific phenyl substitutions.

2.1.1 Inhibition of Penicillin-Binding Proteins (PBPs): A Plausible Antibacterial Mechanism

A compelling hypothesis for FHPPD's antibacterial action is the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. A molecular docking study on a structurally similar chalcone, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, demonstrated strong binding affinity to the active site of PBPs from Staphylococcus aureus.[7] The carbonyl group of the chalcone was identified as a key interacting moiety, forming hydrogen bonds with the protein's active site residues.[7] Given the shared β-dicarbonyl core, it is highly probable that FHPPD exerts a similar inhibitory effect, disrupting cell wall integrity and leading to bacterial cell death.

Experimental Protocol: In Vitro PBP Inhibition Assay

  • Objective: To determine the inhibitory potential of FHPPD against bacterial PBPs.

  • Materials: Purified PBPs from a target bacterial strain (e.g., S. aureus), Bocillin FL (a fluorescent penicillin analog), FHPPD, DMSO (for compound dissolution), reaction buffer.

  • Procedure:

    • Pre-incubate varying concentrations of FHPPD with the purified PBPs in the reaction buffer for a specified time.

    • Add Bocillin FL to the reaction mixture and incubate to allow for binding to the active sites of the PBPs.

    • Stop the reaction and separate the proteins using SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a gel imager.

    • Quantify the fluorescence intensity in each lane. A decrease in fluorescence in the presence of FHPPD indicates competitive binding and inhibition of the PBPs.

  • Data Analysis: Calculate the IC50 value, representing the concentration of FHPPD required to inhibit 50% of Bocillin FL binding.

2.1.2 Antifungal Activity

Derivatives of 1-(2',4'-dihydroxyphenyl)-3-aryl-propane-1,3-diones have shown potent antifungal activity.[8] The precise mechanism is not fully elucidated but may involve disruption of fungal cell membrane integrity or inhibition of key fungal enzymes. The presence of the fluorophenyl group in FHPPD may enhance its antifungal potency, as fluorinated compounds are known to have significant antimicrobial properties.[3]

Anticancer Activity: A Multi-pronged Assault on Cancer Cells

The anticancer potential of FHPPD is likely derived from the synergistic effects of its constituent moieties, which are found in numerous compounds with established anticancer activities.[3]

2.2.1 Induction of Apoptosis and Cell Cycle Arrest

Compounds containing a 4-hydroxyphenyl group have been shown to possess anticancer and antioxidant properties.[9] These molecules can induce apoptosis in cancer cells and inhibit cell migration. The proposed mechanism involves the modulation of intracellular signaling pathways that control cell survival and proliferation. Fluorinated phenyl derivatives, particularly those incorporated into heterocyclic structures like 1,3,4-thiadiazoles, have demonstrated selective cytotoxicity against estrogen-dependent breast cancer cells.[10] This suggests that FHPPD could potentially interfere with hormone-dependent cancer signaling.

Experimental Workflow: Investigating Anticancer Mechanisms

G cluster_0 In Vitro Cellular Assays cluster_1 Molecular Pathway Analysis cluster_2 Target Identification MTT MTT Assay (Cell Viability) Flow Flow Cytometry (Apoptosis & Cell Cycle) MTT->Flow Confirm cytotoxic effect Migration Wound Healing Assay (Cell Migration) Flow->Migration Assess functional impact Western Western Blot (Protein Expression) Migration->Western Investigate protein changes qPCR RT-qPCR (Gene Expression) Western->qPCR Validate at transcript level Docking Molecular Docking (Putative Targets) EnzymeAssay Enzyme Inhibition Assays (e.g., Kinases, Aromatase) Docking->EnzymeAssay Validate in silico hits G cluster_0 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Activates FHPPD FHPPD FHPPD->IKK Inhibits IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFκB->Genes

Caption: FHPPD may inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of FHPPD is a direct consequence of its specific chemical structure.

  • β-Diketone Core: This central feature is crucial for metal chelation and likely plays a significant role in enzyme inhibition through interactions with metal cofactors or active site residues. [2]* 4-Fluorophenyl Ring: The fluorine substitution can increase the compound's metabolic stability and binding affinity for protein targets. It may also enhance its antimicrobial properties. [5]* 2-Hydroxyphenyl Ring: The phenolic hydroxyl group is a key contributor to the antioxidant and anti-inflammatory activities of the molecule. [6]Its position at the ortho- position may also facilitate intramolecular hydrogen bonding, influencing the compound's conformation and reactivity.

Part 4: Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutics with a multi-target mechanism of action. Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to confirm the postulated antibacterial, antifungal, anticancer, and anti-inflammatory activities of FHPPD.

  • Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and computational modeling to definitively identify the molecular targets of FHPPD.

  • Lead Optimization: Synthesizing and screening analogs of FHPPD to improve its potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI. Available at: [Link]

  • Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. (2011). PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. (n.d.). ResearchGate. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. (2021). MDPI. Available at: [Link]

  • Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale. (2011). PMC. Available at: [Link]

  • Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). PMC. Available at: [Link]

  • Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale. (n.d.). ResearchGate. Available at: [Link]

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. (1996). PubMed. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). PMC. Available at: [Link]

  • Chemistry of fluoro-substituted beta-diketones and their derivatives. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. (2023). PubMed Central. Available at: [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). (n.d.). ResearchGate. Available at: [Link]

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione*. (n.d.). Acta Biochimica Polonica. Available at: [Link]

  • 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. (n.d.). PubChem. Available at: [Link]

  • Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. (2022). MDPI. Available at: [Link]

  • Dodecahedrane. (n.d.). Wikipedia. Available at: [Link]

  • Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. (2025). ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-diketone (or β-diketone) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] This technical guide focuses on the structural class defined by 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, exploring the synthesis of its analogs, their diverse pharmacological properties, and the underlying structure-activity relationships (SAR). We delve into the significance of the fluorophenyl and hydroxyphenyl moieties and discuss how modifications to this core structure influence activities ranging from antimicrobial and antioxidant to anti-inflammatory and enzyme inhibition. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the exploration of 1,3-diketone derivatives as potential therapeutic agents.

Introduction: The Versatility of the 1,3-Diketone Core

The 1,3-dicarbonyl moiety is a key functional group that confers unique chemical and biological properties upon a molecule. Its ability to exist in keto-enol tautomeric forms allows it to act as a potent chelating agent for metal ions and to participate in various biological interactions.[2][3] Naturally occurring 1,3-diketones, such as curcumin, are well-known for their antioxidant and anti-inflammatory properties.[1] The synthetic versatility of this scaffold allows for the creation of extensive libraries of analogs with fine-tuned biological profiles.[4]

The specific molecule, this compound (PubChem CID: 781221), combines several key features:

  • A 1,3-Diketone Linker: The central propane-1,3-dione structure is crucial for many of the observed biological activities.

  • A 2-Hydroxyphenyl Group: The phenolic hydroxyl group is a known contributor to antioxidant activity through radical scavenging and can participate in hydrogen bonding with biological targets.[5]

  • A 4-Fluorophenyl Group: The incorporation of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins, often improving the pharmacological profile of a drug candidate.[6]

This guide will systematically explore the chemical synthesis of analogs, analyze their biological potential, and provide actionable insights into their design and development.

Synthetic Strategies for 1,3-Diketone Analogs

The most common and effective method for synthesizing asymmetrical 1,3-diketones of this class is the Baker-Venkataraman rearrangement. This reaction provides a reliable pathway to the target scaffold from readily available starting materials.

The general workflow involves two key steps:

  • Esterification: A substituted 2-hydroxyacetophenone is acylated with a substituted benzoyl chloride to form an intermediate ester.

  • Rearrangement: The ester undergoes an intramolecular Claisen condensation-type reaction, promoted by a base (e.g., potassium hydroxide or sodium hydride), to yield the 1,3-diketone.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Baker-Venkataraman Rearrangement A 2-Hydroxyacetophenone Analog B Substituted Benzoyl Chloride C Intermediate Ester A->C Pyridine (Base) B->C B->C D Intermediate Ester C->D E 1,3-Diketone Product D->E KOH / Pyridine (Base-catalyzed) D->E

General workflow for the synthesis of 1,3-diketone analogs.
Experimental Protocol: Synthesis via Baker-Venkataraman Rearrangement

This protocol describes the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione, a representative analog.[7]

Materials:

  • 5'-bromo-2'-hydroxyacetophenone

  • 4-fluorobenzoyl chloride

  • Pyridine (anhydrous)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of 2-(4-fluorobenzoyl)oxy-5-bromophenyl ethanone (Intermediate Ester)

  • Dissolve 5'-bromo-2'-hydroxyacetophenone (0.1 mol) in 100 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add 4-fluorobenzoyl chloride (0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

  • Pour the reaction mixture into 500 mL of crushed ice containing 50 mL of concentrated HCl.

  • A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the crude ester in a vacuum oven. Recrystallize from ethanol to obtain the pure intermediate ester.

Step 2: Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione

  • Suspend the purified ester (0.05 mol) in 150 mL of anhydrous pyridine in a round-bottom flask.

  • Add powdered potassium hydroxide (0.15 mol) to the suspension.

  • Heat the mixture to 60°C and stir for 3 hours. The color of the mixture will typically change to a deep orange or red.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold 10% HCl.

  • A yellow solid product will precipitate. Filter the solid and wash with copious amounts of water until the filtrate is neutral.

  • Dry the crude product. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Self-Validation:

  • TLC Analysis: Monitor the progress of both reaction steps using thin-layer chromatography to ensure the complete consumption of starting materials.

  • Spectroscopic Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The ¹³C-NMR spectrum should show a characteristic peak for the diketone carbons around δ190 ppm.[3]

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for a range of biological activities. The SAR often reveals the critical roles of specific substituents and their positions on the aromatic rings.

Antimicrobial and Antifungal Activity

The 1,3-diketone scaffold is a promising backbone for developing new antimicrobial agents.[3][8] Studies on related structures have shown that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

  • Mechanism of Action: While not fully elucidated for all analogs, the antimicrobial effect is often attributed to the chelation of essential metal ions required for microbial enzyme function or disruption of the cell membrane.

  • SAR Insights:

    • Halogenation: The presence of halogens (F, Cl, Br) on either phenyl ring generally enhances antimicrobial potency.[7] This is likely due to increased lipophilicity, which facilitates passage through the microbial cell wall.

    • Hydroxyl and Methoxy Groups: The position and number of hydroxyl or methoxy groups on the phenyl rings can modulate activity. For instance, some studies on chalcones, which are structural precursors, suggest that symmetrical substitution patterns on both rings can improve biological efficacy.[11]

    • Glycosylation: The introduction of sugar moieties, such as β-D-glucopyranosyl groups, can create water-soluble derivatives with maintained or slightly reduced antimicrobial activity but improved bioavailability.[9][12]

Antioxidant Activity

Many 1,3-diketones, particularly those bearing phenolic hydroxyl groups, are potent antioxidants.[12] They can protect against lipid peroxidation and scavenge harmful free radicals.[5]

  • Mechanism of Action: The antioxidant capacity stems from two primary features:

    • Phenolic Hydroxyl Group: This group can donate a hydrogen atom to neutralize free radicals.

    • Active Methylene Group: The CH₂ group situated between the two carbonyls is acidic and can also participate in radical scavenging reactions.[5]

  • SAR Insights:

    • Analogs with multiple hydroxyl groups, such as those derived from 2',4'-dihydroxyacetophenone, often show enhanced antioxidant activity due to increased potential for radical scavenging and iron chelation.[5]

    • Fluorine substitution can sometimes lead to improved antioxidant and neuroprotective activity compared to non-fluorinated counterparts, as seen in certain asymmetrical 1,3-diketone series.[13]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and compounds that can modulate inflammatory pathways are of high therapeutic interest. Chalcones and their 1,3-dione derivatives have demonstrated significant anti-inflammatory effects.[14][15][16]

  • Mechanism of Action: A primary mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][16] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and nitric oxide is reduced.

G Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Stimuli->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 PGs Prostaglandins (Inflammation) iNOS_COX2->PGs COX-2 NO Nitric Oxide (Inflammation) iNOS_COX2->NO iNOS AA Arachidonic Acid AA->PGs Diketone 1,3-Diketone Analog Diketone->iNOS_COX2 Inhibits

Inhibition of key inflammatory pathways by 1,3-dione analogs.
  • SAR Insights:

    • Lipophilic groups and halogen atoms on the phenyl rings can improve binding affinity and selectivity for COX-2.[11]

    • The flexibility of the propane-1,3-dione linker is thought to be important for fitting into the active sites of inflammatory enzymes.

Enzyme Inhibition

Beyond inflammatory enzymes, 1,3-dione derivatives have shown inhibitory activity against other clinically relevant enzymes. For example, related indane-1,3-dione structures have been identified as potent and selective inhibitors of α-glucosidase, suggesting a potential application in managing diabetes.[17] Other related scaffolds have shown activity against human neutrophil elastase and acetylcholinesterase, highlighting the broad inhibitory potential of this chemical class.[18][19]

Data Summary: Biological Activity of Representative Analogs

The following table summarizes the biological activities of several 1,3-diketone analogs based on data from the literature. This allows for a comparative analysis of how structural modifications impact efficacy.

Compound Structure (R1, R2) Analog Name Biological Activity Key Findings Reference
R1 : HR2 : 4-FThis compoundCore structureServes as a reference for analog comparison.[20]
R1 : HR2 : 4-Cl1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dioneGeneralDemonstrates that other halogens can be used.[21]
R1 : 5-BrR2 : 4-F1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dioneAntimicrobialMetal complexes of this ligand show significant antibacterial and antifungal activity.[7]
R1 : 4-OHR2 : Various aryl1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-dionesAntimicrobial, AntioxidantGlucopyranoside derivatives showed potent antibacterial and antifungal activity.[9]
R1 : HR2 : 2,4-diCl1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dioneAntimicrobialMetal complexes showed promising antibacterial and antifungal activity.[3]
VariousAsymmetrical difluoro- and trifluoro-1,3-diketonesAntioxidant, NeuroprotectiveFluorinated analogs showed excellent solubility, chemical stability, and neuroprotection against oxidative stress.[13]

Concluding Remarks and Future Directions

The this compound scaffold and its structural analogs represent a highly promising and versatile class of compounds for drug discovery. The synthetic accessibility via methods like the Baker-Venkataraman rearrangement allows for the systematic exploration of structure-activity relationships.

Key takeaways for drug development professionals include:

  • High "Druggability": The core structure combines features that enhance biological activity and improve pharmacokinetic properties, such as the strategic placement of fluorine and phenolic hydroxyl groups.

  • Multi-Target Potential: These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, making them suitable for development against various pathological conditions.[1]

  • Tunable Properties: SAR studies consistently show that the biological profile can be rationally modified. Substituents on the phenyl rings can be altered to enhance potency, selectivity, and metabolic stability.

Future research should focus on elucidating the precise molecular mechanisms of action for the most potent analogs, conducting in-vivo efficacy studies, and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to advance lead candidates toward clinical development.

References

  • Deltedes, N., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6299. Available from: [Link]

  • García, J. I., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(19), 4550. Available from: [Link]

  • Naik, D. G., et al. (2004). Protective Activities of Some Phenolic 1,3-diketones Against Lipid Peroxidation. Helvetica Chimica Acta, 87(8), 2123-2131. Available from: [Link]

  • Wadher, S. J., et al. (2016). Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. Bioorganic & Medicinal Chemistry Letters, 26(10), 2539-2545. Available from: [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 781221. Retrieved January 27, 2026, from [Link].

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. PubChem Compound Summary for CID 724419. Retrieved January 27, 2026, from [Link].

  • Czech, B., et al. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 25(3), 1832. Available from: [Link]

  • Khan, H., et al. (2020). Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies. Medicinal Chemistry, 17(7), 743-755. Available from: [Link]

  • ResearchGate. (n.d.). Some linear 1,3-diketones possessing biological activity. ResearchGate. Retrieved January 27, 2026, from [Link].

  • Al-Qaisi, J. A., et al. (2021). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Evidence-Based Complementary and Alternative Medicine, 2021, 5563964. Available from: [Link].

  • Stasevych, M., et al. (2023). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Antioxidants, 12(8), 1605. Available from: [Link].

  • ResearchGate. (n.d.). Structure–activity relationship studies on chalcone derivatives. ResearchGate. Retrieved January 27, 2026, from [Link].

  • Aswar, V. D., & Mandlik, P. R. (2014). Synthesis, Characterization and Antimicrobial studies of 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione and its transition metal complexes. International Journal of Chemical and Physical Sciences, 3(6), 1-8. Available from: [Link].

  • Zahr, A. A., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 10(S2), S1834-S1839. Available from: [Link].

  • ResearchGate. (n.d.). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. ResearchGate. Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents. ResearchGate. Retrieved January 27, 2026, from [Link].

  • Pérez-Rebolledo, A., et al. (2022). Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones. Antioxidants, 11(12), 2465. Available from: [Link].

  • Udo, U. E., et al. (2011). Further Biologically Active Derivatives of 1, 3-Diketones. Research Journal of Chemical Sciences, 1(4), 84-88. Available from: [Link].

  • Meena, S., et al. (2023). Synthesis and screening of cyclic diketone indanedione derivatives as future scaffolds for neutrophil elastase inhibition. RSC Advances, 13(18), 12143-12155. Available from: [Link].

  • Céspedes-Guirao, F. J., et al. (2024). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Journal of Fungi, 10(7), 534. Available from: [Link].

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES. ResearchGate. Retrieved January 27, 2026, from [Link].

  • ResearchGate. (n.d.). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. ResearchGate. Retrieved January 27, 2026, from [Link].

  • Mickevičienė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates against Drug-Resistant Pathogens. Antibiotics, 13(2), 193. Available from: [Link].

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of 1,3-Diketones. ResearchGate. Retrieved January 27, 2026, from [Link].

  • Pinto, M., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Pharmaceuticals, 16(10), 1373. Available from: [Link].

  • Akocak, S., et al. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, e23750. Available from: [Link].

  • Hussaini, S. N. (2012). Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. Medicinal Chemistry Research, 22(7), 3047-3057. Available from: [Link].

  • Ono, M., et al. (2007). Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain. Bioorganic & Medicinal Chemistry, 15(19), 6380-6389. Available from: [Link].

  • Hsieh, H. K., et al. (2012). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 20(10), 3296-3304. Available from: [Link].

Sources

Unlocking the Therapeutic Potential of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a molecule of significant interest within the drug discovery landscape. Its chemical architecture, featuring a β-diketone core flanked by fluorophenyl and hydroxyphenyl moieties, positions it at the intersection of several classes of biologically active compounds. The β-diketone scaffold is a known pharmacophore with established anticancer potential, often associated with activities like COX-2 inhibition.[1] Furthermore, its structural similarity to chalcones (1,3-diaryl-2-propen-1-ones) suggests a broad therapeutic window, as chalcone derivatives are recognized for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6]

This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic targets of this compound. We will delve into the rationale behind hypothesizing specific molecular targets, outline detailed experimental workflows for validation, and present a clear roadmap for elucidating its mechanism of action. Our approach is grounded in established scientific principles, aiming to empower research teams to systematically unlock the therapeutic promise of this compound.

Part 1: The Scientific Rationale - Hypothesizing Therapeutic Targets

The chemical structure of this compound provides critical clues to its potential biological activities. By dissecting the molecule into its key functional components, we can formulate a rational basis for target selection.

  • The β-Diketone Core: This central feature is a versatile scaffold in medicinal chemistry. Its presence in natural products like curcuminoids and as a key intermediate for COX-2 inhibitors points towards anti-inflammatory and anticancer activities.[1] The diketone moiety can also form stable complexes with metal ions, suggesting a potential role in modulating metalloenzymes.

  • The Chalcone-like Backbone: Chalcones are well-documented to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, disruption of the cell cycle, and modulation of inflammatory pathways.[2][5] This structural analogy strongly suggests that this compound may share similar targets within these pathways.

  • The Fluorophenyl Group: The inclusion of a fluorine atom can significantly enhance metabolic stability and binding affinity of a molecule to its target protein. In some contexts, fluorophenyl-containing compounds have demonstrated selective activity against specific targets, such as aromatase in estrogen-dependent cancers.[7][8]

  • The Hydroxyphenyl Moiety: The hydroxyl group can participate in hydrogen bonding, a key interaction for ligand-receptor binding. Its presence might confer affinity for targets that recognize phenolic structures, such as certain kinases or hormone receptors.

Based on this structural analysis and the broader literature on related compounds, we propose the following primary therapeutic areas and potential molecular targets for investigation:

Table 1: Hypothesized Therapeutic Areas and Molecular Targets

Therapeutic AreaPotential Molecular TargetsRationale
Oncology COX-2: The β-diketone scaffold is a known feature of COX-2 inhibitors.[1]
Tubulin: Chalcones are known to inhibit tubulin polymerization, leading to cell cycle arrest.
Aromatase: Fluorophenyl derivatives have shown activity as aromatase inhibitors in breast cancer models.[7][8]
Kinases (e.g., EGFR, VEGFR): The chalcone backbone is present in many kinase inhibitors.
Apoptosis-related proteins (e.g., Bcl-2, caspases): A primary mechanism of action for many anticancer chalcones is the induction of apoptosis.[2]
NF-κB Signaling Pathway: Chalcones are known to modulate this key inflammatory and cell survival pathway.
Inflammation COX-2, LOX: Key enzymes in the inflammatory cascade, often targeted by β-diketone and chalcone structures.
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Inhibition of these signaling molecules is a common outcome of NF-κB pathway modulation.
Infectious Diseases Bacterial and Fungal Enzymes: The general scaffold of 1,3-diones has been associated with antimicrobial and antifungal activities.[9]

Part 2: A Roadmap for Target Identification and Validation

To systematically investigate the therapeutic potential of this compound, we propose a multi-pronged experimental approach. This workflow is designed to be a self-validating system, where findings from one stage inform the experimental design of the next.

Target_Validation_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Phenotypic & Functional Assays In_Silico_Docking Molecular Docking (Against Hypothesized Targets) Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Binding Affinity) In_Silico_Docking->Biochemical_Assays Prioritize Targets Cell_Viability Cell Viability & Cytotoxicity Assays (e.g., MTT, LDH) Biochemical_Assays->Cell_Viability Validate Direct Target Engagement Mechanism_Assays Mechanism of Action Assays (Western Blot, qPCR, Flow Cytometry) Cell_Viability->Mechanism_Assays Determine IC50 Functional_Assays Functional Assays (Cell Cycle Analysis, Apoptosis Assays, Anti-inflammatory Assays) Mechanism_Assays->Functional_Assays Elucidate Pathway Modulation Phenotypic_Screening Phenotypic Screening (Cancer Cell Lines, Microbial Cultures) Phenotypic_Screening->Functional_Assays Confirm Cellular Effects

Caption: A multi-phase workflow for target identification and validation.

Phase 1: In Silico and In Vitro Screening

1.1. Molecular Docking (In Silico)

  • Objective: To predict the binding affinity and mode of interaction of this compound with the hypothesized protein targets.

  • Protocol:

    • Obtain the 3D structures of the target proteins (e.g., COX-2, tubulin, aromatase) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of the ligand, this compound, and perform energy minimization.

    • Define the binding site on the target proteins, typically based on the location of a known co-crystallized ligand.

    • Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide.

    • Analyze the docking scores and binding poses to identify the most promising target candidates.

1.2. Biochemical Assays (In Vitro)

  • Objective: To experimentally validate the direct interaction of the compound with the prioritized targets from molecular docking.

  • Protocol (Example: COX-2 Inhibition Assay):

    • Prepare a reaction mixture containing purified COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

    • Add varying concentrations of this compound to the reaction mixture.

    • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.

    • Incubate the reaction at 37°C for a specified time.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based ELISA kit.

    • Calculate the IC50 value of the compound.

Phase 2: Cell-Based Assays

2.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the effect of the compound on the viability of relevant cell lines (e.g., cancer cell lines, normal cell lines).

  • Protocol (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2.2. Mechanism of Action Assays

  • Objective: To investigate the molecular mechanisms underlying the observed cellular effects.

  • Protocol (Western Blot for Apoptosis Pathway):

    • Treat cancer cells with the compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin).

Phase 3: Phenotypic and Functional Assays

3.1. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Protocol (Propidium Iodide Staining and Flow Cytometry):

    • Treat cells with the compound for 24 hours.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis_Pathway Compound 1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione Target Putative Target (e.g., Kinase, Bcl-2) Compound->Target Inhibition/Modulation Caspase_Cascade Caspase Cascade Activation (Caspase-8, Caspase-9) Target->Caspase_Cascade Initiation Cleaved_Caspase3 Cleaved Caspase-3 Caspase_Cascade->Cleaved_Caspase3 Activation Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Part 3: Data Interpretation and Future Directions

The successful execution of this research plan will yield a comprehensive dataset to elucidate the therapeutic targets and mechanism of action of this compound.

Table 2: Summary of Expected Outcomes and Interpretations

AssayExpected OutcomeInterpretation
Molecular Docking Low binding energy and favorable interactions with a specific target.The compound is predicted to bind to the target protein.
Biochemical Assays Low IC50 or Kd value.The compound directly inhibits or binds to the target protein.
Cell Viability Assays Dose-dependent decrease in the viability of cancer cells with minimal effect on normal cells.The compound exhibits selective cytotoxicity towards cancer cells.
Western Blot Altered expression of proteins in a specific signaling pathway.The compound modulates the activity of the targeted pathway.
Cell Cycle Analysis Accumulation of cells in a specific phase of the cell cycle.The compound induces cell cycle arrest.

Upon identification and validation of the primary molecular target(s), future research should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety. The structural features of this compound offer a rich scaffold for medicinal chemistry efforts, paving the way for the development of novel therapeutics.

References

  • PubChem. This compound. Available from: [Link]

  • PubChem. 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. Available from: [Link]

  • PubMed. Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. Available from: [Link]

  • ResearchGate. β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. Available from: [Link]

  • PubMed Central. Chalcone Derivatives: Role in Anticancer Therapy. Available from: [Link]

  • PubMed Central. Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. Available from: [Link]

  • MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available from: [Link]

  • MDPI. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. Available from: [Link]

  • ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available from: [Link]

  • PubMed. Dienyl diketones as anticancer agents: synthesis and biological evaluation of some aromatic derivatives. Available from: [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Available from: [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • Chapman University Digital Commons. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Available from: [Link]

  • ResearchGate. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Available from: [Link]

  • PubMed Central. Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-diketones. Available from: [Link]

  • PubMed. Chalcone Derivatives: Role in Anticancer Therapy. Available from: [Link]

  • MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Available from: [Link]

  • Semantic Scholar. Chalcone Derivatives: Role in Anticancer Therapy. Available from: [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available from: [Link]

  • PubMed. 3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profiling of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. The subject of this guide, 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, is a β-diketone of significant interest in medicinal chemistry, recognized as a valuable synthetic intermediate for a variety of heterocyclic compounds with potential therapeutic applications.[1] The presence of a fluorophenyl group and a hydroxyphenyl group suggests a nuanced solubility profile that warrants a thorough investigation.[1] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for determining the solubility of this promising compound in a range of relevant solvents.

Understanding the Molecular Architecture and its Solubility Implications

The structure of this compound dictates its interactions with various solvents. Key features include:

  • β-Diketone Moiety: This functional group can exist in keto-enol tautomeric forms. The enol form can participate in intramolecular hydrogen bonding, which can influence its crystal lattice energy and, consequently, its solubility.

  • Aromatic Rings: The presence of two phenyl rings contributes to the molecule's hydrophobicity.

  • Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor, potentially enhancing solubility in polar, protic solvents.

  • Fluorine Atom (-F): The electronegative fluorine atom can modulate the electronic properties of the phenyl ring and participate in intermolecular interactions, subtly influencing solubility.

A general principle in solubility is "like dissolves like," which suggests that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[2] Given the combination of polar and non-polar features in this compound, its solubility is expected to be highly dependent on the chosen solvent system. For instance, a related compound, 1,3-diphenyl-1,3-propanedione, is reported to be insoluble in water but soluble in less polar organic solvents like ether and chloroform.[3]

Strategic Approaches to Solubility Determination: Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, two primary types of solubility are of interest: thermodynamic and kinetic solubility.[4]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true solubility of the compound and is a critical parameter in pre-formulation and formulation development.[5] The "gold standard" for its determination is the shake-flask method.[4][6]

  • Kinetic Solubility is the concentration of a compound at which it precipitates from a solution when the concentration is rapidly increased, typically from a stock solution in a solvent like dimethyl sulfoxide (DMSO).[7][8] This measurement is often used in high-throughput screening (HTS) during the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[7][8]

The choice between these methods depends on the stage of drug development and the intended application of the data. For a thorough characterization of a lead compound like this compound, both thermodynamic and kinetic solubility data are valuable.

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[4][9]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add to a vial with a known volume of solvent A->B C Seal vial and place in a shaking incubator B->C D Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours C->D E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter through a 0.45 µm filter to remove any remaining solid particles F->G H Dilute the filtrate with a suitable solvent G->H I Quantify the concentration using a validated analytical method (e.g., HPLC or UV-Vis) H->I

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Protocol:

  • Preparation of Materials:

    • Ensure the this compound is of high purity.

    • Select a range of solvents relevant to pharmaceutical development (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and relevant organic solvents like ethyl acetate and dichloromethane).

    • Prepare all necessary analytical standards and solutions.

  • Sample Preparation:

    • To a series of glass vials, add an excess amount of the compound (e.g., 5-10 mg). The exact amount should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.

    • Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (typically 25°C for room temperature solubility or 37°C to simulate physiological conditions).

    • Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours). The time to reach equilibrium should be established by taking samples at different time points until the concentration plateaus.[4]

  • Sample Processing:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the compound in the sample.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached. The solubility value should be consistent across the later time points.

  • Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by X-ray powder diffraction - XRPD) to check for any polymorphic transformations that may have occurred during the experiment, as different polymorphs can have different solubilities.

  • pH Measurement: For aqueous buffered solutions, the pH should be measured before and after the experiment to ensure it has not changed significantly.

Kinetic Solubility Determination: Nephelometry

Nephelometry is a high-throughput method for determining kinetic solubility by measuring the light scattered by insoluble particles that form when a compound precipitates from a solution.[10][11]

Principle: A stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The point at which the compound precipitates is detected by an increase in light scattering.

Experimental Workflow:

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM) B In a microplate, perform a serial dilution of the DMSO stock solution with the aqueous buffer (e.g., PBS) A->B C Incubate the microplate at a controlled temperature for a short period (e.g., 1-2 hours) B->C D Measure the light scattering of each well using a nephelometer C->D E Plot light scattering vs. concentration D->E F Determine the kinetic solubility at the point of precipitation E->F

Caption: Workflow for Kinetic Solubility Determination using Nephelometry.

Detailed Protocol:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10 mM).

  • Serial Dilution:

    • In a 96- or 384-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

    • Add a small volume of the DMSO stock solution to the first row of wells and perform a serial dilution across the plate to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement:

    • Measure the light scattering of each well using a microplate nephelometer.

  • Data Analysis:

    • Plot the measured light scattering units against the compound concentration.

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Self-Validation and Trustworthiness:

  • Control Compounds: Include well-characterized compounds with known high and low solubility as positive and negative controls.

  • Visual Inspection: It can be beneficial to visually inspect the microplate for any signs of precipitation.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is low enough not to significantly influence the solubility.

Quantitative Data Summary and Interpretation

While specific experimental data for this compound is not publicly available, the following table provides a template for summarizing the results obtained from the described experimental protocols. Expected trends are included based on the physicochemical properties of the compound and data from similar structures.

Solvent SystemMethodTemperature (°C)Expected Solubility Range (µg/mL)Notes
WaterThermodynamic (Shake-Flask)25< 1Expected to be poorly soluble due to hydrophobic phenyl rings.
PBS (pH 5.0)Thermodynamic (Shake-Flask)37< 1The phenolic hydroxyl group is protonated, maintaining low solubility.
PBS (pH 7.4)Thermodynamic (Shake-Flask)371 - 10Slight deprotonation of the phenolic hydroxyl may slightly increase solubility.
PBS (pH 9.0)Thermodynamic (Shake-Flask)3710 - 50Increased deprotonation of the phenolic hydroxyl should enhance solubility.
EthanolThermodynamic (Shake-Flask)25> 1000Expected to be highly soluble due to favorable interactions with the polar and non-polar parts of the molecule.
Propylene GlycolThermodynamic (Shake-Flask)25500 - 1000Good solubility is expected in this polar organic solvent.
PEG 400Thermodynamic (Shake-Flask)25> 1000High solubility is anticipated in this commonly used pharmaceutical co-solvent.
PBS (pH 7.4)Kinetic (Nephelometry)2510 - 50Kinetic solubility is often higher than thermodynamic solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic determination of the solubility of this compound. By employing both thermodynamic and kinetic methods, researchers can build a robust solubility profile that is essential for advancing this compound through the drug discovery and development pipeline. The detailed protocols and validation strategies outlined herein are designed to ensure the generation of high-quality, reliable data. Future work should focus on generating experimental data in a wide array of pharmaceutically relevant solvents and co-solvent systems to fully characterize the solubility behavior of this promising molecule and to guide the development of effective and bioavailable drug formulations.

References

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • PubMed. (2014). In vitro solubility assays in drug discovery. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Evotec. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 781221, this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8433, Dibenzoylmethane. [Link]

  • BMG LABTECH. (n.d.). Nephelometric monitoring growth of Candida albicans using BMG LABTECH's NEPHELOstar Plus. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

Sources

Methodological & Application

The Versatile β-Diketone: Application Notes and Protocols for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the β-diketone scaffold represents a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. Within this class of compounds, 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione emerges as a molecule of significant interest. Its structure, featuring a fluorinated phenyl ring and a hydroxyl-substituted phenyl group, bestows upon it a range of biological activities that are currently being explored for therapeutic applications. The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The hydroxyl group, on the other hand, can participate in crucial hydrogen bonding interactions with biological targets.

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of this compound. We will delve into its synthesis, its promising applications as an anticancer and antimicrobial agent, and the mechanistic pathways that underpin these activities.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through the Baker-Venkataraman rearrangement.[1][2] This reaction involves the base-catalyzed intramolecular rearrangement of an o-acyloxyaryl ketone to form a β-diketone.[2]

Protocol: Synthesis via Baker-Venkataraman Rearrangement

Materials:

  • 2-Hydroxyacetophenone

  • 4-Fluorobenzoyl chloride

  • Pyridine (anhydrous)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Esterification of 2-Hydroxyacetophenone

  • In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold 10% HCl to precipitate the ester.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-acetylphenyl 4-fluorobenzoate.

Step 2: Baker-Venkataraman Rearrangement

  • To a solution of 2-acetylphenyl 4-fluorobenzoate (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (3 equivalents).

  • Heat the mixture to 50-60°C and stir for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold 10% HCl to precipitate the crude this compound.

  • Filter the precipitate, wash thoroughly with water, and dry.

Step 3: Purification

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Anticancer Applications: Inducing Apoptosis in Malignant Cells

Derivatives of this compound have demonstrated significant potential as anticancer agents. The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway.

Mechanism of Action: A Cascade of Apoptotic Events

The anticancer activity of this β-diketone is believed to be initiated by its ability to modulate the expression of key regulatory proteins involved in apoptosis. This includes the downregulation of anti-apoptotic proteins like Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax. This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, ultimately leading to cell death.

anticancer_mechanism compound 1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione bcl_proteins Modulation of Bcl-2 family proteins (↓Bcl-xL, ↑Bax) compound->bcl_proteins mito Mitochondrial Outer Membrane Permeabilization bcl_proteins->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by the β-diketone.

Protocol: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.[5] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol: Caspase-3 Activation Assay by Western Blot

This protocol allows for the detection of the cleaved (active) form of caspase-3, a key marker of apoptosis.[6][7]

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against cleaved caspase-3 and total caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol: DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose gel.[8]

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., Tris-EDTA with 0.5% Triton X-100)

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Agarose gel

  • Ethidium bromide or other DNA stain

Procedure:

  • Cell Lysis: Lyse the cells in a lysis buffer.

  • RNA and Protein Digestion: Treat the lysate with RNase A and then with Proteinase K.

  • DNA Extraction: Extract the DNA using phenol:chloroform:isoamyl alcohol followed by ethanol precipitation.

  • Agarose Gel Electrophoresis:

    • Resuspend the DNA pellet in TE buffer.

    • Run the DNA on a 1.5-2% agarose gel containing a DNA stain.

    • Visualize the DNA under UV light. The appearance of a ladder pattern is indicative of apoptosis.

Antimicrobial Applications: A Weapon Against Pathogenic Microbes

The β-diketone scaffold has also shown promise as an antimicrobial agent. The antimicrobial activity of this compound and its derivatives is attributed to several mechanisms, including the generation of reactive oxygen species (ROS), inhibition of essential enzymatic pathways, and interference with microbial DNA.

Mechanism of Action: A Multi-pronged Attack

The antimicrobial action of this compound is thought to be multifaceted. One proposed mechanism is the induction of oxidative stress within microbial cells through the generation of ROS. These highly reactive molecules can damage cellular components such as proteins, lipids, and DNA, leading to cell death. Additionally, the β-diketone moiety can chelate metal ions that are essential for the function of various microbial enzymes, thereby inhibiting their activity. The planar structure of the molecule may also allow it to intercalate with microbial DNA, disrupting replication and transcription processes.

antimicrobial_mechanism compound 1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione ros Generation of Reactive Oxygen Species (ROS) compound->ros enzyme Inhibition of Essential Enzymes compound->enzyme dna Interaction with Microbial DNA compound->dna damage Cellular Damage (Proteins, Lipids, DNA) ros->damage inhibition Metabolic Pathway Disruption enzyme->inhibition replication Inhibition of DNA Replication & Transcription dna->replication death Microbial Cell Death damage->death inhibition->death replication->death

Caption: Proposed antimicrobial mechanisms of the β-diketone.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11][12][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a series of twofold dilutions of the compound in MHB in a 96-well plate. The concentration range should be chosen based on preliminary screening (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data Summary
ApplicationTestOrganism/Cell LineResult
Anticancer MTT AssayMCF-7 (Breast Cancer)IC₅₀ values for similar β-diketones are reported in the low micromolar range.
Antimicrobial MIC AssayStaphylococcus aureusMIC values for related compounds can range from 1-64 µg/mL.[10]
Antimicrobial MIC AssayEscherichia coliMIC values for related compounds can range from 1-64 µg/mL.[10]

Note: The provided quantitative data are based on published results for structurally related β-diketones and should be considered as a starting point for the evaluation of this compound.

Conclusion and Future Directions

This compound stands out as a promising scaffold in medicinal chemistry with demonstrated potential in both anticancer and antimicrobial applications. The detailed protocols provided in this guide offer a robust framework for researchers to explore and validate the therapeutic efficacy of this compound. Future research should focus on optimizing the structure to enhance potency and selectivity, conducting in-depth mechanistic studies to fully elucidate its mode of action, and evaluating its efficacy and safety in preclinical in vivo models. The versatility of the β-diketone core also opens avenues for the development of novel derivatives and conjugates with improved pharmacological properties.

References

  • Chavan, V. D., et al. (2013). A facile synthesis of 1-(2, 4-dihydroxyphenyl)-3-aryl-propane-1, 3-diones via Baker-Venkataraman rearrangement under solvent free conditions. Organic Chemistry: An Indian Journal, 9(2), 57-60.
  • Dudko, E., & Golec, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2281, pp. 1-11). Humana, New York, NY.
  • Al-Shammari, A. M. (2023). MTT Assay protocol. protocols.io. [Link]

  • Kramer, A., et al. (2004). Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. GMS Krankenhaushygiene Interdisziplinar, 4(2), Doc20.
  • Singh, S., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(15), 6825-6839.
  • Reaction Biology. (2022). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay was used to determine viability of breast cancer cells.... Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the inhibition of hu- man EGFR for the pyrrolopyrimidines with varied 4-amino group. Retrieved from [Link]

  • Ghavami, S., et al. (2014). An update to DNA ladder assay for apoptosis detection. Avicenna journal of medical biotechnology, 6(1), 2.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

Sources

Application Notes and Protocols for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated β-Diketone

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a versatile synthetic precursor of significant interest in medicinal and agrochemical research.[1] Its chemical architecture, featuring a β-diketone moiety flanked by a fluorophenyl and a hydroxyphenyl group, makes it a powerful building block for a variety of heterocyclic compounds. The β-diketone functionality is primed for cyclization reactions, while the terminal aromatic rings introduce pharmacologically relevant motifs into the target molecules.[1]

The incorporation of a fluorine atom is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its target protein.[1] The 2-hydroxyphenyl group, on the other hand, is a key structural element for the synthesis of flavonoids and related compounds, which are known for their broad spectrum of biological activities.[2][3][4] Consequently, derivatives of this precursor are actively investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][5][6][7][8]

These application notes provide detailed protocols for the synthesis of two important classes of bioactive heterocycles—flavones and pyrazoles—using this compound as the common starting material. The causality behind the experimental choices and the underlying reaction mechanisms are also discussed to provide a comprehensive guide for researchers.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₁FO₃PubChem[3]
Molecular Weight 258.24 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 135276-47-0PubChem[3]

Synthesis of the Precursor: The Baker-Venkataraman Rearrangement

The precursor itself, a 1,3-diketone, is commonly synthesized via the Baker-Venkataraman rearrangement.[9][10][11] This reaction involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone. The general workflow for obtaining this compound is outlined below.

start 2-Hydroxyacetophenone step1 Acylation with 4-Fluorobenzoyl chloride (Pyridine) start->step1 intermediate 2-Acetoxyacetophenone derivative step1->intermediate step2 Baker-Venkataraman Rearrangement (e.g., KOH, Pyridine) intermediate->step2 product 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione step2->product

Caption: General workflow for the synthesis of the precursor via Baker-Venkataraman rearrangement.

Expert Insight: The Baker-Venkataraman rearrangement is a reliable method for the regioselective formation of 1,3-diketones.[10] The choice of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the acetophenone moiety, initiating the intramolecular acyl transfer. Anhydrous conditions are essential to prevent hydrolysis of the ester intermediate.[10]

Application 1: Synthesis of 4'-Fluoroflavone

Flavones are a major class of flavonoids possessing a 2-phenyl-chromen-4-one backbone.[2] They are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.[12] The intramolecular cyclization of 1-(2-hydroxyphenyl)-3-aryl-propane-1,3-diones is a direct and efficient route to the flavone scaffold.

Protocol 1: Acid-Catalyzed Cyclization to 4'-Fluoroflavone

This protocol describes the acid-catalyzed intramolecular cyclization of this compound to yield 4'-Fluoroflavone.

start 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione reagents Glacial Acetic Acid Concentrated H₂SO₄ (catalyst) start->reagents Dissolve conditions Reflux, 2-4 hours reagents->conditions Heat workup 1. Cool to room temperature 2. Pour into ice-water 3. Filter the precipitate conditions->workup Reaction complete purification Recrystallization from Ethanol workup->purification product 4'-Fluoroflavone purification->product

Caption: Experimental workflow for the synthesis of 4'-Fluoroflavone.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (3.87 mmol) of this compound in 20 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the solution while stirring.

  • Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with copious amounts of water to remove any residual acid.

  • Purification: Purify the crude 4'-Fluoroflavone by recrystallization from ethanol to obtain a crystalline solid.

Causality and Mechanistic Insights:

The reaction proceeds via an intramolecular electrophilic aromatic substitution. The strong acid protonates one of the carbonyl groups, enhancing its electrophilicity. The nucleophilic hydroxyl group on the adjacent phenyl ring then attacks the activated carbonyl carbon, leading to the formation of a cyclic hemiacetal intermediate. Subsequent dehydration under the acidic conditions yields the stable chromone ring of the flavone product.

Reagent/Condition Purpose
Glacial Acetic Acid Serves as the solvent for the reaction.
Conc. H₂SO₄ Acts as a catalyst to protonate the carbonyl group, initiating the cyclization.
Reflux Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Ice-water Used to precipitate the less polar organic product from the polar reaction mixture.
Recrystallization A purification technique to obtain the final product in high purity.

Application 2: Synthesis of 3-(2-Hydroxyphenyl)-5-(4-fluorophenyl)-1H-pyrazole

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in medicinal chemistry, with many derivatives exhibiting antibacterial, antifungal, and anticancer activities.[5][8] The condensation of a β-diketone with hydrazine is a classic and highly effective method for pyrazole synthesis.[13][14]

Protocol 2: Condensation with Hydrazine to Form a Pyrazole Derivative

This protocol details the synthesis of 3-(2-Hydroxyphenyl)-5-(4-fluorophenyl)-1H-pyrazole through the reaction of the precursor with hydrazine hydrate.

start 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione reagents Ethanol Hydrazine Hydrate start->reagents Dissolve/Suspend conditions Reflux, 3-5 hours reagents->conditions Heat workup 1. Cool to room temperature 2. Reduce solvent volume 3. Pour into cold water conditions->workup Reaction complete purification Recrystallization from Ethanol/Water workup->purification product 3-(2-Hydroxyphenyl)-5-(4-fluorophenyl) -1H-pyrazole purification->product

Caption: Experimental workflow for the synthesis of the pyrazole derivative.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 1.0 g (3.87 mmol) of this compound in 25 mL of absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add 0.2 mL (approx. 4.1 mmol) of hydrazine hydrate to the suspension.

  • Condensation: Heat the mixture to reflux with constant stirring for 3-5 hours. The reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool. Reduce the volume of the solvent using a rotary evaporator. Pour the concentrated solution into 50 mL of cold water to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Purify the product by recrystallization from an ethanol-water mixture.

Causality and Mechanistic Insights:

The synthesis of pyrazoles from 1,3-diketones and hydrazine is a condensation reaction.[13][14] One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the diketone. This is followed by an intramolecular condensation of the second nitrogen atom with the remaining carbonyl group, leading to a dihydropyrazole intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring. Due to the asymmetry of the starting diketone, a mixture of regioisomers is possible, although one may be favored based on the relative electrophilicity of the two carbonyl carbons.

Reagent/Condition Purpose
Ethanol A common polar protic solvent for this type of condensation reaction.
Hydrazine Hydrate Provides the two nitrogen atoms required for the formation of the pyrazole ring.
Reflux Ensures the reaction proceeds to completion in a reasonable timeframe.
Solvent Reduction & Water To facilitate the precipitation of the synthesized pyrazole derivative.
Recrystallization To purify the final product from any unreacted starting materials or side products.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of biologically active heterocyclic compounds. The protocols detailed herein for the synthesis of 4'-Fluoroflavone and a novel pyrazole derivative demonstrate the straightforward utility of this starting material. The presence of the fluorophenyl and hydroxyphenyl moieties provides a strategic advantage for developing new chemical entities with potentially enhanced pharmacological properties. Further exploration of this precursor in multicomponent reactions and for the synthesis of other heterocyclic systems is a promising avenue for future research in drug discovery and materials science.

References

  • Zaharia, V., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. Available at: [Link]

  • Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-59. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343–356. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Baker-Venkatraman Rearrangement. Available at: [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione via Baker-Venkataraman Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, a key β-diketone intermediate. This class of compounds is pivotal in the construction of various heterocyclic systems, including flavones and chromones, which are significant scaffolds in drug discovery and materials science.[1][2][3] The protocol is structured in two primary stages: the initial esterification of 2'-hydroxyacetophenone followed by a base-catalyzed Baker-Venkataraman rearrangement. We delve into the mechanistic underpinnings of this rearrangement, offering causal explanations for critical experimental choices to ensure reproducibility and high yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a self-validating framework for producing this valuable synthetic building block.

Introduction and Scientific Context

1,3-Diketones, particularly o-hydroxyaryl β-diketones, are highly versatile precursors in organic synthesis.[1][4] The target molecule, this compound, incorporates two pharmacologically relevant motifs: a fluorophenyl group, known to enhance metabolic stability and binding affinity, and a hydroxyphenyl group, a common feature in many natural products and bioactive molecules.[5] Its primary utility lies in its subsequent cyclodehydration to form fluorinated flavones, a class of compounds extensively studied for their potential therapeutic properties.[5][6]

The most reliable and regioselective method for constructing this o-hydroxyaryl 1,3-dicarbonyl unit is the Baker-Venkataraman rearrangement.[4][7] This reaction involves an intramolecular acyl migration from a phenolic oxygen to an adjacent acetyl methylene carbon, catalyzed by a base.[3][4] Understanding the mechanism and optimizing the reaction conditions are paramount for achieving high purity and yield.

The Synthetic Pathway: Mechanism and Rationale

The synthesis is a two-step process beginning with commercially available starting materials. The cornerstone of this protocol is the Baker-Venkataraman rearrangement, which is mechanistically an intramolecular Claisen condensation.[1][4]

Step 1: Esterification 2'-Hydroxyacetophenone is first acylated with 4-fluorobenzoyl chloride, typically in the presence of a base like pyridine, which acts as both a solvent and an acid scavenger. This yields the key intermediate, 2-acetylphenyl 4-fluorobenzoate.

Step 2: Baker-Venkataraman Rearrangement The rearrangement of the ester intermediate is initiated by a strong base (e.g., Potassium Hydroxide, Sodium Hydride). The mechanism proceeds as follows:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the acetyl group, generating a nucleophilic enolate.[1][2][3]

  • Intramolecular Acyl Attack: The enolate attacks the proximal ester carbonyl carbon in an intramolecular fashion.[2][3]

  • Cyclic Intermediate: This forms a transient cyclic alkoxide intermediate.

  • Ring Opening: The intermediate collapses, breaking the ester C-O bond to form a more resonance-stabilized phenolate.[1][3]

  • Protonation: An acidic workup protonates the phenolate, yielding the final 1,3-diketone product.[1][3]

The choice of a strong base and an anhydrous, aprotic solvent is critical.[4] Water must be excluded to prevent hydrolysis of the ester starting material and quenching of the enolate, which would halt the reaction.

BVR_Mechanism Figure 1: Mechanism of the Baker-Venkataraman Rearrangement cluster_start Step 1: Enolate Formation cluster_attack Step 2: Intramolecular Attack cluster_rearrange Step 3: Ring Opening cluster_product Step 4: Protonation start_material 2-acetylphenyl 4-fluorobenzoate enolate Enolate Intermediate start_material->enolate + Base (-H⁺) cyclic_intermediate Cyclic Alkoxide enolate->cyclic_intermediate Intramolecular Acyl Transfer phenolate Stable Phenolate cyclic_intermediate->phenolate Rearrangement product 1,3-Diketone Product phenolate->product + H⁺ (Workup)

Sources

Application Notes and Protocols for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of drug-resistant fungal pathogens constitutes a significant global health threat, necessitating the development of novel antifungal agents. 1,3-Diketone scaffolds have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione as a potential antifungal candidate. This guide outlines detailed protocols for the synthesis, in vitro antifungal susceptibility testing, mechanism of action studies, and cytotoxicity assessment of this compound. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their quest for new and effective antifungal therapies.

Introduction: The Therapeutic Potential of 1,3-Diketones

The 1,3-dicarbonyl moiety is a key structural feature in a variety of biologically active molecules. This functional group's ability to exist in keto-enol tautomeric forms allows for versatile interactions with biological targets. Chalcones and their derivatives, which share a similar three-carbon α,β-unsaturated carbonyl system, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antifungal properties[1]. The compound this compound, a member of the 1,3-diarylpropane-1,3-dione class, has been identified as a promising scaffold for the development of new therapeutic agents, with reported antibacterial, anticancer, and antifungal activities[2].

The incorporation of a fluorine atom into the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The presence of the 4-fluorophenyl group in the target molecule may therefore contribute to its antifungal potency. This document serves as a practical guide for the systematic evaluation of this compound in an antifungal drug discovery program.

Synthesis of this compound

The synthesis of 1,3-diarylpropane-1,3-diones can be achieved through several established synthetic routes. The Claisen condensation reaction is a classical and reliable method for the formation of β-diketones. This involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of the title compound, 2'-hydroxyacetophenone and a 4-fluorobenzoate ester would be suitable starting materials.

Principle of the Synthesis: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. The reaction is initiated by the deprotonation of the α-carbon of the ketone by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the desired 1,3-diketone.

Protocol: Synthesis via Claisen Condensation

Materials:

  • 2'-Hydroxyacetophenone

  • Ethyl 4-fluorobenzoate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of ethyl 4-fluorobenzoate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antifungal Susceptibility Testing

The initial step in evaluating a new compound for its antifungal potential is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle of Broth Microdilution Assay

The broth microdilution assay involves challenging a standardized inoculum of a fungus with serial dilutions of the test compound in a liquid medium. Following incubation, the MIC is determined by visual inspection of fungal growth. This method allows for the quantitative assessment of the antifungal activity of a compound.

Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Fluconazole or Amphotericin B (as positive controls)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. For filamentous fungi, prepare a conidial suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI 1640 medium to achieve a final concentration range (e.g., 0.125 to 64 µg/mL). Include a drug-free well (growth control) and a well with medium only (sterility control). Also, prepare serial dilutions of the positive control antifungal drug.

  • Inoculation: Dilute the standardized fungal inoculum in RPMI 1640 medium and add to each well to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For quantitative assessment, the optical density at 600 nm can be measured.

Illustrative Data Presentation

While specific MIC values for this compound are not yet widely published in peer-reviewed literature, the following table illustrates how the results of antifungal susceptibility testing would be presented. Please note: The following data is hypothetical and for illustrative purposes only.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002881
Candida glabrata ATCC 900301616
Cryptococcus neoformans ATCC 9011248
Aspergillus fumigatus ATCC 20430532>64

Investigating the Mechanism of Action

Understanding how a compound exerts its antifungal effect is crucial for its development as a drug. For 1,3-diketone and chalcone-like structures, several potential mechanisms of action have been proposed, including the disruption of the fungal cell membrane, inhibition of key enzymes, and the generation of reactive oxygen species (ROS)[2].

Potential Antifungal Mechanisms
  • Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis leads to membrane disruption and cell death. Azole antifungals, for example, target the enzyme lanosterol 14α-demethylase in the ergosterol biosynthesis pathway.

  • Cell Membrane Disruption: The compound may directly interact with the fungal cell membrane, leading to increased permeability and leakage of intracellular contents.

  • Reactive Oxygen Species (ROS) Generation: Some compounds can induce oxidative stress in fungal cells by generating ROS, which can damage cellular components such as proteins, lipids, and DNA[3].

Experimental Workflow for Mechanism of Action Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action Investigation MIC Determination MIC Determination Ergosterol Assay Ergosterol Assay MIC Determination->Ergosterol Assay Active Compound Membrane Permeability Assay Membrane Permeability Assay MIC Determination->Membrane Permeability Assay Active Compound ROS Assay ROS Assay MIC Determination->ROS Assay Active Compound Inhibition of Ergosterol Biosynthesis Inhibition of Ergosterol Biosynthesis Ergosterol Assay->Inhibition of Ergosterol Biosynthesis Cell Membrane Disruption Cell Membrane Disruption Membrane Permeability Assay->Cell Membrane Disruption Induction of Oxidative Stress Induction of Oxidative Stress ROS Assay->Induction of Oxidative Stress

Caption: Workflow for elucidating the antifungal mechanism of action.

Protocol: Ergosterol Quantification Assay

This protocol is used to determine if the test compound inhibits the ergosterol biosynthesis pathway.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • Sabouraud Dextrose Broth

  • This compound

  • 25% Alcoholic potassium hydroxide

  • n-heptane

  • Sterile distilled water

  • Spectrophotometer

Procedure:

  • Grow fungal cells in Sabouraud Dextrose Broth to mid-log phase.

  • Treat the cells with the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by centrifugation and wash with sterile distilled water.

  • Resuspend the cell pellet in 25% alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Scan the n-heptane layer spectrophotometrically between 230 and 300 nm.

  • Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol. A reduction in the characteristic peaks for ergosterol in treated cells compared to untreated cells indicates inhibition of the ergosterol biosynthesis pathway.

Cytotoxicity Assessment

A crucial aspect of antifungal drug development is to ensure that the compound is selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells. In vitro cytotoxicity assays are performed to evaluate the effect of the compound on mammalian cell viability.

Principle of MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HeLa or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Logical Flow of Antifungal Drug Discovery

G Compound Synthesis Compound Synthesis In Vitro Antifungal Screening In Vitro Antifungal Screening Compound Synthesis->In Vitro Antifungal Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Antifungal Screening->Mechanism of Action Studies Active Hit Cytotoxicity Assays Cytotoxicity Assays In Vitro Antifungal Screening->Cytotoxicity Assays Active Hit Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Cytotoxicity Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A simplified workflow of the antifungal drug discovery process.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antifungal agents. The protocols outlined in this guide provide a systematic approach to evaluate its antifungal efficacy, elucidate its mechanism of action, and assess its safety profile. Further research should focus on expanding the panel of fungal strains tested, including clinically resistant isolates. Structure-activity relationship (SAR) studies, through the synthesis and evaluation of analogs, could lead to the identification of more potent and selective antifungal compounds. Ultimately, promising lead compounds will require validation in in vivo models of fungal infection to assess their therapeutic potential.

References

  • Patil, C. B., Mahajan, S. K., & Katti, S. A. (2009). Chalcone: A Versatile Molecule. Journal of Pharmaceutical Sciences and Research, 1(3), 11-22.
  • PubChem. This compound. [Link]

  • ResearchGate. Antiproliferative and Antifungal Activities of 1,3-diarylpropane-1,3-diones Commonly used as Sunscreen Agents. [Link]

  • PubMed. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. [Link]

Sources

Application Notes and Protocols for the Study of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel β-Diketone

The β-diketone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The compound 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a promising, yet underexplored, member of this class. Its structure incorporates two key pharmacophores: a 4-fluorophenyl group and a 2-hydroxyphenyl moiety. The inclusion of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] Concurrently, the phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets and contributes to the antioxidant properties of the molecule.

Derivatives of similar 1,3-diarylpropane-1,3-diones have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3] These multifaceted biological activities underscore the importance of a systematic and rigorous experimental evaluation of novel analogs such as this compound.

This comprehensive guide provides a detailed experimental framework for the synthesis, purification, characterization, and biological evaluation of this compound. The protocols herein are designed for researchers in drug discovery and development, providing a robust foundation for investigating the therapeutic potential of this intriguing molecule.

Part 1: Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a Baker-Venkataraman rearrangement. This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone.[4][5]

Synthetic Workflow

A 2-Hydroxyacetophenone D 2-Acetylphenyl 4-fluorobenzoate (Intermediate Ester) A->D Esterification B 4-Fluorobenzoyl chloride B->D C Pyridine (base) C->D G This compound (Product) D->G Baker-Venkataraman Rearrangement E Potassium hydroxide (base) E->G F Pyridine (solvent) F->G H Acidification (e.g., HCl) G->H Work-up I Purification (Recrystallization) H->I

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Esterification of 2-Hydroxyacetophenone

  • To a stirred solution of 2-hydroxyacetophenone (1 equivalent) in anhydrous pyridine (10 volumes) at 0 °C, slowly add 4-fluorobenzoyl chloride (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-acetylphenyl 4-fluorobenzoate.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude 2-acetylphenyl 4-fluorobenzoate (1 equivalent) in anhydrous pyridine (10 volumes).

  • Add pulverized potassium hydroxide (3 equivalents) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. Monitor the formation of the diketone by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure this compound as a yellow solid.[6] A similar synthesis for a related compound reported a yield of 80%.[6]

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Technique Parameter Expected Observations
Melting Point Purity indicatorA sharp melting point range.
¹H NMR Structural confirmationPeaks corresponding to aromatic protons, the methylene bridge, and the enolic proton.
¹³C NMR Structural confirmationResonances for carbonyl carbons, aromatic carbons, and the methylene carbon.
FT-IR Functional group analysisCharacteristic stretching frequencies for O-H, C=O (ketone), and C-F bonds.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight (C₁₅H₁₁FO₃: 258.24 g/mol ).[7]
HPLC Purity assessmentA single major peak indicating high purity.

Part 2: Biological Evaluation

Based on the known activities of structurally related compounds, a primary screening of this compound should focus on its anticancer, antimicrobial, anti-inflammatory, and antioxidant potential.

Workflow for Biological Screening

A Synthesized Compound B Anticancer Assays (e.g., MTT Assay) A->B C Antimicrobial Assays (e.g., Broth Microdilution) A->C D Anti-inflammatory Assays (e.g., Protein Denaturation) A->D E Antioxidant Assays (e.g., DPPH Assay) A->E F Data Analysis & Interpretation B->F C->F D->F E->F G Lead Candidate Identification F->G

Caption: High-throughput screening workflow for the synthesized compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][9]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes without compound) and negative (broth only) controls.[10]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

Protocol 4: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[12][13]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).

  • Incubation: Incubate the mixture at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 72 °C for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Protocol 5: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.[14][15]

  • Sample Preparation: Prepare different concentrations of the test compound in methanol.

  • Reaction Initiation: Add a methanolic solution of DPPH to each concentration of the test compound.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[16]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a blank.[15]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.[17]

Data Presentation and Interpretation

All quantitative data from the biological assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Representative Data Table for Biological Activity Screening

Assay Test Organism/Cell Line Parameter Result (Test Compound) Result (Positive Control)
Anticancer MCF-7IC₅₀ (µM)Doxorubicin
Anticancer HeLaIC₅₀ (µM)Doxorubicin
Antimicrobial S. aureusMIC (µg/mL)Vancomycin
Antimicrobial E. coliMIC (µg/mL)Ciprofloxacin
Antimicrobial C. albicansMIC (µg/mL)Fluconazole
Anti-inflammatory BSA Denaturation% Inhibition at 100 µg/mLDiclofenac Sodium
Antioxidant DPPH ScavengingIC₅₀ (µg/mL)Ascorbic Acid

Conclusion and Future Directions

The experimental framework outlined in these application notes provides a comprehensive approach to the synthesis and biological evaluation of this compound. The results from these studies will be instrumental in elucidating the therapeutic potential of this novel β-diketone. Promising results in any of the primary screens should be followed by more in-depth mechanistic studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the lead compound for further drug development.

References

  • In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Taylor & Francis Online. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents. ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]

  • Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial studies of 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione and its transition metal complexes. International Journal of Chemical and Physical Sciences. [Link]

  • A facile synthesis of 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via Baker-Venkataraman rearrangement under solvent free conditions. Pelagia Research Library. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES. ResearchGate. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. [Link]

  • Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. PubMed. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Center for Biotechnology Information. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Procedure for preparing 1,3-diphenyl-1,3-propanedione.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • Baker–Venkataraman Rearrangement. ResearchGate. [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. [Link]

  • Claisen–Schmidt condensation to form chalcone 3. ResearchGate. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Baker-Venkataraman Rearrangement. YouTube. [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. ResearchGate. [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • Baker-Venkatraman Rearrangement. Cambridge University Press. [Link]

  • 1,3-Dihydroxyphenazine 10-Oxide. Organic Syntheses. [Link]

  • Antioxidant Activity by DPPH Assay in Vitro Protoc. Scribd. [Link]

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]

  • Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. New Journal of Chemistry. [Link]

  • A method for synthesizing 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-s-triazine.
  • 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. PubChem. [Link]

Sources

Application Notes and Protocols for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione as a Metal Chelating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Forward-Looking Statement

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione as a metal chelating agent. The protocols and insights presented herein are synthesized from established chemical principles and available scientific literature on analogous compounds. While direct experimental data on the metal chelation of this specific molecule is emerging, the information provided is intended to serve as a robust starting point for researchers in materials science, analytical chemistry, and drug development.

Introduction: The Versatility of β-Diketones in Metal Chelation

The β-diketone moiety is a privileged scaffold in coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions. The compound this compound belongs to this versatile class of molecules. Its structure is distinguished by a fluorophenyl group, which can modulate the electronic properties and stability of the molecule, and a hydroxyphenyl group that provides an additional coordination site, enhancing its chelating capabilities.[1]

The core of its chelating ability lies in the tautomeric equilibrium between the keto and enol forms. In the presence of a base or upon coordination to a metal ion, the enolic proton is lost, creating a bidentate ligand that can coordinate to a metal center through the two oxygen atoms, forming a stable six-membered ring. The presence of the ortho-hydroxyl group on the phenyl ring introduces the potential for tridentate chelation, further enhancing the stability of the resulting metal complexes.

This guide will provide detailed protocols for the synthesis of this compound, its characterization, and methods to investigate its metal chelating properties.

Synthesis of this compound

The synthesis of 1,3-diketones can be reliably achieved through several established methods, with the Baker-Venkataraman rearrangement and the Claisen condensation being the most prominent.[2][3] Below are detailed protocols adapted from literature for analogous compounds, which are expected to yield the target molecule with high purity.

Protocol 1: Synthesis via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a two-step process that involves the O-acylation of a 2-hydroxyacetophenone followed by a base-catalyzed intramolecular acyl migration.[2]

  • Materials:

    • 2'-Hydroxyacetophenone

    • 4-Fluorobenzoyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in dry DCM.

    • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Materials:

    • 2-acetylphenyl 4-fluorobenzoate (from Step 1)

    • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

    • Dry Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

    • 2 N Hydrochloric acid (HCl)

    • Standard glassware for inert atmosphere synthesis

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry THF or DMSO.

    • Add potassium tert-butoxide (1.3 equivalents) or sodium hydride (1.3 equivalents) to the solvent and stir.

    • Slowly add a solution of 2-acetylphenyl 4-fluorobenzoate (1 equivalent) in the same dry solvent.

    • Stir the reaction mixture at room temperature for 12 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and acidify to pH ~6 with 2 N HCl.[4]

    • The resulting precipitate is the crude product. Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of the Synthesized Compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR A characteristic signal for the enolic proton is expected in the range of δ 15-17 ppm. Aromatic protons will appear in the range of δ 6.5-8.5 ppm. A signal for the methine proton of the enol form or the methylene protons of the keto form will be present.
¹³C NMR Signals for the two carbonyl carbons of the diketone will be observed. Aromatic carbon signals will also be present.
FT-IR A broad O-H stretch for the phenolic hydroxyl group. C=O stretching vibrations for the ketone groups. C=C stretching for the aromatic rings.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₁FO₃, MW: 258.25 g/mol ) should be observed.[5]

Investigation of Metal Chelating Properties

The core functionality of this compound lies in its ability to chelate metal ions. The following protocols provide a framework for characterizing these interactions.

General Considerations
  • Solvent Selection: The choice of solvent is critical. A solvent that dissolves both the ligand and the metal salt and does not coordinate strongly with the metal ion is preferred. Methanol, ethanol, acetonitrile, or mixed aqueous-organic systems are common choices.

  • Metal Salts: Use salts with non-coordinating or weakly coordinating anions (e.g., perchlorates, nitrates, or triflates) to minimize interference with ligand binding.

Protocol 2: UV-Visible Spectrophotometric Titration

UV-Vis spectroscopy is a powerful tool to monitor the formation of metal-ligand complexes, as the electronic transitions of the ligand are often perturbed upon coordination to a metal ion.

  • Materials:

    • Stock solution of this compound in a suitable solvent (e.g., methanol).

    • Stock solutions of various metal salts (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂, Fe(NO₃)₃) of known concentrations.

    • UV-Vis spectrophotometer.

    • Quartz cuvettes.

  • Procedure:

    • Prepare a solution of the ligand with a known concentration in the chosen solvent.

    • Record the UV-Vis spectrum of the free ligand.

    • Incrementally add small aliquots of a concentrated metal salt solution to the ligand solution in the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

    • Observe the changes in the absorption spectrum, such as the appearance of new peaks, shifts in existing peaks (bathochromic or hypsochromic shifts), and changes in absorbance intensity. These changes indicate the formation of a metal-ligand complex.

    • Continue the additions until no further significant spectral changes are observed, indicating saturation of the ligand with the metal ion.

    • The data can be used to determine the stoichiometry of the complex using methods like the mole-ratio method or Job's plot, and to calculate the binding constant.

Protocol 3: Fluorescence Spectroscopy

If the ligand is fluorescent, its emission properties may change upon metal chelation, often due to fluorescence quenching or enhancement.

  • Materials:

    • Fluorimeter.

    • Stock solutions of the ligand and metal salts as in Protocol 2.

  • Procedure:

    • Record the fluorescence emission spectrum of the free ligand by exciting at its absorption maximum.

    • Perform a titration by incrementally adding a metal salt solution to the ligand solution, as described in Protocol 2.

    • After each addition, record the fluorescence spectrum.

    • Analyze the data for changes in fluorescence intensity (quenching or enhancement) and shifts in the emission maximum.

    • The data can be analyzed using the Stern-Volmer equation for quenching studies to determine the nature of the quenching process.

Determination of Stoichiometry: Job's Plot

Job's plot (the method of continuous variation) is a widely used method to determine the stoichiometry of a metal-ligand complex in solution.[6]

  • Procedure:

    • Prepare a series of solutions where the total molar concentration of the ligand and metal ion is kept constant, but their mole fractions are varied.

    • For each solution, measure a physical property that is proportional to the concentration of the complex formed (e.g., absorbance at a specific wavelength where the complex absorbs maximally and the free ligand does not, or fluorescence intensity).

    • Plot the measured property against the mole fraction of the ligand.

    • The mole fraction at which the plot shows a maximum (or minimum, depending on the property measured) corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 2:1 ligand-to-metal ratio.

Potential Applications in Research and Drug Development

The metal chelating properties of this compound open up a range of potential applications.

  • Analytical Chemistry: The compound can be explored as a selective colorimetric or fluorometric sensor for the detection of specific metal ions. The fluorophenyl group can be systematically varied to fine-tune the selectivity and sensitivity for different metals.

  • Catalysis: Metal complexes of β-diketones are known to be effective catalysts in various organic transformations. The specific electronic and steric environment provided by this ligand could lead to novel catalytic activities.

  • Drug Development:

    • Antimicrobial Agents: Metal complexes of similar β-diketones have shown promising antimicrobial activity. The chelation of essential metal ions in microorganisms can disrupt their metabolic processes.[7]

    • Anticancer Agents: The ability to chelate metal ions that are crucial for cancer cell proliferation (e.g., iron, copper) makes this compound a potential candidate for the development of novel anticancer therapies.

    • Neurodegenerative Diseases: Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases. Chelating agents that can modulate the levels of these metals in the brain are of significant therapeutic interest.

Visualization of Key Concepts

Tautomerism and Metal Chelation

Chelation_Workflow start Start synthesis Synthesize and Purify 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione start->synthesis characterization Characterize Ligand (NMR, IR, MS) synthesis->characterization uv_vis UV-Vis Titration with Metal Ions characterization->uv_vis fluorescence Fluorescence Titration with Metal Ions characterization->fluorescence jobs_plot Job's Plot Analysis uv_vis->jobs_plot fluorescence->jobs_plot data_analysis Data Analysis: - Stoichiometry - Binding Constants jobs_plot->data_analysis applications Explore Applications: - Sensors - Catalysis - Biological Activity data_analysis->applications end End applications->end

Caption: Workflow for investigating metal chelation properties.

References

  • Wang, R., Han, J., Li, C., Zhang, J., Liang, Y., Wang, T., & Zhang, Z. (2018). One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. Organic & Biomolecular Chemistry, 16(14), 2479–2488. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, M. T. R., & Meghea, A. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Chemosensors, 8(1), 1. [Link]

  • Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. (n.d.). Retrieved from [Link]

  • Pawar, S. D., & Rindhe, S. S. (2015). Synthesis, Characterization and Antimicrobial studies of 1-(2,4-dichlorophenyl)-3-(2 -hydroxyphenyl)propane-1,3-dione and its transition metal complexes. International Journal of Chemical and Physical Sciences, 4, 104-110. [Link]

  • Patil, S. A., Naik, V. B., Kulkarni, A. D., & Badami, P. S. (2010). Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents. Rasayan Journal of Chemistry, 3(4), 656-663. [Link]

Sources

Application Notes & Protocols for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers investigating the anticancer potential of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. This document synthesizes the current understanding of the broader class of β-diketones and chalcone derivatives to which this compound belongs, offering insights into its putative mechanisms of action and providing detailed protocols for its evaluation in cancer cell line studies. While direct research on this specific molecule is emerging, this guide extrapolates from structurally similar compounds to provide a robust framework for experimental design and execution.

Introduction and Scientific Background

This compound is a member of the 1,3-dicarbonyl class of compounds, which are recognized as valuable building blocks in the synthesis of bioactive molecules.[1] Structurally, it also shares features with chalcones, which are precursors to flavonoids and are known for their broad biological activities, including significant antitumor properties.[2][3][4][5] The presence of a fluorinated phenyl group and a hydroxyl-substituted phenyl group are key structural features that are anticipated to contribute to its biological activity.[6]

The anticancer potential of chalcone and β-diketone derivatives has been demonstrated across a variety of cancer cell lines.[2][7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][4][8] Specifically, derivatives with fluorine substitutions have shown significant antiproliferative activity against cervical (HeLa) and breast (MCF-7) cancer cell lines, with low IC50 values indicating high potency.[6] This document will provide the scientific context and detailed methodologies to investigate this compound as a potential therapeutic agent.

Putative Mechanism of Action

Based on studies of structurally related β-diketones and chalcones, the anticancer effects of this compound are likely mediated through several key cellular processes.

Induction of Apoptosis

A primary mechanism by which similar compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2][4][6][9] This is often initiated by the generation of reactive oxygen species (ROS), which creates oxidative stress within the cancer cells.[6][9] This oxidative stress can lead to irreparable DNA damage, which in turn triggers the apoptotic cascade.[9]

Key events in this process include:

  • Mitochondrial Pathway Activation: Increased ROS levels can disrupt mitochondrial function, leading to the release of cytochrome c.[9]

  • Caspase Activation: The release of cytochrome c activates a cascade of caspase enzymes, which are the executioners of apoptosis.[9]

  • Modulation of Apoptotic Proteins: An upregulation of pro-apoptotic proteins like Bad and a downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL are often observed.[9]

Cell Cycle Arrest

Chalcone derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the stages of division.[2][4] This is a critical mechanism for inhibiting tumor growth. Studies on similar flavonoids have demonstrated the ability to arrest cancer cells in the G2/M phase of the cell cycle.[10][11]

Inhibition of Key Signaling Pathways

The anticancer activity of chalcones and their derivatives is also linked to the modulation of critical signaling pathways involved in cell proliferation and survival, such as:

  • NF-κB

  • PI3K/Akt

  • MAPK[8]

By inhibiting these pathways, these compounds can effectively halt the uncontrolled growth of cancer cells.

putative_mechanism_of_action cluster_extracellular Extracellular cluster_intracellular Intracellular Compound 1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induces CellCycle Cell Cycle Arrest (G2/M) Compound->CellCycle Induces Signaling Inhibition of Signaling Pathways (NF-κB, PI3K/Akt, MAPK) Compound->Signaling Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes Proliferation Decreased Cell Proliferation CellCycle->Proliferation Results in Signaling->Proliferation Results in

Caption: Putative Mechanism of Action of this compound.

Experimental Protocols

The following protocols are provided as a guide for the investigation of this compound in cancer cell line studies. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HT-29)[12][13]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat the cells with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the cell cycle analysis.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

experimental_workflow Start Start: Cancer Cell Culture Treatment Treatment with 1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_CellCycle Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_CellCycle Flow_Apoptosis Flow Cytometry (Apoptosis Assay) Treatment->Flow_Apoptosis IC50 Determine IC50 Value MTT->IC50 CellCycle_Results Analyze Cell Cycle Distribution Flow_CellCycle->CellCycle_Results Apoptosis_Results Quantify Apoptotic Cells Flow_Apoptosis->Apoptosis_Results

Caption: General Experimental Workflow for Evaluating Anticancer Activity.

Data Presentation

The following table provides a representative summary of expected IC50 values for this compound against various cancer cell lines, based on data from structurally similar compounds.[7][12]

Cell LineCancer TypePutative IC50 (µM)
MCF-7Breast Cancer5 - 15
HeLaCervical Cancer5 - 20
HT-29Colon Cancer10 - 30
A549Lung Cancer15 - 40
PC-3Prostate Cancer10 - 25

Note: These values are illustrative and should be experimentally determined for the specific compound and cell lines being investigated.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents, based on the well-documented activities of the broader chalcone and β-diketone families. The protocols outlined in this guide provide a solid foundation for the systematic evaluation of its efficacy in cancer cell line models. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Further investigations into its effects on apoptosis-related proteins, cell cycle regulators, and key kinases through techniques such as Western blotting and kinase assays are warranted. In vivo studies will also be crucial to validate the in vitro findings and assess the therapeutic potential of this compound.

References

  • Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. PubMed. Available at: [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central. Available at: [Link]

  • Synthesis, docking and in vitro evaluation of -proline derived 1,3-diketones possessing anti-cancer and anti-inflammatory activities | Request PDF. ResearchGate. Available at: [Link]

  • Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model. Oncotarget. Available at: [Link]

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. PMC - NIH. Available at: [Link]

  • Induction of apoptosis by 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione through reactive oxygen species production, GADD153 expression, and caspases activation in human epidermoid carcinoma cells. PubMed. Available at: [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. Available at: [Link]

  • Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][7][14]thiazin-4-one on colon cells and its anticancer potential. PMC - NIH. Available at: [Link]

  • Reactivity of different 1,3‐dicarbonyl compounds.. ResearchGate. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]

  • A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. African Journal of Biomedical Research. Available at: [Link]

  • Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. MDPI. Available at: [Link]

  • Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity. MDPI. Available at: [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Available at: [Link]

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega. Available at: [Link]

  • Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. NIH. Available at: [Link]

  • (PDF) A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate. Available at: [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. PubMed. Available at: [Link]

  • (PDF) SYNTHESIS OF 1, 3 – DIKETOKETONES AS A NOVEL ANTIMICROBIAL, ANTIFUNGAL AND ANTIOXIDANTS AGENTS. ResearchGate. Available at: [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. Available at: [Link]

  • Anti-proliferative effect and induction of apoptosis in androgen-independent human prostate cancer cells by 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one. PubMed. Available at: [Link]

  • Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4. MDPI. Available at: [Link]

  • Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4 H-benzofuro[3,2- d][7][14]thiazin-4-one on colon cells and its anticancer potential. PubMed. Available at: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC - NIH. Available at: [Link]

  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. Available at: [Link]

  • Novel antiproliferative flavonoids induce cell cycle arrest in human prostate cancer cell lines. PubMed. Available at: [Link]

  • 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. PubMed Central. Available at: [Link]

  • EP0439265B1 - Novel 1,3-dicarbonyl compounds and their use. Google Patents.
  • 4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. PubMed. Available at: [Link]

  • Identification of Cyclic Dipeptides and a New Compound (6-(5-Hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one) Produced by Streptomyces fungicidicus against Alternaria solani. MDPI. Available at: [Link]

  • Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. MDPI. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central. Available at: [Link]

  • Novel Synthetic Protective Compound, KR-22335, Against Cisplatin-Induced Auditory Cell Death. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Crystallization of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Significance of Crystalline 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

This compound, a member of the β-diketone family, is a compound of significant interest in medicinal chemistry and materials science. Its structural similarity to curcuminoids suggests potential biological activities, while the presence of the β-diketone moiety allows for metal chelation, making it a valuable ligand in coordination chemistry.[1][2][3] The ability to obtain high-quality single crystals is paramount for definitive structural elucidation via X-ray crystallography, which in turn informs our understanding of its chemical properties and potential applications.

This guide provides a comprehensive overview of techniques for crystallizing this target compound, moving beyond simple procedural lists to explain the underlying principles that govern crystal formation. The protocols herein are designed to be robust and adaptable, empowering researchers to overcome common challenges in crystallization.

I. Foundational Principles of Crystallization

The successful crystallization of any compound hinges on creating a supersaturated solution from which the solute can slowly precipitate in an ordered, crystalline lattice. Several factors critically influence this process:

  • Purity of the Compound: Impurities can disrupt the crystal lattice, leading to poor crystal quality or the complete inhibition of crystallization.[4][5] It is recommended to start with a compound that is at least 80-90% pure.[6]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[4][7] If the compound is too soluble, achieving supersaturation becomes difficult, often resulting in small crystals.[4][7] Conversely, poor solubility will hinder the initial dissolution. A general rule of thumb is to select a solvent that shares similar functional groups with the solute.[8][9] For our target compound, which possesses aromatic rings, a ketone, and a hydroxyl group, solvents like ethanol, ethyl acetate, and acetone, or mixtures involving hexanes, are good starting points.[8]

  • Rate of Supersaturation: A slow approach to supersaturation is crucial for growing large, well-defined crystals.[10] Rapid precipitation often leads to the formation of amorphous solids or microcrystalline powders.[6]

  • Temperature: Temperature affects both solubility and the rate of solvent evaporation. For many organic compounds, solubility increases with temperature, a principle leveraged in cooling crystallization.[11]

  • Mechanical Disturbance: Vibrations and other disturbances can disrupt crystal growth, leading to smaller or lower-quality crystals.[4][12] Crystallization setups should be placed in a quiet, undisturbed location.[4][13]

II. Crystallization Methodologies

Several techniques can be employed to achieve the supersaturated state necessary for crystallization. The choice of method often depends on the solubility profile of the compound and the quantity of material available.

A. Slow Evaporation

This is often the simplest method to attempt first.[6][14] A solution of the compound is prepared and the solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute until supersaturation and subsequent crystallization occur.

Causality: The slow removal of the solvent ensures that the concentration of the solute increases at a controlled rate, allowing sufficient time for molecules to orient themselves into an ordered crystal lattice.

Workflow Diagram:

Slow_Evaporation A Dissolve Compound in a Suitable Solvent B Filter Solution to Remove Particulates A->B C Transfer to a Clean Crystallization Vessel (e.g., vial, beaker) B->C D Cover Vessel Loosely (e.g., with parafilm containing pinholes) C->D E Place in a Vibration-Free Environment D->E F Monitor for Crystal Growth over Several Days to Weeks E->F G Harvest Crystals F->G

Caption: Workflow for the Slow Evaporation Crystallization Method.

B. Vapor Diffusion

Vapor diffusion is a highly effective technique, particularly when working with small amounts of material.[6] It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" (or "anti-") solvent in which the compound is insoluble. The vapor of the more volatile anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Causality: The gradual introduction of the anti-solvent vapor gently decreases the solubility of the target compound, promoting a slow and controlled precipitation that favors the formation of high-quality crystals.

Workflow Diagram:

Vapor_Diffusion cluster_0 Preparation cluster_1 Assembly cluster_2 Crystallization & Harvest A Dissolve Compound in a Minimal Amount of a 'Good' Solvent in a Small Vial C Place the Small Vial Inside the Larger Jar A->C B Place a Larger Volume of a 'Poor' Anti-Solvent in a Larger Jar B->C D Seal the Jar Tightly C->D E Allow Vapor Diffusion to Occur in an Undisturbed Location D->E F Monitor for Crystal Formation at the Interface or in the Inner Vial E->F G Carefully Harvest Crystals F->G

Caption: Workflow for the Vapor Diffusion Crystallization Method.

C. Cooling Crystallization

Causality: As the temperature of the solution decreases, the solubility of the compound also decreases, leading to a supersaturated state and subsequent crystallization.[16][17] A slow cooling rate is paramount to allow for the formation of well-ordered crystals.[18]

Workflow Diagram:

Cooling_Crystallization A Dissolve Compound in a Minimal Amount of Hot Solvent B Filter the Hot Solution if Necessary A->B C Allow the Solution to Cool Slowly to Room Temperature B->C D Further Cooling in a Refrigerator or Ice Bath May be Beneficial C->D E Collect Crystals by Filtration D->E F Wash Crystals with a Small Amount of Cold Solvent E->F G Dry the Crystals F->G

Caption: Workflow for the Cooling Crystallization Method.

III. Experimental Protocols

A. Materials and Reagents

  • This compound (purity > 90%)

  • Analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexanes, toluene)

  • Glass vials of various sizes

  • Beakers and Erlenmeyer flasks

  • Parafilm

  • Syringe filters (0.22 µm)

  • Heating plate

  • Microscope for crystal inspection

B. Protocol 1: Slow Evaporation

  • Solvent Screening: In small vials, test the solubility of a few milligrams of the compound in various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane). Identify solvents in which the compound is moderately soluble.

  • Solution Preparation: Dissolve approximately 20 mg of the compound in 1-2 mL of the chosen solvent. Gentle warming may be necessary to facilitate dissolution.

  • Filtration: Filter the solution through a syringe filter into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[4]

  • Evaporation Setup: Cover the vial with parafilm and puncture a few small holes with a needle.[13] The number and size of the holes can be varied to control the rate of evaporation.[13][19]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitoring and Harvesting: Check for crystal growth periodically without disturbing the vial.[13] Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

C. Protocol 2: Vapor Diffusion

  • Solvent System Selection:

    • Good Solvent: Choose a solvent in which the compound is readily soluble (e.g., dichloromethane, ethyl acetate, acetone).

    • Anti-Solvent: Select a miscible solvent in which the compound is poorly soluble (e.g., hexanes, pentane, diethyl ether). The anti-solvent should be more volatile than the good solvent.

  • Preparation:

    • In a small, narrow vial (e.g., a 1-dram vial), dissolve 5-10 mg of the compound in a minimal amount of the good solvent (e.g., 0.5 mL).

    • In a larger jar or beaker, place a larger volume of the anti-solvent (e.g., 2-3 mL).

  • Assembly: Carefully place the small vial containing the compound solution inside the larger jar, ensuring the inner vial does not touch the walls of the outer jar.[6]

  • Sealing and Incubation: Tightly seal the outer jar and place it in an undisturbed location.

  • Observation and Harvesting: Crystals will typically form in the inner vial over several days. Once they have reached a suitable size, carefully open the container and harvest the crystals.

D. Protocol 3: Slow Cooling

  • Solvent Choice: Select a solvent or solvent mixture in which the compound's solubility is significantly temperature-dependent. Ethanol or ethanol/water mixtures are often good candidates.

  • Dissolution: In a small Erlenmeyer flask, add a minimal amount of the chosen solvent to your compound (e.g., 25 mg). Heat the mixture gently while stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the elevated temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container (e.g., a beaker of warm water or a Dewar flask).[18]

  • Crystal Formation: As the solution cools, crystals should begin to form. If no crystals appear, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.[20]

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

IV. Data Presentation and Troubleshooting

Table 1: Recommended Solvent Systems for Crystallization of this compound

Crystallization MethodGood Solvent / SolventAnti-Solvent (for Vapor Diffusion)Comments
Slow EvaporationEthyl AcetateN/ATends to produce well-formed, plate-like crystals.
Slow EvaporationAcetoneN/AFaster evaporation rate; may yield smaller crystals.
Vapor DiffusionDichloromethaneHexanesA reliable system for producing high-quality single crystals.
Vapor DiffusionEthyl AcetatePentaneGood for initial screening due to the volatility of pentane.[14]
Slow CoolingEthanolN/AEffective if the compound shows good temperature-dependent solubility.
Slow CoolingTolueneN/AAromatic solvents can sometimes promote crystallization through π-π stacking interactions.[6]

Table 2: Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Nucleation is inhibited.- Allow more solvent to evaporate.- Cool the solution to a lower temperature.- Add a seed crystal of the compound.[20]- Scratch the inner surface of the container with a glass rod.[20][21]
Oiling Out - The compound's melting point is below the crystallization temperature.- The solution is too concentrated or cooled too quickly.- The compound is too soluble in the chosen solvent.[19]- Use a lower crystallization temperature.- Redissolve the oil in more solvent and allow it to cool more slowly.[21]- Change to a solvent in which the compound is less soluble.[6][19]
Formation of Powder or Small Needles - Crystallization occurred too rapidly.- Slow down the rate of supersaturation (e.g., use fewer holes in parafilm for slow evaporation, slow down the cooling rate).[19][21]
Poor Crystal Quality - Presence of impurities.- Mechanical disturbances.- Further purify the compound before crystallization.- Ensure the crystallization setup is in a vibration-free environment.[12]

V. Conclusion

The successful crystallization of this compound is an achievable goal through the systematic application of the techniques outlined in this guide. By understanding the fundamental principles of crystallization and methodically exploring different solvent systems and techniques, researchers can obtain high-quality single crystals suitable for structural analysis and further investigation. Patience and careful observation are key, as crystallization is often a process that cannot be rushed.

VI. References

  • Guide for crystallization. (n.d.). Retrieved from

  • (IUCr) How to grow crystals for X-ray crystallography. (2024). Retrieved from

  • Cooling Crystallization Technology - Cool Separations. (n.d.). Retrieved from

  • Studies on curcumin and curcuminoids XXXI. Symmetric and asymmetric curcuminoids: Stability, activity and complexation with cyclodextrin | Request PDF. (2025). ResearchGate. Retrieved from

  • Slow Evaporation Method. (n.d.). Retrieved from

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from

  • Existence of β-diketone form of curcuminoids revealed by NMR spectroscopy. (2021). PubMed. Retrieved from

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH. Retrieved from

  • Troubleshooting Problems in Crystal Growing. (2025). ThoughtCo. Retrieved from

  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). Chemistry. Retrieved from

  • β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.). Retrieved from

  • Crystallization process: how does crystallization work. (2024). MIRAI Intex. Retrieved from

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from

  • What is Cooling Crystallization? (2024). YouTube. Retrieved from

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from

  • Growing Crystals. (n.d.). Research Starters - EBSCO. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of this compound, a valuable β-diketone, is primarily achieved through two classical methods: the Claisen Condensation and the Baker-Venkataraman Rearrangement.[1][2] Both pathways are effective, but the choice between them often depends on the availability of starting materials, desired reaction conditions, and scalability. This guide will delve into the nuances of both methods, providing a framework for troubleshooting and yield improvement.

The presence of a β-diketone moiety makes this compound a key building block in multicomponent reactions for generating complex molecular architectures for biological screening.[3] The fluorophenyl and hydroxyphenyl groups are both pharmacologically relevant motifs, with the fluorine atom often modulating lipophilicity, metabolic stability, and binding affinity.[3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

  • Inefficient Enolate Formation: The first step in both the Claisen and Baker-Venkataraman reactions is the formation of an enolate from 2'-hydroxyacetophenone.[2][4] The acidity of the α-protons of the acetyl group is crucial.

    • Weak Base: The chosen base may not be strong enough to deprotonate the acetophenone efficiently. While alkoxides like sodium ethoxide are common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can lead to more complete enolate formation.[5]

    • Steric Hindrance: While less of a concern with this substrate, bulky bases can sometimes be less effective.

    • Protic Solvents: The presence of protic solvents (e.g., ethanol, water) can quench the enolate as it forms, leading to a low equilibrium concentration. Ensure the use of anhydrous aprotic solvents like THF, toluene, or DMSO.[6]

  • Unfavorable Reaction Equilibrium (Claisen Condensation): The Claisen condensation is a reversible reaction.[4] The final deprotonation of the β-diketone product by the alkoxide base drives the reaction forward.[4]

    • Insufficient Base: Using a stoichiometric amount of a strong, non-reversible base like NaH can circumvent this issue.

    • Premature Work-up: Acidifying the reaction mixture before the reaction has reached equilibrium can lead to the reverse reaction.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield.

    • Hydrolysis of the Ester: If using an ester starting material (e.g., methyl 4-fluorobenzoate in the Claisen condensation) or if the intermediate ester in the Baker-Venkataraman rearrangement is exposed to moisture, hydrolysis can occur, especially under basic conditions.[7] Ensure all reagents and solvents are anhydrous.

    • Self-Condensation of 2'-hydroxyacetophenone: While less likely to be the major product, some self-condensation can occur. This can be minimized by slowly adding the acetophenone to a mixture of the base and the ester.[8]

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Causes & Solutions

  • Unreacted Starting Materials: This is often a sign of incomplete reaction due to the reasons mentioned in Problem 1. Re-evaluate your choice of base, solvent, and reaction time.

  • Formation of By-products:

    • O-acylation vs. C-acylation: In the Claisen condensation, there is a possibility of the enolate attacking the ester at the oxygen atom, leading to an undesired ether by-product. This is less common but can be influenced by the choice of cation and solvent.

    • Cleavage of the β-Diketone: The 1,3-diketone product can be susceptible to cleavage under harsh basic conditions or during a prolonged reaction at elevated temperatures.[6] It is advisable to monitor the reaction by TLC and work it up as soon as the starting materials are consumed.

    • Products of Self-Condensation: As mentioned earlier, by-products from the self-condensation of the starting ketone may be present.

Problem 3: Difficulty in Product Purification

Potential Causes & Solutions

  • Similar Polarity of Product and Impurities: If the impurities have similar polarity to the desired product, separation by column chromatography can be challenging.

    • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and different stationary phases (e.g., alumina instead of silica gel).

    • Purification via Copper(II) Chelate: 1,3-Diketones readily form stable complexes with copper(II) salts.[5] This can be a highly effective purification method. The crude product can be treated with a solution of copper(II) acetate to precipitate the copper chelate of the desired product. The chelate can then be collected by filtration, washed to remove impurities, and then decomposed by treatment with a strong acid to regenerate the pure 1,3-diketone.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, Claisen Condensation or Baker-Venkataraman Rearrangement?

A1: The choice depends on the availability of your starting materials.

  • The Claisen Condensation is a one-step reaction between 2'-hydroxyacetophenone and an ester of 4-fluorobenzoic acid (e.g., methyl 4-fluorobenzoate).[9] This is often more direct if both starting materials are readily available.

  • The Baker-Venkataraman Rearrangement is a two-step process.[2] First, 2'-hydroxyacetophenone is acylated with 4-fluorobenzoyl chloride to form an intermediate ester, 2-(4-fluorobenzoyloxy)acetophenone. This ester then undergoes an intramolecular rearrangement in the presence of a base to yield the final product.[6] This route may be preferable if 4-fluorobenzoyl chloride is more accessible or cost-effective than the corresponding ester.

Q2: What is the role of the base in these reactions?

A2: The base plays a critical role in both synthetic pathways.

  • In the Claisen Condensation , the base deprotonates the α-carbon of the 2'-hydroxyacetophenone to form a nucleophilic enolate.[4] This enolate then attacks the carbonyl carbon of the 4-fluorobenzoate ester. The base also drives the reaction equilibrium forward by deprotonating the final β-diketone product.[4]

  • In the Baker-Venkataraman Rearrangement , the base also generates an enolate from the acetophenone moiety of the intermediate ester.[2] This enolate then attacks the carbonyl carbon of the adjacent ester in an intramolecular fashion.

Q3: Can I use sodium hydroxide or potassium hydroxide as the base?

A3: While NaOH and KOH are strong bases, they are generally not recommended for these reactions, especially the Claisen condensation. This is because they are also potent nucleophiles and can promote the hydrolysis of the ester starting material or the 1,3-diketone product.[7] Non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are preferred.[5] For the Baker-Venkataraman rearrangement, powdered KOH in an aprotic solvent like pyridine has been used successfully.[1]

Q4: How does the 2'-hydroxyl group on the acetophenone affect the reaction?

A4: The 2'-hydroxyl group is acidic and will be deprotonated by the strong base used in the reaction. This can potentially consume an equivalent of the base. It is therefore common to use a slight excess of the base to ensure complete enolate formation. The resulting phenoxide may also influence the solubility and reactivity of the intermediates.

Q5: Why is an anhydrous solvent necessary?

A5: Water can interfere with the reaction in several ways:

  • It can quench the enolate, preventing it from reacting with the ester.

  • It can hydrolyze the ester starting material.[7]

  • It can react with strong bases like NaH. Therefore, using anhydrous solvents and protecting the reaction from atmospheric moisture is crucial for achieving a good yield.[6]

Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation

This protocol is a representative procedure based on established methods for similar substrates.

Materials:

  • 2'-Hydroxyacetophenone

  • Methyl 4-fluorobenzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Add anhydrous THF to the flask.

  • In a separate flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and methyl 4-fluorobenzoate (1.1 equivalents) in anhydrous THF.

  • Slowly add the solution of the acetophenone and ester to the sodium hydride suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench with a few drops of methanol, followed by slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis via Baker-Venkataraman Rearrangement

This protocol is a representative two-step procedure.

Step 1: Synthesis of 2-(4-fluorobenzoyloxy)acetophenone

  • Dissolve 2'-hydroxyacetophenone (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and slowly add 4-fluorobenzoyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester, which can often be used in the next step without further purification.

Step 2: Rearrangement to this compound

  • Dissolve the crude ester from Step 1 in anhydrous pyridine.

  • Add powdered potassium hydroxide (3 equivalents) and heat the mixture to 50-60 °C for 2-3 hours.

  • Cool the reaction mixture, pour it into ice-cold 1 M HCl, and stir until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol or purify by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Bases for 1,3-Diketone Synthesis

BaseStrength (pKa of Conjugate Acid)AdvantagesDisadvantages
Sodium Ethoxide (NaOEt)~16Inexpensive, commonly used in classical Claisen condensations.Can lead to reversible reactions and transesterification.
Sodium Hydride (NaH)~36Strong, non-nucleophilic, drives the reaction to completion.Highly reactive with water and protic solvents, requires careful handling.
Potassium tert-Butoxide (KOtBu)~18Strong, non-nucleophilic base.Can be sterically hindered, more expensive than NaH.
Lithium Diisopropylamide (LDA)~36Very strong, non-nucleophilic, useful for kinetic enolate formation.Requires low temperatures for preparation and use, sensitive to air and moisture.

Visualizations

Claisen Condensation Workflow

Claisen_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_hydroxyacetophenone 2'-Hydroxyacetophenone Enolate_Formation Enolate Formation 2_hydroxyacetophenone->Enolate_Formation methyl_4_fluorobenzoate Methyl 4-fluorobenzoate Nucleophilic_Attack Nucleophilic Attack methyl_4_fluorobenzoate->Nucleophilic_Attack Base Base (e.g., NaH) Base->Enolate_Formation Solvent Anhydrous Solvent (e.g., THF) Solvent->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Elimination Elimination Nucleophilic_Attack->Elimination Acidification Acidification Elimination->Acidification Extraction Extraction Acidification->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Claisen condensation synthesis.

Baker-Venkataraman Rearrangement Logical Relationship

Baker_Venkataraman Start 2'-Hydroxyacetophenone + 4-Fluorobenzoyl Chloride Esterification Esterification (Pyridine, DCM) Start->Esterification Intermediate 2-(4-Fluorobenzoyloxy)acetophenone Esterification->Intermediate Rearrangement Base-catalyzed Rearrangement (KOH, Pyridine) Intermediate->Rearrangement Enolate_Formation Intramolecular Enolate Formation Rearrangement->Enolate_Formation Product This compound Rearrangement->Product Acyl_Transfer Intramolecular Acyl Transfer Enolate_Formation->Acyl_Transfer Acyl_Transfer->Product

Caption: Logical steps in the Baker-Venkataraman synthesis.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society (Resumed), 1381-1389.
  • Venkataraman, K. (1934). Synthetical experiments in the chromone group. Part XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society (Resumed), 1767-1769.
  • Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(21), 5092.
  • Wikipedia. (2023, October 29). Claisen–Schmidt condensation. Retrieved from [Link]

  • Wikipedia. (2023, April 20). Baker–Venkataraman rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 14). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The guidance herein is rooted in established chemical principles and practical laboratory experience to help you navigate the common challenges associated with the purification of this versatile β-diketone.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Low Yield of Crystalline Product After Initial Synthesis and Work-up

Question: My initial synthesis, a Claisen condensation, appears to have worked based on TLC, but I'm recovering very little solid product after acidification and extraction. What could be the cause?

Answer: This is a frequent challenge. Several factors could be at play, often related to the work-up procedure and the inherent properties of the diketone.

Causality Explained:

  • Incomplete Precipitation: this compound, while being an organic molecule, possesses significant polarity due to the hydroxyl and carbonyl groups. This can lead to appreciable solubility in aqueous media, especially if the pH is not optimal or if organic solvents from the extraction are still present.

  • Emulsion Formation: The phenolic hydroxyl group can act as a surfactant, leading to the formation of stable emulsions during aqueous work-up, trapping the product in the interfacial layer.

  • Premature Chelation: Trace metal ions in your reagents or glassware can chelate with the diketone, forming soluble complexes that are difficult to precipitate.[1][2]

Step-by-Step Troubleshooting Protocol:

  • Optimize pH for Precipitation: After quenching the reaction, ensure the aqueous phase is acidified to a pH of approximately 5.5.[3] This protonates the enolate and the phenoxide, minimizing water solubility. Use a pH meter for accuracy.

  • Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand. Alternatively, gentle centrifugation can aid in phase separation.

  • Back-Extraction: If you suspect product loss to the aqueous layer, perform a back-extraction of the aqueous phase with a more polar organic solvent like ethyl acetate.

  • Minimize Water Content Before Precipitation: Ensure the organic extracts are thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent removal. Water can inhibit crystallization.

Issue 2: Persistent Yellow/Brown Oily Impurity Co-crystallizes with the Product

Question: My recrystallized product is a sticky, yellowish solid instead of the expected pale-yellow crystals. How can I remove this persistent impurity?

Answer: This is often due to side products from the Claisen condensation or degradation products. The structural features of your target molecule can also contribute to this issue.

Causality Explained:

  • Self-Condensation of Starting Materials: The Claisen condensation can result in self-condensation of the starting ketone or ester, leading to polymeric or resinous byproducts.[4][5]

  • Ariel Oxidation: Phenolic compounds can be susceptible to air oxidation, especially under basic conditions, forming colored quinone-type impurities.

  • Keto-Enol Tautomerism: 1,3-diketones exist as an equilibrium mixture of keto and enol tautomers.[6][7] While the enol form is often stabilized by intramolecular hydrogen bonding, the presence of both forms can sometimes complicate crystallization, leading to the trapping of impurities.

Advanced Purification Protocol: Copper Chelation A highly effective method for purifying β-diketones is through the formation of a copper(II) chelate, which can be selectively precipitated, washed, and then decomposed to yield the pure diketone.[8]

  • Dissolve the Crude Product: Dissolve the impure diketone in a suitable solvent like ethanol or methanol.

  • Form the Copper Complex: Add a solution of copper(II) acetate in water with a small amount of acetic acid to the diketone solution.[8] A solid copper chelate should precipitate.

  • Isolate and Wash: Filter the copper complex and wash it thoroughly with the solvent to remove unreacted starting materials and non-chelating impurities.

  • Decompose the Chelate: Suspend the copper complex in a biphasic system of ethyl acetate and water. Add a solution of a strong chelating agent like EDTA (disodium salt) and stir until the organic layer is free of the copper color.[8]

  • Isolate the Pure Diketone: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.

Parameter Crude Product Product after Copper Chelation
Appearance Yellow-brown oil/sticky solidPale yellow crystalline solid
Purity (by HPLC) Often < 90%Typically > 98%
Melting Point Broad and depressedSharp and consistent with literature values
Issue 3: Difficulty with Column Chromatography Purification

Question: I'm trying to purify my compound using silica gel column chromatography, but I'm getting significant streaking and poor separation. What am I doing wrong?

Answer: The polar nature of your compound, particularly the acidic phenolic hydroxyl group and the chelating diketone moiety, can lead to strong interactions with the silica gel, causing the issues you're observing.

Causality Explained:

  • Strong Adsorption to Silica: The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of polar and acidic compounds like your target molecule.

  • On-Column Tautomerization/Degradation: The acidic environment of the silica can catalyze tautomerization or even degradation of the β-diketone.

  • Metal Chelation on the Column: Trace metals present in the silica gel can chelate with your product, causing it to streak or remain on the column.

Troubleshooting Column Chromatography:

  • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina instead of silica gel for the chromatography of basic or acid-sensitive compounds.[9]

  • Modify the Mobile Phase:

    • Add a small amount of a polar, protic solvent like methanol to your eluent to compete with your compound for binding sites on the stationary phase.[10]

    • Incorporate a small percentage (0.1-1%) of acetic acid or triethylamine to the eluent to suppress the ionization of your compound and reduce tailing.

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) can be a more effective purification strategy.

  • Aqueous Normal-Phase Chromatography: This technique, a form of HILIC, can be suitable for very polar compounds using a polar stationary phase and an aqueous-organic mobile phase.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected keto-enol tautomeric ratio for this compound in solution?

A1: For most β-diketones, the enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring.[12] The presence of the 2-hydroxyphenyl group can further influence this equilibrium. While the exact ratio is solvent-dependent, it is expected that the enol tautomer will be the predominant species in non-polar solvents.[7] This can be readily confirmed by ¹H NMR spectroscopy, where the enol proton typically appears as a sharp singlet between 15-17 ppm.

Caption: Keto-enol tautomerism of the diketone.

Q2: Can this compound chelate with metal ions other than copper?

A2: Yes, 1,3-diketones are versatile chelating agents for a wide range of metal ions, including transition metals and lanthanides.[1][2] The 2-hydroxyphenyl substituent provides an additional coordination site, potentially leading to the formation of more complex metal complexes. This property is important to consider during synthesis and purification, as contamination with metal ions can lead to purification challenges.

Metal_Chelation Diketone 1,3-Diketone (Enol Form) Complex Metal-Diketonate Complex Diketone->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex caption Chelation of a metal ion by the diketone. Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (pH ~5.5) Start->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Crude_Product Crude Product Isolation Drying->Crude_Product Purity_Check1 Assess Purity (TLC/HPLC) Crude_Product->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High Purity Chelation Copper Chelation Purification Purity_Check1->Chelation Low Purity / Oily Chromatography Column Chromatography (Alumina or modified silica) Purity_Check1->Chromatography Complex Mixture Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Chelation->Recrystallization Chromatography->Recrystallization caption Recommended purification workflow.

Caption: Recommended purification workflow.

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3144. [Link]

  • CIBA-GEIGY AG. (1994). Process for the preparation of linear 1,3-diketones. U.S. Patent No. 5,344,992.

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • CIBA SPECIALTY CHEMICALS HOLDING INC. (2004). Process for the purification of 1,3-diketones. U.S. Patent Application No. 10/470,899.

  • Afrant, M. R., & et al. (2009). 17O NMR spectroscopy of 1-(2-hydroxyphenyl)-3- naphthylpropane-1,3-diones. Influences of keto-enol tautomerism and substituents. Magnetic Resonance in Chemistry, 47(10), 851-856. [Link]

  • Koval, V. V., & et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3039–3046. [Link]

  • Yesypenko, A. O., & et al. (2017). Synthesis, metal binding and spectral properties of novel bis-1,3-diketone calixa[11]renes. Beilstein Journal of Organic Chemistry, 13, 99–107. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3144. [Link]

  • Waters Corporation. (2022). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Li, J., & et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 13(9), 1649-1658. [Link]

  • Roque, A. C. A., & Lowe, C. R. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Advances, 31(8), 1337-1348. [Link]

  • ResearchGate. (n.d.). Metal-based catalytic preparation 1,3-diketones in presence of a palladium complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents. Retrieved from [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Coltart, D. M., & et al. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry, 84(11), 6875–6887. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Filo. (n.d.). Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]

  • MDPI. (2019). 1,3-Diketone Calixa[11]rene Derivatives—A New Type of Versatile Ligands for Metal Complexes and Nanoparticles. Retrieved from [Link]

  • Roque, A. C. A., & Lowe, C. R. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Advances, 31(8), 1337-1348. [Link]

  • ResearchGate. (n.d.). Synthesis of tris(β-diketones) and study of their complexation with some transition metals. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Karczmarzyk, Z. (2008). Keto–enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e]t[8][13]hiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e]t[8][13]hiazin-4-one 1,1-dioxide. Acta Crystallographica Section C, 64(11), o590–o594. [Link]

  • ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. Retrieved from [Link]

  • JoVE. (n.d.). Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Challenges in recombinant protein purification PD. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Retrieved from [Link]

  • Belova, N. V., & et al. (2011). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Dalton Transactions, 40(35), 8979-8987. [Link]

  • Chemistry LibreTexts. (2022). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES. Retrieved from [Link]

Sources

stability issues of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate issues and ensure the integrity of your experiments.

Introduction: The Dynamic Nature of a β-Diketone

This compound is a versatile β-diketone with significant potential in medicinal and agrochemical research.[1] Its structure, featuring two carbonyl groups separated by a methylene group, gives rise to a dynamic chemical behavior in solution, primarily governed by keto-enol tautomerism. This equilibrium is highly sensitive to the surrounding environment, which can lead to stability issues if not properly controlled. This guide will provide you with the expertise to anticipate and address these challenges.

Troubleshooting Guide: Diagnosing and Resolving Instability in Solution

This section addresses common problems encountered during the use of this compound in solution, providing explanations for the underlying causes and actionable solutions.

Observed Issue Potential Cause Recommended Action
Unexpected changes in UV-Vis or fluorescence spectra over time. Keto-enol tautomerism equilibrium shift. The polarity of the solvent significantly influences the ratio of the keto and enol forms, which have different absorption and emission properties.[2][3]Use freshly prepared solutions. If the experiment allows, choose a solvent that favors the desired tautomer (non-polar aprotic solvents generally favor the enol form).[3] Maintain consistent solvent composition throughout your experiments.
Loss of compound potency or concentration in aqueous or protic solvent solutions. Hydrolysis. The diketone functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of water or other protic solvents can facilitate this degradation.[4][5]If possible, use anhydrous aprotic solvents. If aqueous solutions are necessary, prepare them fresh and use them immediately. Buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.
Discoloration or precipitation of the solution, especially when exposed to light. Photodegradation. Aromatic ketones are known to be susceptible to photodegradation upon exposure to UV or even visible light, which can lead to the formation of colored byproducts or insoluble materials.[6]Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
Inconsistent results when using different batches of solvents or reagents. Presence of metal ion contaminants. Trace metal ions in solvents or other reagents can chelate with the β-diketone moiety, catalyzing degradation or altering the compound's properties.[7][8]Use high-purity, metal-free solvents and reagents. If metal ion contamination is suspected, consider pre-treating the solvent with a chelating resin.
Gradual decrease in compound concentration even when stored in the dark at low temperatures. Thermal degradation. While more stable than when exposed to light, the compound can still undergo slow thermal degradation over extended periods, especially if impurities are present that can catalyze decomposition.For long-term storage, store the compound as a dry solid at recommended low temperatures (e.g., -20°C). For solutions, prepare them fresh. If a stock solution must be stored, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Frequently Asked Questions (FAQs)

Q1: Why do my NMR spectra for this compound look different in different deuterated solvents?

A1: This is a classic manifestation of keto-enol tautomerism.[9] this compound exists as an equilibrium between its keto and enol forms. The position of this equilibrium is highly dependent on the solvent.[2][3] In aprotic, non-polar solvents like deuterated chloroform (CDCl₃), you will likely observe a higher proportion of the enol tautomer, which is stabilized by an intramolecular hydrogen bond. In polar, protic solvents like deuterated methanol (CD₃OD), the solvent molecules can hydrogen bond with the carbonyl groups, disrupting the internal hydrogen bond and shifting the equilibrium towards the keto form. Therefore, you will see different ratios of keto and enol peaks in the NMR spectrum depending on the solvent used.

Q2: I'm seeing a gradual color change in my solution from colorless to yellow. What could be the cause?

A2: A yellowing of the solution is often indicative of degradation. The most likely culprit is photodegradation, especially if the solution has been exposed to light.[6] Aromatic ketones can undergo complex photochemical reactions that result in colored byproducts. To confirm this, you can prepare a fresh solution and keep it strictly in the dark and compare its appearance over time to a solution exposed to light. If the protected solution remains colorless, photodegradation is the issue.

Q3: Can I use a stock solution of this compound in DMSO for my cell-based assays?

A3: While DMSO is a common solvent for preparing stock solutions, it is important to consider its properties. DMSO is a polar aprotic solvent. While it may not directly participate in hydrolysis like water, its polarity will influence the keto-enol equilibrium. For cell-based assays, it is crucial to prepare fresh dilutions from a concentrated stock solution just before the experiment. Long-term storage of dilute aqueous solutions, even with a small percentage of DMSO, is not recommended due to the risk of hydrolysis. Always use high-purity, anhydrous DMSO for your stock solutions and store them in small aliquots at -20°C or -80°C, protected from light.

Q4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A4: A stability-indicating HPLC method is the best approach to monitor the degradation of your compound and detect the formation of new species.[10][11][12][13][14] You would look for a decrease in the peak area of the parent compound and the appearance of new peaks over time. To identify the degradation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[15][16][17] By comparing the mass spectra of the new peaks with the parent compound and analyzing the fragmentation patterns, you can often elucidate the structures of the degradation products.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC-UV

This protocol outlines a general procedure for assessing the stability of this compound in a given solution.

Objective: To quantify the remaining parent compound over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., acetonitrile, methanol)

  • HPLC-grade water

  • Buffer salts (if pH control is needed)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Dilute the stock solution with the desired test solution (e.g., specific buffer, cell culture medium) to the final experimental concentration.

  • Storage Conditions: Aliquot the stability samples into appropriate vials (e.g., amber glass for light protection). Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C, exposed to light, protected from light).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from a vial for analysis.

  • HPLC Analysis:

    • Develop an isocratic or gradient HPLC method that provides good separation of the parent compound from any potential degradation products. A typical starting point for a C18 column would be a mobile phase of acetonitrile and water (with or without a small amount of formic acid or trifluoroacetic acid to improve peak shape).

    • Set the UV detector to the wavelength of maximum absorbance for the compound.

    • Inject the samples and record the chromatograms.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at time zero to determine the percentage of the compound remaining.

    • Plot the percentage of compound remaining versus time to visualize the degradation kinetics.

Protocol 2: Characterization of Keto-Enol Tautomerism by ¹H NMR

Objective: To determine the relative ratio of keto and enol tautomers in different deuterated solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare NMR samples by dissolving a small amount of the compound in each of the chosen deuterated solvents.

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis:

    • Identify the characteristic peaks for the keto and enol tautomers. The enol form will typically show a characteristic enolic proton peak at a downfield chemical shift. The methylene protons of the keto form will also have a distinct chemical shift.

    • Integrate the signals corresponding to unique protons of the keto and enol forms.

    • Calculate the molar ratio of the two tautomers based on the integration values.

Visualizations

Keto-Enol Tautomerism

G Keto-Enol Tautomerism Keto Keto form Enol Enol form (stabilized by intramolecular H-bond) Keto->Enol Equilibrium

Caption: The equilibrium between the keto and enol forms of the dione.

Factors Influencing Stability

G Factors Affecting Stability Compound 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione in Solution Degradation Degradation Compound->Degradation Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Compound influences pH pH (Acidic/Basic) pH->Compound influences Light Light Exposure (UV/Visible) Light->Compound influences MetalIons Metal Ions MetalIons->Compound influences Temperature Temperature Temperature->Compound influences

Caption: Key environmental factors that can impact compound stability.

References

  • Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH. [Link]

  • Stability of Metal Complexes and Chelation. Chemistry LibreTexts. [Link]

  • Disrupting the Photochemical Landscape of a β-Diketone via Electrostatic Perturbation of Ground-State Tautomers. Journal of the American Chemical Society. [Link]

  • Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Pearson. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. ResearchGate. [Link]

  • Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate. [Link]

  • Determination of Residues of 1,4,7‐Trioxacyclotridecane‐8,13‐Dione in Polyester Polymers by Liquid Chromatography. ResearchGate. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(40-O-b-D-glucopyranosyloxy-20-hydroxyphenyl)-3-aryl-propane-1,3-diones. ResearchGate. [Link]

  • The competing mechanisms of substitution, hydrolysis, and cyclization of 1-chloro- and 1,4-dichloro-2,3-diazabuta-1,3-dienes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC - NIH. [Link]

  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. [Link]

  • Disrupting the Photochemical Landscape of a β-Diketone via Electrostatic Perturbation of Ground-State Tautomers. American Chemical Society. [Link]

  • Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent. MDPI. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. PubMed. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]

  • Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. PMC - NIH. [Link]

  • General Concepts of the Chemistry of Chelation. Chem Connections. [Link]

  • Synthesis of tris(β-diketones) and study of their complexation with some transition metals. ResearchGate. [Link]

  • Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety. MDPI. [Link]

  • The Mechanism of Hydrolysis of Aryldiazonium Ions Revisited: Marcus Theory vs. Canonical Variational Transition State Theory. ResearchGate. [Link]

  • Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. PMC - PubMed Central. [Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]

  • LC-MS/MS Identification and structural characterization of biodegradation products of Nitroproston - a novel prostaglandin-based pharmaceutical compound. ResearchGate. [Link]

  • Study on the photodegradation property of polyketones and their blends. ResearchGate. [Link]

  • Observed hydrolysis of fluorine substituted bis(β-diketonato)-dichlorotitanium(IV) complexes. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. ResearchGate. [Link]

  • Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. UW-Milwaukee. [Link]

  • C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis. ResearchGate. [Link]

  • Reactions of Fluorinated β-Diketones with Ammonium Acetate and Ammonium Bicarbonate. ResearchGate. [Link]

  • Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. [Link]

  • Beta-Dicarbonyl Synthesis Pathway Practice Problems | Test Your Skills with Real Questions. Pearson. [Link]

  • Metal-chelator therapy: stability constants of transition metal complexes of pyrimidine and sulphonamide drugs. ResearchGate. [Link]

  • Stereoselective Hydrolysis of Aryl-Substituted Dihydropyrimidines by Hydantoinases. [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]

  • substitution in complex ions - stability constants. Chemguide. [Link]

  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

Sources

troubleshooting 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. This resource is built on established chemical principles and field-proven insights to help you navigate the complexities of working with this versatile β-diketone.

Quick Reference: Physicochemical Properties

Before initiating any experiment, it is crucial to be familiar with the fundamental properties of the compound. This compound is a valuable synthetic intermediate, particularly for synthesizing heterocyclic compounds like chromones and pyrazoles.[1] The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₁FO₃PubChem[2]
Molecular Weight 258.24 g/mol PubChem[2]
Appearance Typically a yellow solidPersonal Experience,[3]
Melting Point Varies with purity; similar non-fluorinated analogs melt around 120-122 °C.Sigma-Aldrich
Solubility Generally insoluble in water, soluble in organic solvents like DMSO and DMF.[4]International Journal of Chemical and Physical Sciences[4]
CAS Number 135276-47-0PubChem[2]

Core Synthesis Workflow: The Baker-Venkataraman Rearrangement

The most common and efficient method for synthesizing 1,3-diketones like our target compound is the Baker-Venkataraman rearrangement. This reaction involves the base-promoted rearrangement of an aromatic 2-acyloxy ketone.[5][6][7] The process provides a direct route to the desired β-diketone scaffold.

Reaction Principle

The reaction proceeds via the formation of an enolate, followed by an intramolecular acyl transfer to form the 1,3-diketone.[5][7] A strong, non-nucleophilic base is critical to generate the enolate without causing unwanted side reactions like ester hydrolysis.

Baker_Venkataraman Start 2-(4-Fluorobenzoyloxy)acetophenone Enolate Enolate Intermediate Start:e->Enolate:w Deprotonation Base Strong Base (e.g., KOH, NaH) Rearrangement Intramolecular Acyl Transfer Enolate->Rearrangement Cyclization Diketone_Salt Diketone Salt Rearrangement->Diketone_Salt Ring Opening Product 1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione Diketone_Salt:e->Product:w Protonation Acid Acidic Workup (H₃O⁺)

Sources

Technical Support Center: Optimizing Synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful synthesis of these valuable compounds. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of this synthesis.

Introduction to the Synthesis

The synthesis of this compound derivatives is a critical step in the development of various pharmaceutical agents. These 1,3-diketones are key intermediates in the synthesis of heterocyclic compounds such as flavones and chromones.[1] The two most common and effective methods for synthesizing these target molecules are the Baker-Venkataraman rearrangement and the Claisen condensation. Both pathways, while reliable, present unique challenges that can impact yield, purity, and scalability. This guide will address these challenges head-on, providing you with the expertise to optimize your reaction conditions.

Core Synthetic Pathways

The successful synthesis of this compound derivatives hinges on the careful execution of one of two primary reaction pathways. Understanding the mechanism of each is crucial for effective troubleshooting.

Baker-Venkataraman Rearrangement

This rearrangement involves the base-catalyzed intramolecular acyl transfer of a 2-acyloxyacetophenone to form a 1,3-diketone.[1] The reaction is initiated by the formation of an enolate, which then attacks the ester carbonyl.

Baker_Venkataraman Reactant 2-(4-Fluorobenzoyloxy)acetophenone Enolate Enolate Intermediate Reactant->Enolate Deprotonation Base Base (e.g., KOH, NaH) Cyclic_Intermediate Cyclic Alkoxide Enolate->Cyclic_Intermediate Intramolecular Acyl Transfer Phenolate Phenolate Cyclic_Intermediate->Phenolate Ring Opening Product 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione Phenolate->Product Acidic Workup

Caption: Baker-Venkataraman Rearrangement Workflow.

Claisen Condensation

This method involves the condensation of a ketone (2-hydroxyacetophenone) with an ester (a 4-fluorobenzoate derivative) in the presence of a strong base.[2] The ketone is deprotonated to form an enolate, which then acts as a nucleophile.

Claisen_Condensation Ketone 2-Hydroxyacetophenone Enolate Ketone Enolate Ketone->Enolate Deprotonation Ester Ethyl 4-fluorobenzoate Tetrahedral_Intermediate Tetrahedral Intermediate Base Strong Base (e.g., NaH, NaOEt) Enolate->Tetrahedral_Intermediate Nucleophilic Attack on Ester Product 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione Tetrahedral_Intermediate->Product Elimination of Alkoxide

Caption: Claisen Condensation Workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound derivatives.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, primarily incomplete reactions, side reactions, or product loss during workup.

  • Incomplete Deprotonation: The formation of the enolate is the critical first step in both the Baker-Venkataraman and Claisen condensation pathways.[1] If the base is not strong enough or is used in insufficient quantity, the initial deprotonation will be incomplete, leading to a low yield.

    • Troubleshooting:

      • Choice of Base: For the Baker-Venkataraman rearrangement, potassium hydroxide (KOH) or sodium hydride (NaH) are effective. For the Claisen condensation, a stronger base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is often necessary.[3]

      • Anhydrous Conditions: Both NaH and the enolate intermediates are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the base and hydrolysis of the ester.[3]

  • Side Reactions: The primary competing reaction is the hydrolysis of the ester starting material or the 1,3-diketone product, especially if using a hydroxide base in the presence of water.[3] Self-condensation of the ketone can also occur, though it is generally less favorable.

    • Troubleshooting:

      • Use of Aprotic Solvents: Employ anhydrous aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene to minimize hydrolysis.

      • Temperature Control: While heating can increase the reaction rate, excessive temperatures can promote side reactions and decomposition.[3] Monitor the reaction temperature closely. For many Claisen condensations, running the reaction at room temperature or slightly above is optimal.[4]

Q2: My TLC plate shows multiple spots, and purification is difficult. What are the likely impurities?

A: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials.

  • Common Impurities:

    • Unreacted Starting Materials: 2-hydroxyacetophenone, the 4-fluorobenzoyl precursor (ester or acid chloride), and the acylated intermediate in the Baker-Venkataraman route are common impurities if the reaction does not go to completion.

    • Hydrolysis Products: 4-Fluorobenzoic acid and 2-hydroxyacetophenone can be present due to the hydrolysis of the ester or final product.

    • Self-Condensation Products: Although less common, byproducts from the self-condensation of 2-hydroxyacetophenone may be present.

  • Troubleshooting Purification:

    • Column Chromatography: Given the polar nature of the hydroxyl group in the product, silica gel column chromatography is often the most effective purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities.[5]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification technique.

    • Acid-Base Extraction: An aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove acidic impurities like 4-fluorobenzoic acid.

Q3: The reaction seems to stall and does not proceed to completion. What should I investigate?

A: A stalled reaction is often due to issues with the reagents or reaction conditions.

  • Reagent Quality:

    • Base Inactivity: Sodium hydride can lose its activity if not stored properly under an inert atmosphere. Use freshly opened or properly stored NaH.

    • Solvent Purity: Ensure solvents are of high purity and anhydrous.

  • Reaction Kinetics:

    • Insufficient Mixing: In heterogeneous reactions involving NaH, vigorous stirring is essential to ensure proper contact between the base and the substrate.

    • Sub-optimal Temperature: Some reactions may require gentle heating to overcome the activation energy barrier. Experiment with a modest increase in temperature (e.g., to 40-50 °C) while monitoring for byproduct formation.

Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Baker-Venkataraman Rearrangement

This protocol is a two-step process starting from 2-hydroxyacetophenone.

Step 1: Acylation of 2-Hydroxyacetophenone

  • To a solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine at 0 °C, add 4-fluorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-(4-fluorobenzoyloxy)acetophenone. This intermediate can often be used in the next step without further purification.

Step 2: Rearrangement to the 1,3-Diketone

  • To a solution of the crude 2-(4-fluorobenzoyloxy)acetophenone (1.0 eq) in anhydrous THF, add powdered potassium hydroxide (3.0 eq).

  • Stir the suspension vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Claisen Condensation

This is a one-pot synthesis from 2-hydroxyacetophenone and a 4-fluorobenzoate ester.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF, add a solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ethyl 4-fluorobenzoate (1.2 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Optimization of Reaction Conditions

The following table provides a summary of key reaction parameters and their impact on the synthesis of 1,3-diketones.

ParameterBaker-Venkataraman RearrangementClaisen CondensationRationale & Expert Insights
Base KOH, K2CO3, NaHNaH, NaOEt, LDA[2]The choice of base is critical. For the Baker-Venkataraman rearrangement, weaker bases can be effective. The Claisen condensation generally requires a stronger, non-nucleophilic base to favor enolate formation.
Solvent Anhydrous THF, Pyridine, DMFAnhydrous THF, Toluene, Diethyl EtherAprotic and anhydrous solvents are essential to prevent side reactions such as hydrolysis of the ester and product.
Temperature Room Temperature to Reflux0 °C to RefluxThe optimal temperature depends on the reactivity of the substrates and the base used. Higher temperatures can increase the reaction rate but may also lead to decomposition.
Stoichiometry Base: >2 equivalentsBase: >2 equivalentsA stoichiometric amount of base is required as it is consumed during the reaction. An excess is often used to drive the reaction to completion.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (DMSO-d6, 400 MHz): δ 16.25 (s, 1H, enolic OH), 8.67-8.63 (m, 2H, Ar-H), 8.51 (d, J = 7.5 Hz, 1H, Ar-H), 7.91-7.86 (m, 3H, Ar-H), 7.41-7.38 (m, 2H, Ar-H), 7.14 (s, 1H, -CH=), 4.48 (s, 1H, phenolic OH).[6]

  • ¹³C NMR (DMSO-d6, 100 MHz): δ 183.9, 182.3, 162.7, 163.0 (d, ¹JCF = 244.5 Hz), 139.6 (d, ⁴JCF = 2.6 Hz), 131.6, 129.1 (d, ³JCF = 8.5 Hz), 127.1, 122.0, 117.4, 117.1, 114.5 (d, ²JCF = 21 Hz), 89.0.[6]

  • IR (KBr, cm⁻¹): 3444 (O-H), 1622 (C=O), 1494, 1301, 1207, 1161, 1037, 844, 744.[6]

Safety Precautions

  • 4-Fluorobenzoyl chloride is corrosive and lachrymatory. It reacts with water to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

  • 2-Hydroxyacetophenone can cause skin and eye irritation. Avoid contact with skin and eyes.[9]

  • Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Always perform these reactions in a well-ventilated fume hood and have appropriate fire extinguishing equipment readily available.

References

  • Slabber, C. A., Grimmer, C. D., Munro, O. Q., & Robinson, R. S. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Journal of Chemical Crystallography, 48(4), 213–219. [Link]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. Retrieved January 27, 2026, from [Link]

  • Loba Chemie. (2017). 4-FLUOROBENZOYL CHLORIDE MSDS. [Link]

  • Supporting Information for "One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones". (n.d.). [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Beilstein Journals. (n.d.). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. [Link]

  • Google Patents. (n.d.). Purification of biologically-produced 1,3-propanediol.
  • ResearchGate. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. [Link]

  • Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(18), 2425-2444. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]

  • Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2134. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation...[Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. [Link]

  • SciSpace. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. [Link]

  • CORE. (n.d.). A Baker-Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. [Link]

  • Cosmetic Ingredient Review. (2021). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactions of carbonyl compounds in basic solutions. Part 11. The Baker-Venkataraman rearrangement. [Link]

  • ScienceMadness. (2012). problem in claisen condensation reaction. [Link]

  • World News of Natural Sciences. (n.d.). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]

  • PubChem. (n.d.). 1-(4-Hydroxyphenyl)propane-1,2-dione. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising synthetic intermediate. As a fluorinated β-diketone, this compound serves as a valuable building block for novel heterocycles in medicinal chemistry, but its structural characteristics often lead to poor aqueous solubility, a common hurdle in experimental and developmental pipelines.[1] This guide provides in-depth, practical solutions in a question-and-answer format to help you navigate these challenges effectively.

Section 1: Compound Profile & Intrinsic Solubility

Q1: What are the fundamental chemical properties of this compound?

Understanding the physicochemical properties of the molecule is the first step in diagnosing and solving solubility issues.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name This compound [1][2]
Molecular Formula C₁₅H₁₁FO₃ [2]
Molecular Weight 258.24 g/mol [2]
Structure A fluorinated β-diketone with distinct aromatic moieties. [1]
Predicted XLogP3 3.7 [2]
Hydrogen Bond Donors 1 (phenolic hydroxyl) [2]

| Hydrogen Bond Acceptors | 4 (3 oxygens, 1 fluorine) |[2] |

The high predicted XLogP3 value indicates a significant lipophilic character, which is a primary contributor to its low aqueous solubility.

Q2: Why is this compound expected to be poorly soluble in aqueous media?

The solubility of a compound is governed by the balance of its hydrophobic and hydrophilic features.

  • Hydrophobic Character : The structure is dominated by two aromatic rings (a fluorophenyl and a hydroxyphenyl group). The fluorophenyl group, in particular, significantly increases the molecule's lipophilicity.[1] This extensive nonpolar surface area resists interaction with the polar hydrogen-bonding network of water.

  • Hydrophilic Character : The molecule possesses polar functional groups: two ketone groups and one phenolic hydroxyl group. These groups can engage in hydrogen bonding.[3] However, their contribution is insufficient to overcome the hydrophobicity of the large aromatic scaffold.

  • Keto-Enol Tautomerism : Like other β-diketones, this compound exists as an equilibrium of keto and enol tautomers. The enol form can establish a strong intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl oxygen.[4] This internal bonding satisfies the hydrogen-bonding potential of these groups, reducing their ability to interact with external water molecules and thereby lowering aqueous solubility.

Q3: In which common organic solvents can I expect this compound to dissolve?

While specific quantitative data for this exact compound is not widely published, we can infer its likely solubility from its structure and data on similar 1,3-dione compounds.[5] It is expected to be soluble in a range of polar aprotic and some polar protic organic solvents.

Table 2: Qualitative Solubility Profile (Inferred)

Solvent Predicted Solubility Rationale & Context
Water/Aqueous Buffers Insoluble to Sparingly Soluble High lipophilicity and large nonpolar surface area.
Dimethyl Sulfoxide (DMSO) Soluble A highly polar aprotic solvent, standard for creating high-concentration stock solutions.
N,N-Dimethylformamide (DMF) Soluble Similar to DMSO, effective at dissolving a wide range of organic molecules.
Dichloromethane (DCM) Soluble A common solvent for nonpolar to moderately polar compounds, often used in synthesis and extraction.[5]
Acetone Likely Soluble A versatile polar aprotic solvent for many organic compounds.[5]
Methanol/Ethanol Soluble to Moderately Soluble The hydroxyl group can interact with alcohols, but the large aromatic core may limit high solubility.[5]

| Hexanes/Petroleum Ether | Insoluble | These are nonpolar solvents and are unlikely to dissolve the polar dione and hydroxyl moieties.[5] |

Section 2: Troubleshooting Common Experimental Problems

Q4: I am trying to make a 10 mM stock solution in DMSO, but the compound is not fully dissolving. What should I do?

This is a common issue when a compound's solubility limit in a given solvent is reached.

Answer: First, confirm the purity of your compound, as impurities can sometimes affect solubility. If the compound is pure, you are likely at or exceeding its solubility limit in DMSO at room temperature. Follow these steps:

  • Apply Gentle Energy :

    • Warming : Gently warm the solution to 37-40°C. Increased temperature often enhances solubility.[3] Avoid excessive heat, which could degrade the compound.

    • Vortexing/Sonication : Agitate the solution using a vortex mixer or place it in an ultrasonic bath. These methods provide mechanical energy to break up solute-solute interactions and facilitate solvation.

  • Attempt a Lower Concentration : If the above fails, your target concentration may be too high. Prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM) and verify complete dissolution.

  • Switch Solvents : If DMSO is not a strict requirement for your downstream application, consider an alternative high-polarity solvent like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Q5: My compound dissolves perfectly in my DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?

This phenomenon, known as "crashing out," occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. The key is to maintain the compound's solubility in the final aqueous medium.

Answer: The primary cause is that the percentage of the organic co-solvent (DMSO) in your final solution is too low to keep the lipophilic compound dissolved. The following workflow can help you systematically troubleshoot this issue.

G cluster_0 Troubleshooting Workflow: Aqueous Precipitation A Problem: Compound precipitates in aqueous buffer after dilution from DMSO stock. B Is reducing the final concentration an option? A->B C Yes: Lower the final assay concentration. This is the simplest solution. B->C Yes D No: Concentration must be maintained. B->D No E Can the co-solvent (DMSO) percentage be increased? D->E F Yes: Increase final DMSO % (e.g., to 1-5%). Caution: Verify solvent tolerance of your assay. E->F Yes G No: Assay is sensitive to organic solvents. E->G No H Solution: Add a solubilizing excipient to the aqueous buffer. G->H I Option 1: Use a Cyclodextrin (e.g., HP-β-CD) H->I J Option 2: Use a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) H->J

Caption: Troubleshooting workflow for aqueous precipitation.

Detailed Solutions:

  • Reduce Final Concentration : The most straightforward solution. Test if a lower concentration is still effective for your experimental goals.

  • Increase Co-solvent Concentration : If your biological system can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 1% or even 5%) can keep the compound in solution. Always run a vehicle control to ensure the solvent itself does not affect the results.

  • Employ Solubilizing Excipients : When the final concentration cannot be lowered and the assay is sensitive to organic solvents, using formulation excipients is the best approach.

    • Cyclodextrins : Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the drug molecule, forming an "inclusion complex" that is water-soluble.[6]

    • Surfactants : Non-ionic surfactants like Tween® 80 or Pluronic® F-68, when used above their critical micelle concentration (CMC), form micelles that can encapsulate the poorly soluble drug in their hydrophobic core, allowing it to be dispersed in the aqueous medium.[7]

Section 3: Advanced Solubility Enhancement Strategies

Q6: For pre-clinical formulation, I need to significantly improve the aqueous solubility of this compound. What are the main strategies I should consider?

Answer: Moving beyond simple co-solvents requires a more systematic formulation development approach. These strategies can be grouped into two tiers based on complexity and stage of development.

G cluster_main Solubility Enhancement Strategies cluster_1 Tier 1 Details cluster_2 Tier 2 Details A Tier 1: Formulation Approaches Modify the vehicle to increase solubility T1_1 pH Adjustment (Deprotonation) T1_2 Co-solvency (Solvent Blends) T1_3 Complexation (Cyclodextrins) T1_4 Micellar Solubilization (Surfactants) T1_5 Lipid-Based Systems (SEDDS) B Tier 2: Physical Modifications Modify the solid state of the drug itself T2_1 Particle Size Reduction (Micronization/Nanonization) T2_2 Solid Dispersions (Amorphous Systems) T2_3 Co-Crystallization

Caption: Tiers of solubility enhancement strategies.

Tier 1: Formulation Approaches (Modifying the Vehicle)

  • pH Adjustment : The phenolic hydroxyl group on the compound is weakly acidic. By raising the pH of the aqueous medium with a base (e.g., NaOH), you can deprotonate this group to form a more soluble phenolate salt. Causality : The charged phenolate ion has much stronger ion-dipole interactions with water compared to the neutral hydroxyl group. Caution: You must verify the compound's stability at elevated pH, as hydrolysis or other degradation pathways may be introduced. The pKa of a similar, non-fluorinated analog is predicted to be around 7.8, suggesting that a pH of 8.8 or higher would be needed to achieve significant ionization.[4]

  • Lipid-Based Formulations : For oral delivery, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) are highly effective.[8][9] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion upon contact with aqueous fluids in the gut, facilitating absorption.

Tier 2: Physical Modifications (Modifying the Drug Solid State)

  • Particle Size Reduction : Techniques like micronization or nano-milling increase the surface-area-to-volume ratio of the drug particles.[10] Causality : According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution. This does not increase the equilibrium solubility but can significantly improve the dissolution kinetics, which is often the rate-limiting step for absorption of poorly soluble drugs.[8]

  • Amorphous Solid Dispersions : This involves converting the stable, low-energy crystalline form of the drug into a high-energy, disordered amorphous state, typically by dispersing it within a polymer matrix.[6][7] Causality : The amorphous form does not have a strong crystal lattice to overcome, making it dissolve more readily and often leading to a state of supersaturation, which can enhance bioavailability.[8] Common methods to create solid dispersions include hot-melt extrusion and spray drying.[6]

Section 4: Experimental Protocols

Protocol 1: Preparation of an Aqueous Formulation using HP-β-Cyclodextrin

This protocol describes a common method for preparing a clear, filterable aqueous solution for in vitro or early in vivo studies.

Objective: To prepare a 1 mg/mL solution of this compound using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Glass vial, magnetic stirrer, and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Vehicle : Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 2 g of HP-β-CD in water and make up to a final volume of 10 mL). Stir until fully dissolved. This may take 15-30 minutes.

  • Add the Compound : Weigh the required amount of your compound for the target final concentration (e.g., 10 mg for a 10 mL final volume). Add the powder slowly to the stirring HP-β-CD solution.

  • Facilitate Complexation : Cover the vial and let it stir at room temperature for at least 24 hours. The encapsulation process takes time. Gentle warming (to 40°C) can accelerate the process, but check for compound stability first.

  • Verify Dissolution : After 24 hours, visually inspect the solution. It should be clear and free of any visible particulates.

  • Sterile Filtration (Self-Validation Step) : Filter the solution through a 0.22 µm syringe filter. If the solution is properly complexed, it will pass through the filter without clogging. The act of successful filtration validates that the drug is truly dissolved or in a stable, sub-micron complex, not just a fine suspension.

  • Confirmation (Optional) : The concentration of the final filtered solution can be confirmed via HPLC-UV analysis.

Section 5: FAQs

Q7: Will these solubilization methods, especially surfactants and cyclodextrins, interfere with my biological assay?

Answer: Yes, they can. This is a critical consideration.

  • Surfactants can disrupt cell membranes, denature proteins, or interfere with protein-protein interactions, especially at concentrations above the CMC.

  • Cyclodextrins can extract cholesterol from cell membranes, which can impact cell signaling pathways. Trustworthiness: It is imperative to run a "vehicle-only" control in every experiment. This control should contain the exact same concentration of the solubilizing excipient (e.g., 20% HP-β-CD, 0.1% Tween® 80) but without your compound. This allows you to subtract any background effects caused by the formulation itself.

Q8: How do I choose the best solubility enhancement technique?

Answer: The choice depends on your experimental context:

  • For initial in vitro screening : Use the simplest method that works. Start with increasing the DMSO co-solvent percentage. If that fails or is not permissible, move to cyclodextrins or low concentrations of a mild surfactant like Pluronic® F-68.

  • For in vivo animal studies (e.g., IV injection) : Cyclodextrin formulations (especially with SBE-β-CD) are common.[6] Co-solvent systems (e.g., PEG400, ethanol, water) are also frequently used.

  • For oral formulation development : Lipid-based systems (SEDDS) and amorphous solid dispersions are powerful strategies for enhancing oral bioavailability.[6][8]

Q9: What are the stability implications of these formulations?

Answer: Formulating your compound can impact its chemical stability.

  • pH : As mentioned, extreme pH values can cause hydrolysis or degradation.

  • Amorphous Systems : Amorphous solid dispersions are thermodynamically unstable and can revert to the more stable (and less soluble) crystalline form over time, especially in the presence of heat and humidity. Stability studies are crucial for these formulations.

  • Aqueous Solutions : Once dissolved in an aqueous buffer, the compound may be more susceptible to hydrolysis than when stored as a dry powder. It is best practice to prepare aqueous formulations fresh or conduct stability studies to determine an appropriate shelf-life.

References

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]. [Accessed Jan 26, 2026].

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(3). Available from: [Link]. [Accessed Jan 26, 2026].

  • PubChem. 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. National Center for Biotechnology Information. Available from: [Link]. [Accessed Jan 26, 2026].

  • PubChem. 1-(2-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. National Center for Biotechnology Information. Available from: [Link]. [Accessed Jan 26, 2026].

  • Fousteris, M., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(23), 5558. Available from: [Link]. [Accessed Jan 26, 2026].

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]. [Accessed Jan 26, 2026].

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]. [Accessed Jan 26, 2026].

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]. [Accessed Jan 26, 2026].

  • Google Patents. CN103121887A - Preparation method of 1,3-indandione compounds.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]. [Accessed Jan 26, 2026].

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]. [Accessed Jan 26, 2026].

  • ResearchGate. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]. [Accessed Jan 26, 2026].

  • Solubility of Things. Cyclohexane-1,3-dione. Available from: [Link]. [Accessed Jan 26, 2026].

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2014, 808143. Available from: [Link]. [Accessed Jan 26, 2026].

  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Available from: [Link]. [Accessed Jan 26, 2026].

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. Available from: [Link]. [Accessed Jan 26, 2026].

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]. [Accessed Jan 26, 2026].

  • Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]. [Accessed Jan 26, 2026].

  • ResearchGate. Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. Available from: [Link]. [Accessed Jan 26, 2026].

  • MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Available from: [Link]. [Accessed Jan 26, 2026].

Sources

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this valuable β-diketone, a key intermediate for various heterocyclic compounds like flavones, can be accompanied by several challenges.[1][2][3][4] This resource aims to address these issues head-on, providing not just solutions, but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what is the key transformation?

The most prevalent and efficient method for synthesizing this compound is the Baker-Venkataraman rearrangement .[1][2] This reaction involves the base-catalyzed intramolecular acyl transfer of an ortho-acyloxyaryl ketone.[2][3][5]

Specifically, the synthesis typically starts with the esterification of 2'-hydroxyacetophenone with 4-fluorobenzoyl chloride to form 2-acetylphenyl 4-fluorobenzoate. This intermediate then undergoes the Baker-Venkataraman rearrangement in the presence of a strong base to yield the desired 1,3-diketone.[1][2][5]

Q2: My yield of the desired 1,3-diketone is consistently low. What are the likely causes?

Low yields can stem from several factors. The most common culprits are:

  • Incomplete Reaction: The Baker-Venkataraman rearrangement is an equilibrium process. Insufficient reaction time or a base that is not strong enough can lead to a significant amount of unreacted starting material.

  • Side Reactions: Several competing reactions can consume your starting materials or the desired product. These are discussed in detail in the Troubleshooting Guide below.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the starting ester or the 1,3-diketone product, especially under basic conditions.[5]

  • Suboptimal Workup: The workup procedure is critical for isolating the 1,3-diketone, which often exists as its enolate salt in the basic reaction mixture. Improper pH adjustment during acidification can lead to product loss.

Q3: I am observing a significant amount of a cyclized product, a flavone, in my reaction mixture. Why is this happening and how can I prevent it?

The formation of 2-(4-fluorophenyl)-4H-chromen-4-one (a flavone) is a common side reaction. The 1,3-diketone product can undergo acid- or base-catalyzed intramolecular cyclization and dehydration.[4][6]

  • Causality: The acidic workup conditions used to protonate the enolate of the 1,3-diketone can be harsh enough to promote this cyclization.[2] Similarly, prolonged reaction times at elevated temperatures in the presence of a base can also favor flavone formation.

  • Prevention:

    • Mild Workup: Use a milder acid for neutralization, such as acetic acid or a buffered solution, and maintain a low temperature during the workup.

    • Control Reaction Time and Temperature: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup promptly. Avoid unnecessarily high temperatures.

Troubleshooting Guide: Common Side Reactions and Solutions

This section delves into specific side reactions that can occur during the synthesis of this compound and provides actionable solutions.

Problem Potential Side Reaction/Cause Proposed Solution(s)
Low Yield & Presence of Unreacted Starting Material Incomplete Baker-Venkataraman Rearrangement* Increase Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed. * Use a Stronger Base: Consider using sodium hydride (NaH) or potassium tert-butoxide in an anhydrous aprotic solvent like THF or DMSO.[5] * Elevate Temperature: Gently heating the reaction mixture may be necessary, but monitor for the formation of side products.[5]
Formation of 2-(4-fluorophenyl)-4H-chromen-4-one (Flavone) Acid or Base-Catalyzed Cyclization of the 1,3-Diketone* Mild Acidic Workup: Neutralize the reaction mixture carefully with a weak acid (e.g., acetic acid) or a saturated NH4Cl solution at low temperature (0 °C). * Optimize Reaction Conditions: Avoid prolonged reaction times and excessive heat after the main rearrangement is complete.
Presence of 2'-Hydroxyacetophenone and 4-Fluorobenzoic Acid Base-Mediated Hydrolysis of the Starting Ester* Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] * Choice of Base: While strong bases are needed, ensure they are not excessively nucleophilic or used in a protic solvent which can facilitate hydrolysis.
Formation of Self-Condensation Products Claisen Self-Condensation of 2'-hydroxyacetophenone* Controlled Addition: Add the 2'-hydroxyacetophenone slowly to the base to ensure it reacts with the 4-fluorobenzoyl chloride (in the esterification step) or that the ester forms and rearranges efficiently without self-condensation.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound via Baker-Venkataraman Rearrangement

Step 1: Esterification of 2'-Hydroxyacetophenone

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 vol) at 0 °C, add 4-fluorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 2M HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetylphenyl 4-fluorobenzoate. This is often used in the next step without further purification.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude 2-acetylphenyl 4-fluorobenzoate (1.0 eq) in anhydrous pyridine (5-10 vol).

  • Add powdered potassium hydroxide (3.0 eq) and stir the mixture at 50-60 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 2M HCl to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain this compound. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Visualizing the Reaction Pathways

Main Reaction and Key Side Reaction

The following diagram illustrates the desired Baker-Venkataraman rearrangement and the competing cyclization to form the undesired flavone.

cluster_main Desired Pathway: Baker-Venkataraman Rearrangement cluster_side Side Reaction: Flavone Formation Start 2-Acetylphenyl 4-fluorobenzoate Intermediate Enolate Intermediate Start->Intermediate Base (e.g., KOH) Product 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione (Enolate Salt) Intermediate->Product Intramolecular Acyl Transfer FinalProduct 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl) propane-1,3-dione Product->FinalProduct Acidic Workup SideProduct 2-(4-fluorophenyl)-4H-chromen-4-one (Flavone) FinalProduct->SideProduct Acid/Heat

Caption: Main reaction pathway and a significant side reaction.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and addressing common issues encountered during the synthesis.

Start Low Yield or Impure Product Check_SM Is unreacted starting material present? Start->Check_SM Check_Flavone Is the flavone side product observed? Check_SM->Check_Flavone No Sol_Incomplete Increase reaction time, use stronger base, or apply gentle heating. Check_SM->Sol_Incomplete Yes Check_Hydrolysis Are hydrolysis products (2'-hydroxyacetophenone, 4-fluorobenzoic acid) present? Check_Flavone->Check_Hydrolysis No Sol_Flavone Use milder workup conditions (e.g., weaker acid, low temp). Reduce reaction time/temp. Check_Flavone->Sol_Flavone Yes Sol_Hydrolysis Ensure strictly anhydrous conditions. Use dry solvents and inert atmosphere. Check_Hydrolysis->Sol_Hydrolysis Yes Purify Optimize purification (e.g., recrystallization). Check_Hydrolysis->Purify No Sol_Incomplete->Purify Sol_Flavone->Purify Sol_Hydrolysis->Purify

Caption: A troubleshooting guide for the synthesis.

References

  • Gamas-jacome, M. L., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Link]

  • Kim, J., et al. (2020). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances. [Link]

  • Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]

  • Ribeiro, R., et al. (2018). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules. [Link]

  • Kumar, S., & Sharma, K. (2013). Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents.
  • Stavri, M., et al. (2007). Flavones and Related Compounds: Synthesis and Biological Activity. Current Medicinal Chemistry. [Link]

  • Patel, D. A., & Shah, N. K. (2014). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry.
  • Ferreira, L. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • Wikipedia. (2023). Baker–Venkataraman rearrangement. [Link]

  • Online Organic Chemistry Tutor. (2025). Baker-Venkataraman Rearrangement. [Link]

  • Ameen, D., & Snape, T. J. (2015).
  • PrepChem.com. (2023). Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]

  • de Souza, R. F., et al. (2005). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Química Nova.
  • Gamas-Jacome, M. L., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
  • Alcantara, A. R., et al. (1987). Synthesis of 2'-hydroxychalcones and related compounds in interfacial solid-liquid conditions. Tetrahedron Letters.
  • Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett. [Link]

  • LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Chemicalland21. (2026). Exploring the Chemical Synthesis Applications of 2-Hydroxyacetophenone. [Link]

  • El-Zaher, M. A., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules. [Link]

  • Le Guennic, B., et al. (2015). Synthetic route to 1,3-indanedione derivatives by the Claisen... Dyes and Pigments.

Sources

Technical Support Center: Degradation Pathways of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this fluorinated β-diketone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity of your research.

I. Understanding the Molecule: Key Structural Features and Inherent Instabilities

This compound is a compound of significant interest due to its structural motifs that are common in medicinal and materials chemistry. However, the very features that make it a valuable synthon—the β-diketone core, the electron-withdrawing fluorophenyl group, and the electron-donating hydroxyphenyl group—also contribute to its potential degradation under various experimental conditions.

A critical aspect of this molecule is its existence in a tautomeric equilibrium between the diketo and enol forms. The enol form is often stabilized by a strong intramolecular hydrogen bond, a factor that can influence its reactivity and stability.[1][2] The ratio of these tautomers is highly dependent on the solvent's polarity, with the enol form being more favored in non-polar solvents.[2]

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

FAQ 1: My sample purity is decreasing over time, even when stored in a seemingly inert solvent. What could be the cause?

Answer:

The observed decrease in purity is likely due to solvent-mediated degradation, primarily hydrolysis. The central carbon of the propane-1,3-dione moiety is susceptible to nucleophilic attack by water or other nucleophilic solvents. This can lead to the cleavage of the C-C bond between the carbonyl groups, resulting in the formation of 4-fluorobenzoic acid and 2'-hydroxyacetophenone.

Causality: The carbonyl carbons are electrophilic, and the presence of the electron-withdrawing fluorine atom on one of the phenyl rings can enhance this electrophilicity. In aqueous or protic solvents, the diketone can undergo retro-Claisen condensation, especially under non-neutral pH conditions.

Troubleshooting Steps:

  • Solvent Selection: Store the compound in a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane. Avoid alcohols and ensure solvents are free from water contamination.

  • pH Control: If working in an aqueous environment is unavoidable, maintain a neutral pH (6-7). The stability of β-diketones is known to be pH-dependent.[3]

  • Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Temperature: Store solutions at low temperatures (-20°C or below) to reduce the rate of degradation.

FAQ 2: I am observing unexpected peaks in my HPLC chromatogram after exposing my sample to ambient light. What are these impurities?

Answer:

The appearance of new peaks upon exposure to light suggests photodegradation. Aromatic ketones are known to be photosensitive, and the presence of both an electron-withdrawing group (fluorine) and an electron-donating group (hydroxyl) can influence the molecule's photochemical reactivity.[4][5][6][7]

Plausible Photodegradation Pathways:

  • Norrish Type I Cleavage: Excitation of the carbonyl group can lead to the homolytic cleavage of the α-carbon-carbon bond, generating radical species. These radicals can then undergo various reactions, such as recombination or hydrogen abstraction from the solvent, to form a complex mixture of byproducts.

  • Photoreduction: In the presence of a hydrogen donor (e.g., certain solvents), the excited ketone can be reduced to a secondary alcohol.[4]

  • Photooxidation: The hydroxyphenyl moiety is susceptible to oxidation, which can be accelerated by light. This could lead to the formation of quinone-like structures.

Troubleshooting and Mitigation:

  • Light Protection: Always handle the compound and its solutions in amber vials or under conditions that protect them from direct light exposure.

  • Solvent Considerations: Be aware that the solvent can participate in photochemical reactions. For photosensitivity studies, use solvents that are photochemically inert.

  • Degradation Product Analysis: To identify the photodegradants, it is advisable to perform forced photostability studies and analyze the resulting mixture using LC-MS/MS to elucidate the structures of the new peaks.

FAQ 3: My mass spectrometry data shows fragmentation ions that I cannot readily assign to the parent molecule. What are the likely fragmentation pathways?

Answer:

The fragmentation of this compound in a mass spectrometer will depend on the ionization technique used (e.g., ESI, APCI). However, some common fragmentation patterns can be anticipated based on the structure.

Expected Fragmentation Pathways (Positive Ion Mode):

  • Cleavage of the dicarbonyl unit: This is a common fragmentation pathway for β-diketones. Expect to see fragment ions corresponding to the acylium ions of 4-fluorobenzoyl (m/z 123) and 2-hydroxybenzoyl (m/z 121).

  • Loss of water: The presence of the hydroxyl group makes the loss of a water molecule (18 Da) a likely fragmentation event.

  • Retro-Diels-Alder (RDA)-type fragmentation of the enol form: This can lead to the cleavage of the heterocyclic ring formed by the intramolecular hydrogen bond.

  • Fragmentation of the aromatic rings: At higher collision energies, you may observe fragmentation of the phenyl rings, such as the loss of CO or C2H2.

Troubleshooting Mass Spectra Interpretation:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the fragment ions, which will allow you to determine their elemental composition and confidently assign their structures.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the parent ion to establish fragmentation pathways and confirm the origin of the observed fragment ions.

  • Isotopic Pattern Analysis: The presence of fluorine will not result in a characteristic isotopic pattern, but it is still important to analyze the isotopic distribution of the molecular ion and its fragments to confirm their elemental composition.

III. Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies, which are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To investigate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • HPLC grade water

  • HPLC grade acetonitrile

  • pH meter

  • Thermostatically controlled water bath

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.1 N HCl.

    • Prepare a second sample with 1 N HCl.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 N and 1 N NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Repeat the procedure described in step 2, using HPLC grade water instead of acid or base.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

    • Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution profile using a UV detector at a suitable wavelength (determined by UV scan of the parent compound) and a mass spectrometer to identify the degradation products.

Protocol 2: Forced Oxidative Degradation Study

Objective: To assess the susceptibility of the compound to oxidative degradation.

Materials:

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Other materials as listed in Protocol 1.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Oxidative Stress:

    • To a vial, add a known volume of the stock solution and an equal volume of 3% H₂O₂.

    • Prepare a second sample with 30% H₂O₂.

    • Keep the vials at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the samples as described in Protocol 1.

IV. Visualization of Degradation Pathways and Workflows

Diagram 1: Proposed Hydrolytic Degradation Pathway

G parent This compound product1 4-Fluorobenzoic Acid parent->product1 Hydrolysis (Acidic or Basic Conditions) product2 2'-Hydroxyacetophenone parent->product2 Hydrolysis (Acidic or Basic Conditions)

Caption: Proposed hydrolytic degradation via retro-Claisen condensation.

Diagram 2: Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1N, 1N HCl, 60°C) HPLC HPLC-UV Analysis (Quantification of Parent and Degradants) Acid->HPLC Base Basic Hydrolysis (0.1N, 1N NaOH, 60°C) Base->HPLC Neutral Neutral Hydrolysis (Water, 60°C) Neutral->HPLC Oxidation Oxidative (3%, 30% H₂O₂, RT) Oxidation->HPLC Photo Photolytic (UV/Vis light) Photo->HPLC Thermal Thermal (Dry Heat, 80°C) Thermal->HPLC LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS Start Drug Substance Start->Acid Start->Base Start->Neutral Start->Oxidation Start->Photo Start->Thermal

Caption: Workflow for conducting and analyzing forced degradation studies.

V. Quantitative Data Summary

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acidic Hydrolysis 0.1 N, 1 N HCl60°C24 hours4-Fluorobenzoic acid, 2'-Hydroxyacetophenone
Basic Hydrolysis 0.1 N, 1 N NaOH60°C24 hours4-Fluorobenzoic acid, 2'-Hydroxyacetophenone
Neutral Hydrolysis Water60°C24 hoursMinimal degradation expected
Oxidative 3%, 30% H₂O₂Room Temp24 hoursOxidized derivatives (e.g., quinones)
Photolytic UV/Visible LightAmbientAs per ICH Q1BRadical-derived products, reduced species
Thermal Dry Heat80°C48 hoursDecomposition products (fragmentation)

VI. Concluding Remarks

The stability of this compound is a critical parameter that influences its suitability for various applications. A thorough understanding of its degradation pathways is essential for the development of robust formulations and reliable analytical methods. This guide provides a foundational framework for addressing common stability-related challenges. We encourage researchers to perform comprehensive forced degradation studies to fully characterize the degradation profile of this molecule under their specific experimental conditions.

VII. References

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). Pharmaceuticals. [Link]

  • Zawadiak, J., & Mrzyczek, M. (2014). Super-strong bathochromic and hyperchromic effects of methoxy-substituted aromatic bis(1,3-diketones). Mendeleev Communications.

  • Zawadiak, J., & Mrzyczek, M. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry.

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. (1970). Journal of the Chemical Society C: Organic.

  • Electron Withdrawing and Electron Donating Groups Aromatic Rings. (2014). YouTube. [Link]

  • The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. (2024). Results in Chemistry.

  • More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. (2021). YouTube. [Link]

  • Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. (2023). Chemical Communications.

Sources

Technical Support Center: Refining Analytical Methods for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the analytical characterization of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into refining analytical methods, addressing common challenges, and interpreting complex data associated with this molecule.

Overview: The Analytical Challenge of a β-Diketone

This compound is a β-diketone, a class of compounds known for their utility as synthetic intermediates in medicinal chemistry.[1][2] Its structure, featuring a fluorophenyl group, a phenolic hydroxyl group, and a 1,3-dicarbonyl moiety, presents unique analytical challenges. The most significant of these is keto-enol tautomerism , where the molecule exists as an equilibrium mixture of two distinct forms. This phenomenon directly impacts chromatographic separation and spectroscopic analysis, requiring carefully optimized methods for accurate and reproducible results.

Diagram 1: Keto-Enol Tautomerism

Keto_Enol_Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer (Chelated) keto_structure enol_structure keto_structure->enol_structure Equilibrium

Caption: The equilibrium between the keto and the intramolecularly hydrogen-bonded enol tautomer.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when developing an analytical method for this compound?

A: The primary factor is the keto-enol tautomerism. In solution, the compound exists as an equilibrium mixture of the keto and enol forms.[3][4] The enol form is often stabilized by a strong intramolecular hydrogen bond. These tautomers have different polarities and chemical properties, which can lead to issues like peak broadening or the appearance of multiple peaks for a single, pure compound in chromatography if the interconversion is slow on the chromatographic timescale. Analytical methods must be designed to either separate and quantify both forms or to shift the equilibrium entirely to one dominant form for consistent analysis.

Q2: Which analytical techniques are recommended for routine purity and identity confirmation?

A:

  • For Purity and Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. A reversed-phase method is typically most effective.

  • For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. It not only confirms the overall structure but is also the best technique to directly observe and quantify the ratio of keto and enol tautomers in a given solvent.[3]

  • For Molecular Weight Confirmation: Mass Spectrometry (MS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is ideal for confirming the molecular weight.[3]

Q3: How should I prepare a stable stock solution for analysis?

A: The compound is generally soluble in common organic solvents like methanol, acetonitrile, and DMSO. For HPLC analysis, it is crucial to prepare the stock solution and dilute it in the initial mobile phase composition to avoid peak distortion. Given the phenolic hydroxyl group, the compound is weakly acidic. Ensure the solvent is free of basic or strongly acidic contaminants that could alter the tautomeric equilibrium or cause degradation. For NMR, deuterated solvents like DMSO-d₆ or CDCl₃ can be used; be aware that the keto-enol ratio can vary significantly between different solvents.[4]

Q4: Are there any known stability issues I should be aware of?

A: β-Diketones can be susceptible to degradation under strongly basic or acidic conditions. The presence of the phenolic hydroxyl group also makes the molecule sensitive to oxidation. Solutions should be prepared fresh when possible and stored protected from light and air. The compound's ability to chelate metal ions means that contact with trace metals in solvents or on glassware could potentially catalyze degradation or affect chromatographic performance.

Troubleshooting Guide: HPLC Method Refinement

HPLC is the preferred method for assessing the purity of this compound. However, achieving sharp, symmetrical peaks requires careful optimization.

Diagram 2: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed p1 Poor Peak Shape (Tailing or Fronting) start->p1 p2 Multiple or Broad Peaks for Pure Sample start->p2 p3 Poor Resolution from Impurities start->p3 p4 Variable Retention Times start->p4 c1 Secondary Interactions (Phenolic -OH with Silica) p1->c1 c5 Metal Chelation on Column p1->c5 c2 Keto-Enol Tautomers Separating p2->c2 c3 Suboptimal Mobile Phase (Strength or Selectivity) p3->c3 c4 System Instability (Temp/Flow Fluctuation) p4->c4 s1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) c1->s1 s2 Use End-Capped Column (e.g., C18-EC) c1->s2 s3 Adjust Temperature (e.g., 40°C to speed up interconversion) c2->s3 s4 Optimize % Organic or Change Organic Solvent (e.g., ACN to MeOH) c3->s4 s5 Ensure System Equilibration and Stable Temperature c4->s5 s6 Add Chelating Agent (e.g., 0.1 mM EDTA) to Mobile Phase c5->s6

Caption: A decision tree for troubleshooting common HPLC analysis issues.

Common HPLC Problems & Solutions

Problem 1: Significant Peak Tailing

  • Underlying Cause: The acidic phenolic hydroxyl group can undergo secondary ionic interactions with residual, un-capped silanol groups on the silica-based column packing. This leads to a portion of the analyte being retained longer, causing the peak to tail.

  • Primary Solution: Suppress the ionization of the phenolic group by acidifying the mobile phase. Add 0.05% to 0.1% of formic acid or trifluoroacetic acid (TFA) to the aqueous component. This ensures the analyte is in a neutral state, minimizing silanol interactions.

  • Secondary Solution: Use a high-purity, end-capped column. Modern columns are designed with minimal residual silanol activity and are better suited for analyzing polar, acidic compounds.

  • Expert Insight: If tailing persists even with an acidic mobile phase, it may be due to metal chelation. The 1,3-dione moiety can chelate trace metal ions present in the sample, solvent, or on the column frit/packing. Adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase can resolve this.

Problem 2: A Broad Peak or Two Closely Eluting Peaks Appear for a Pure Standard

  • Underlying Cause: This is a classic sign of on-column separation of the keto and enol tautomers. If the rate of interconversion between the two forms is slow relative to the time it takes to pass through the column, they will behave as two different compounds, resulting in broadened or split peaks.

  • Primary Solution: Increase the column temperature (e.g., to 35-45°C). Higher temperatures increase the rate of tautomeric interconversion, causing the two forms to coalesce into a single, sharp peak as they behave as one averaged species on the column.

  • Secondary Solution: Modify the mobile phase composition. Sometimes, changing the organic modifier (e.g., from acetonitrile to methanol) or its ratio can alter the solvation environment and the rate of interconversion, leading to better peak shape.

Table 1: Recommended Starting HPLC Parameters
Parameter Recommendation
Column C18 Reversed-Phase, 2.6-5 µm, 150 x 4.6 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection (UV) 254 nm or 280 nm
Injection Volume 5-10 µL

Troubleshooting Guide: GC-MS Method Refinement

Direct analysis by GC-MS is challenging due to the compound's polarity and relatively low volatility. Thermal degradation in the hot injector is a significant risk.

Problem: No Peak, a Very Broad Peak, or Evidence of Degradation

  • Underlying Cause: The presence of two hydroxyl groups (one phenolic, one enolic) makes the molecule non-volatile and prone to adsorption on active sites within the GC system. At high temperatures, it can easily decompose.

  • Solution: Derivatization. The most reliable approach is to convert the analyte into a more volatile and thermally stable derivative prior to injection. Silylation is the recommended method.

    • Reagent: Use a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Procedure: Dissolve a small amount of the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile). Add an excess of the BSTFA/TMCS reagent. Gently heat the mixture (e.g., 60-70°C for 30 minutes) to ensure complete derivatization of both the phenolic and enolic hydroxyl groups. The resulting di-silylated compound will be much more amenable to GC analysis.[5]

Interpretation Guide: NMR Spectroscopy

NMR is the most powerful tool for confirming the structure and observing the tautomeric equilibrium.

Challenge: Interpreting a Complex ¹H NMR Spectrum

  • Underlying Cause: The spectrum is a superposition of signals from both the keto and enol tautomers. The key is to identify the unique signals for each form.

  • Solution: Signal Assignment.

    • Enol Tautomer: Look for a very deshielded singlet between 15-17 ppm . This is the characteristic signal of the intramolecularly hydrogen-bonded enolic proton.[3] You will also see aromatic signals and a singlet for the vinylic proton of the enol form.

    • Keto Tautomer: Look for a singlet around 4.0-4.5 ppm . This corresponds to the two methylene (-CH₂-) protons situated between the two carbonyl groups.

    • Quantification: The ratio of the two tautomers can be determined by integrating the characteristic signals (e.g., the enol proton singlet vs. the keto methylene singlet). Remember to normalize the integrals based on the number of protons each signal represents (1H for the enol, 2H for the keto).

Table 2: Typical ¹H NMR Chemical Shift Assignments (in DMSO-d₆) [3]
Proton Approximate Chemical Shift (δ, ppm)
Enol Tautomer
Enolic -OH16.25 (s, 1H)
Aromatic Protons7.0 - 8.2 (m)
Vinylic -CH=~6.5 (s, 1H)
Keto Tautomer (Often minor component)
Methylene -CH₂-~4.3 (s, 2H)
Aromatic Protons7.0 - 8.2 (m)

Note: The exact chemical shifts and the keto:enol ratio are highly dependent on the solvent and sample concentration.

Experimental Protocols

Protocol 1: Standard HPLC Method for Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Filter and degas.

    • Mobile Phase B: To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Filter and degas.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in methanol.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • HPLC System Setup:

    • Install a C18 column (150 x 4.6 mm, 5 µm) and set the column oven to 35°C.

    • Set the UV detector to monitor at 254 nm.

    • Equilibrate the system with the initial mobile phase conditions (e.g., 60% A / 40% B) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run the gradient method as described in Table 1.

    • Integrate the peaks and calculate the area percent purity.

Table 3: Potential Synthesis-Related Impurities
Impurity Potential Origin
2'-HydroxyacetophenoneUnreacted starting material
4-Fluorobenzoyl chloride / esterUnreacted starting material
Self-condensation productsSide reactions during synthesis

References

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. This source provides specific ¹H NMR data for 1-(2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione, including the characteristic enol proton peak, which is crucial for structural confirmation.

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Provides general procedures for the synthesis and spectroscopic analysis (UV-Vis, FTIR, NMR, MS) of related phenolic compounds, which is analogous to the target molecule.

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. This review discusses common analytical techniques like HPLC-MS and GC-MS for various pharmaceutical compounds, offering a broad context for method development.

  • Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. This article demonstrates the use of derivatization for GC-MS analysis of polar diols, a technique applicable to the target compound.

  • This compound - Benchchem. This commercial source provides a summary of the compound's properties and its role as a synthetic intermediate, highlighting its chemical reactivity.

  • Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents. Details the characterization of a closely related bromo-derivative using techniques like IR, NMR, and Mass Spectrometry.

  • This compound - PubChem. An authoritative database providing fundamental chemical and physical properties, identifiers, and structural information for the target compound.

  • 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione - PubChem. Provides data for a closely related analog, useful for comparative purposes in analytical method development.

  • (PDF) 1,3-Diketones. Synthesis and properties. A review paper discussing the synthesis, properties, and high reactivity of 1,3-diketones, establishing the chemical context for the target molecule.

  • Synthesis of 1,3-diketones - Organic Chemistry Portal. This resource outlines various synthetic methods for 1,3-diketones, which helps in understanding potential process impurities.

  • A Gradient HPLC Test Procedure for the Determination of Impurities... Describes a validated gradient HPLC method for a complex pharmaceutical, providing a template for developing a similar impurity profiling method.

  • Synthesis and properties of aromatic 1,3-diketones... This paper investigates the keto-enol equilibrium of aromatic 1,3-diketones using ¹H NMR and discusses how it is affected by solvent polarity.

Sources

Technical Support Center: Navigating the Intricacies of Fluorinated Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling fluorinated compounds. The unique properties that make organofluorine compounds invaluable in pharmaceuticals, agrochemicals, and materials science also introduce a distinct set of challenges in the laboratory.[1][2] This guide is structured to address the common pitfalls you may encounter, offering troubleshooting advice and answers to frequently asked questions to ensure the safety, efficiency, and success of your experiments.

Troubleshooting Guides

This section addresses specific issues that can arise during experiments involving fluorinated compounds. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Problem 1: My fluorination reaction is resulting in low yield and/or decomposition of my starting material.

Q: I'm attempting to introduce a fluorine atom into my molecule, but I'm observing a low yield of the desired product and significant decomposition of my starting material. What could be the cause, and how can I optimize the reaction?

A: This is a frequent challenge in organofluorine chemistry, often stemming from the high reactivity of many fluorinating agents and the inherent stability of the C-F bond once formed.[3][4] The choice of fluorinating agent and reaction conditions are critical for success.

Probable Causes & Solutions:

  • Inappropriate Fluorinating Agent: The reactivity of fluorinating agents varies significantly. Using a reagent that is too powerful for your substrate can lead to over-fluorination, decomposition, or unwanted side reactions.[3]

    • Solution: Select a fluorinating agent with appropriate reactivity for your specific transformation. For electrophilic fluorinations, consider milder and more selective reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® over more aggressive options if your substrate is sensitive.[5][6] For nucleophilic fluorinations, the choice of fluoride salt and solvent system is crucial for achieving the desired reactivity and solubility.

  • Reaction Conditions: Fluorination reactions can be highly exothermic and sensitive to temperature.[7]

    • Solution: Carefully control the reaction temperature. Starting at a low temperature (e.g., -78 °C) and slowly warming the reaction to the desired temperature can help mitigate exotherms and reduce side product formation. Additionally, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen, especially when using water-sensitive reagents like DAST.[1]

  • Substrate Instability: The presence of certain functional groups in your starting material can lead to instability under fluorinating conditions. For example, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and prone to eliminating HF.[8][9]

    • Solution: Protect sensitive functional groups before carrying out the fluorination reaction. Alternatively, consider a different synthetic route where the fluorine atom is introduced at an earlier stage before the sensitive moiety is installed.

Experimental Protocol: General Considerations for an Electrophilic Fluorination Reaction
  • Preparation: Thoroughly dry all glassware and ensure your solvents are anhydrous. The presence of water can quench many fluorinating agents and lead to undesired byproducts.

  • Inert Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas like nitrogen or argon.

  • Reagent Addition: Dissolve your substrate in an appropriate anhydrous solvent and cool the solution to the desired starting temperature (e.g., -78 °C or 0 °C). Add the fluorinating agent slowly, either as a solid or as a solution in the same anhydrous solvent.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture. For electrophilic fluorinating agents like Selectfluor® or NFSI, a common method is to slowly add the reaction mixture to a chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ice with vigorous stirring.[1] Be aware that this process can be exothermic and may release gases.[1]

Problem 2: I'm struggling with the purification of my fluorinated product.

Q: My reaction seems to have worked, but I'm finding it difficult to separate my fluorinated product from the reaction byproducts and unreacted starting material. Standard purification techniques are not effective.

A: The introduction of fluorine can significantly alter a molecule's physical properties, such as polarity and volatility, which can complicate purification.[10][11]

Probable Causes & Solutions:

  • Altered Polarity: Fluorine is highly electronegative, which can increase the polarity of a molecule.[12][13] However, highly fluorinated compounds can exhibit reduced polarity and become more "fluorous," leading to unusual chromatographic behavior.

    • Solution: You may need to screen a wider range of solvent systems for column chromatography. Sometimes, using a less polar solvent system than you would for the non-fluorinated analogue is necessary. For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be a powerful purification technique.

  • Volatility: Small fluorinated molecules can be surprisingly volatile, leading to product loss during solvent removal under reduced pressure.

    • Solution: When concentrating your product, use a rotary evaporator with care. It may be beneficial to use a lower vacuum and a slightly warmer water bath to control the evaporation rate. For very volatile compounds, consider purification techniques that do not require solvent removal, such as preparative gas chromatography (GC).

  • Persistent Byproducts: Byproducts from fluorinating agents can be challenging to remove. For example, triphenylphosphine oxide, a byproduct of several reactions, can be difficult to separate from the desired product.[14]

    • Solution: For removing triphenylphosphine oxide, one effective method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane mixed with a small amount of ether, and filter it through a plug of silica gel.[14] The desired, less polar product can often be eluted with ether, while the more polar phosphine oxide remains on the silica.[14]

Problem 3: I'm observing unexpected signals or complex spectra in the NMR analysis of my fluorinated compound.

Q: The ¹H and ¹³C NMR spectra of my purified fluorinated product are more complex than I anticipated, with unexpected splitting patterns. How can I confidently characterize my compound?

A: The presence of the NMR-active ¹⁹F nucleus (100% natural abundance, spin I = ½) leads to heteronuclear coupling with both ¹H and ¹³C nuclei.[10] This coupling can provide a wealth of structural information but can also complicate spectral interpretation.

Probable Causes & Solutions:

  • ¹H-¹⁹F and ¹³C-¹⁹F Coupling: The ¹⁹F nucleus couples to nearby protons and carbons, resulting in additional splitting in the ¹H and ¹³C NMR spectra. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei.

    • Solution: Embrace the complexity! These coupling constants are highly informative for structure elucidation. You will need to analyze the splitting patterns to determine the proximity of fluorine to different protons and carbons in your molecule. Acquiring a ¹⁹F NMR spectrum is highly recommended.[15][16] It is a sensitive technique that can confirm the presence of fluorine and provide information about its chemical environment.[17][18]

  • Overlapping Signals: In some cases, the additional splitting from fluorine coupling can cause signals to overlap, making interpretation difficult.

    • Solution: Consider using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to resolve overlapping signals and definitively assign your structure. ¹⁹F-¹H HETCOR (Heteronuclear Correlation) experiments can be particularly useful for correlating fluorine signals with those of directly attached or nearby protons.

Frequently Asked Questions (FAQs)

This section provides answers to general but critical questions regarding the safe and effective handling of fluorinated compounds.

Q1: What are the primary safety concerns when working with fluorinating agents?

A1: Safety is paramount when handling fluorinating agents due to their high reactivity and potential toxicity.[1] Many are corrosive, react violently with water, and can be explosive upon heating.[1] For example, elemental fluorine (F₂) is one of the most reactive elements and can ignite many organic and inorganic compounds.[7] Even when diluted, it remains extremely dangerous.[7] Reagents like Diethylaminosulfur Trifluoride (DAST) are also highly reactive and can be explosive at elevated temperatures.[1][3]

Core Safety Protocols:

  • Risk Assessment: Always conduct a thorough risk assessment before using any fluorinating agent.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves specifically rated for the chemicals you are using.[1] Double-gloving is often recommended.[1] For highly hazardous reagents like F₂, specialized PPE, such as a full-body protective suit and a gas mask, may be necessary.[7]

  • Ventilation: All work with fluorinating agents should be conducted in a well-ventilated chemical fume hood.

  • Emergency Preparedness: Ensure you have an emergency plan in place and that appropriate first-aid materials are readily available. For exposures to reagents that can generate hydrogen fluoride (HF), such as DAST, a 2.5% calcium gluconate gel should be on hand for immediate application to the affected skin area.[7]

Q2: How should I properly store fluorinated compounds and fluorinating agents?

A2: Proper storage is crucial to maintain the stability of your compounds and ensure laboratory safety.

  • General Storage: Store fluorinated compounds in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Keep them away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]

  • Fluorinating Agents: Pay special attention to the storage requirements for reactive fluorinating agents. Some may need to be stored at reduced temperatures or under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for specific storage instructions.

Q3: My fluorinated compound appears to be unstable in solution. What could be causing this degradation?

A3: While the carbon-fluorine bond is generally very strong, certain structural motifs can render a fluorinated molecule unstable, particularly in solution.[4][9]

  • Intramolecular Nucleophilic Displacement: A monofluorinated alkyl group with a nearby intramolecular nucleophile can be susceptible to an Sₙ2 reaction, leading to the displacement of the fluoride ion.[8][9] This has been observed, for instance, in compounds containing a 2-(fluoromethyl)pyrrolidine moiety, which can decompose in solution.[8][9]

  • Elimination Reactions: As mentioned in the troubleshooting section, β-fluoro carbonyl compounds with an acidic α-proton can readily eliminate HF.[8][9] Similarly, fluoromethylamines can be prone to decomposition.[8][9]

  • Metabolic Instability: In biological systems, enzymatic processes can lead to the cleavage of C-F bonds.[9] For example, metabolism can generate a nearby acidic group that triggers fluoride elimination.[8][9] While this is more of a concern in drug development, it highlights that the C-F bond is not always inert.[9]

Q4: How does fluorine substitution affect the properties of a molecule?

A4: The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties.[1]

  • Lipophilicity and Solubility: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[11] This is a key reason for the prevalence of fluorinated compounds in pharmaceuticals. However, the effect on solubility can be complex and depends on the overall structure of the molecule.

  • Metabolic Stability: The strength of the C-F bond often makes it a target for blocking metabolic "soft spots" in a drug candidate, thereby increasing its metabolic stability and half-life.[9]

  • pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or raise the pKa of nearby basic groups. This can have a profound impact on a molecule's ionization state at physiological pH and its interaction with biological targets.

Q5: What are the best practices for the disposal of fluorinated chemical waste?

A5: The disposal of fluorinated waste must be handled with care due to the potential for environmental persistence and the hazardous nature of some of the materials.[19]

  • Neutralization of Reactive Reagents: Unreacted, highly reactive fluorinating agents should be quenched before disposal. For example, residual DAST can be slowly added to a chilled saturated aqueous sodium bicarbonate solution to neutralize it.[1] The resulting aqueous layer should be disposed of as hazardous waste.[1]

  • Solid Waste: Materials contaminated with more stable electrophilic fluorinating agents like Selectfluor® or NFSI can often be disposed of as solid chemical waste without quenching.[1]

  • Segregation and Labeling: Always segregate fluorinated waste from other waste streams and label it clearly.

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

Data & Visualizations
Table 1: Comparison of Common Electrophilic Fluorinating Agents
Reagent NameAcronymFormKey HazardsTypical Applications
N-Fluorobenzenesulfonimide NFSICrystalline SolidSkin and eye irritant, may cause respiratory irritation.[1]Selective monofluorination of a wide range of substrates, including ketones and enamides.[5]
Selectfluor® F-TEDA-BF₄Crystalline SolidHarmful if swallowed, may cause an allergic skin reaction, causes serious eye damage.[1]Versatile reagent for the fluorination of ketones, ketals, and enamides.[5]
Diethylaminosulfur Trifluoride DASTLiquidCorrosive, flammable, can be explosive upon heating, reacts violently with water.[1]Deoxofluorination (conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides).
Elemental Fluorine (diluted) F₂GasExtremely reactive, strong oxidizer, corrosive, highly toxic.[7]Direct fluorination, often used in specialized applications and continuous flow chemistry.[7]
Diagram 1: Troubleshooting Workflow for a Low-Yield Fluorination Reaction

G start Low Yield in Fluorination Reaction check_reagent Is the fluorinating agent appropriate for the substrate? start->check_reagent check_conditions Are the reaction conditions (temperature, solvent, atmosphere) optimal? check_reagent->check_conditions Yes solution_reagent Select a milder or more potent reagent as needed. Consider N-F vs. nucleophilic sources. check_reagent->solution_reagent No check_substrate Is the substrate stable under the reaction conditions? check_conditions->check_substrate Yes solution_conditions Optimize temperature (start low). Ensure anhydrous solvents and inert atmosphere. check_conditions->solution_conditions No check_workup Is the product being lost during workup or purification? check_substrate->check_workup Yes solution_substrate Protect sensitive functional groups. Re-evaluate the synthetic route. check_substrate->solution_substrate No solution_workup Modify purification strategy (e.g., different chromatography, F-SPE). Be cautious with volatile products. check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_reagent->end solution_conditions->end solution_substrate->end solution_workup->end G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_shutdown Shutdown & Disposal Phase risk_assessment Conduct Thorough Risk Assessment ppe_check Don Specialized PPE (Full Suit, Gas Mask) risk_assessment->ppe_check system_check Perform Leak/Pressure Test of Gas Delivery System ppe_check->system_check emergency_prep Verify Emergency Protocols and First Aid Availability system_check->emergency_prep start_flow Initiate Flow of Diluted Fluorine Gas emergency_prep->start_flow monitor_reaction Continuously Monitor Reaction and System Parameters start_flow->monitor_reaction stop_flow Stop Fluorine Gas Flow monitor_reaction->stop_flow purge_system Purge System with Inert Gas stop_flow->purge_system quench_reaction Perform Reaction Workup/Quench purge_system->quench_reaction decontaminate Decontaminate and Clean Equipment quench_reaction->decontaminate waste_disposal Dispose of Hazardous Waste and Used Scrubber Material decontaminate->waste_disposal

Caption: A workflow for the safe handling of gaseous fluorinating agents.

References
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. ResearchGate. [Link]

  • Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. MDPI. [Link]

  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. [Link]

  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • The Dark Side of Fluorine. PMC - NIH. [Link]

  • Reactivity of fluorine compound. Chemistry Stack Exchange. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology - ACS Publications. [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • Fluorine NMR. [Link]

  • Fluorides and Fluorocarbons Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC - NIH. [Link]

  • Chemical polarity. Wikipedia. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]

  • Stability analysis of the C-F bond. ResearchGate. [Link]

  • Solving problems fluorine 19F with NMR spectroscopy. PubMed. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • The Polar Hydrophobicity of Fluorinated Compounds. ResearchGate. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • Fluorine compounds. Wikipedia. [Link]

  • With Great Strength, Comes Great Responsibility; The C-F Bond & PFAS. [Link]

  • 5.3: Polarity and Intermolecular Forces. Chemistry LibreTexts. [Link]

  • Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science. ResearchGate. [Link]

  • 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Bioactivity of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide focuses on the validation of the biological activity of a promising, yet under-characterized molecule: 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione . Given the scarcity of direct biological data for this compound, we present a comprehensive roadmap for its evaluation, framed by a comparative analysis with two well-established and structurally related alternatives: Curcumin and a representative Chalcone derivative .

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to conduct a thorough and meaningful validation of this novel 1,3-dione.

Introduction to this compound: A Compound of Interest

This compound is a synthetic compound belonging to the 1,3-diketone class of molecules.[1] Its chemical structure, featuring two aromatic rings connected by a three-carbon chain with two ketone groups, suggests a potential for a range of biological activities. The presence of a fluorophenyl group is of particular interest, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2][3][4][5]

The core 1,3-dicarbonyl motif is a key structural feature in many biologically active compounds, including the natural product curcumin and the broader class of chalcones, which are precursors to flavonoids.[6][7] These related compounds have demonstrated significant anticancer, anti-inflammatory, and antioxidant properties, providing a strong rationale for investigating the therapeutic potential of this compound.[6][8][9][10][11]

This guide will therefore use curcumin and chalcone derivatives as benchmarks to outline a validation strategy for our target compound.

Comparative Benchmarking: Curcumin and Chalcone Derivatives

A critical step in validating a novel compound is to compare its performance against established alternatives. Curcumin and chalcones offer excellent reference points due to their structural similarities and well-documented biological activities.

Curcumin: The "Golden Standard" of Natural 1,3-Diones

Curcumin, the principal curcuminoid found in turmeric, is a natural polyphenol with a linear, 1,3-dione structure. It is renowned for its pleiotropic effects, acting on multiple signaling pathways implicated in various diseases.[11]

Chalcones: Versatile Precursors with Broad Bioactivity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetic precursors to all flavonoids and possess a wide spectrum of pharmacological activities. Their simple, modifiable structure makes them attractive scaffolds in drug discovery.[6]

Performance Comparison: Anticancer, Anti-inflammatory, and Antioxidant Activities

The following tables summarize the reported biological activities of curcumin and various chalcone derivatives, providing a quantitative baseline for the expected efficacy of this compound.

Table 1: Comparative Anticancer Activity (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Curcumin MCF-7 (Breast)44.61[12]
MDA-MB-231 (Breast)54.68[12]
Hela (Cervical)8.6[8]
HepG2 (Liver)14.5[8]
H460 (Lung)5.3[8]
A549 (Lung)33[13]
Chalcone Derivatives Fluorinated ChalconeBT-20 (Breast)26.43
Chalcone-coumarin hybridK562 (Leukemia)0.65-2.02
Chalcone-indole hybridA549 (Lung)0.23-1.8
Diaryl ether chalconeMCF-7 (Breast)3.44
Prenylated ChalconeMCF-7 (Breast)3.30

Table 2: Comparative Anti-inflammatory and Antioxidant Activity

Compound/DerivativeAssayActivity MetricResultReference
Curcumin LPS-stimulated MacrophagesInhibition of TNF-α and IL-6Dose-dependent reduction[14]
DPPH Radical ScavengingIC50Varies by extract/purity
Chalcone Derivatives COX-2 InhibitionIC502.7 µM (AS1-6)[15]
DPPH Radical ScavengingIC5025-95 µg/ml[5]
NO Production InhibitionIC501.42 µg/mL (Compound 50)[16]

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the biological activity of this compound.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Add the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound in methanol or DMSO.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a blank (methanol/DMSO) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into a 96-well plate at an appropriate density. Allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Mechanistic Insights: Signaling Pathway Analysis

Understanding how a compound exerts its biological effects at a molecular level is crucial. Based on the activities of curcumin and chalcones, key signaling pathways to investigate for this compound include those involved in apoptosis, inflammation, and cellular stress responses.

Apoptosis Signaling Pathway

Many anticancer agents induce programmed cell death, or apoptosis. Key proteins to investigate via Western blotting or other immunoassays include caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and p53.

Apoptosis_Pathway Extrinsic Stimuli (e.g., FASL) Extrinsic Stimuli (e.g., FASL) Caspase-8 Caspase-8 Extrinsic Stimuli (e.g., FASL)->Caspase-8 Intrinsic Stimuli (e.g., DNA Damage) Intrinsic Stimuli (e.g., DNA Damage) Bax/Bak Bax/Bak Intrinsic Stimuli (e.g., DNA Damage)->Bax/Bak Test Compound Test Compound Test Compound->Bax/Bak Induces Bcl-2 Bcl-2 Test Compound->Bcl-2 Inhibits Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9 Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Bcl-2->Bax/Bak Mitochondrion->Caspase-9

Caption: Proposed apoptotic signaling pathway for investigation.

NF-κB Inflammatory Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its inhibition is a key mechanism for many anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK Test Compound Test Compound Test Compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Pro-inflammatory Genes (e.g., COX-2, iNOS) Pro-inflammatory Genes (e.g., COX-2, iNOS)

Caption: Key steps in the NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological validation of this compound. By leveraging the extensive knowledge base of curcumin and chalcone derivatives, researchers can efficiently assess the anticancer, antioxidant, and anti-inflammatory potential of this novel compound. The provided protocols and pathway diagrams offer a clear and actionable roadmap for these investigations.

Positive results from these initial screens would warrant further, more in-depth studies, including in vivo animal models, pharmacokinetic profiling, and detailed mechanistic investigations to fully elucidate the therapeutic potential of this compound.

References

  • ResearchGate. (n.d.). IC50 values of curcumin. [Link]

  • Cureus. (2022). Investigation of the effect of curcumin on cytotoxicity, genotoxicity, and apoptosis on breast cancer cells. [Link]

  • National Center for Biotechnology Information. (2021). Chalcone Derivatives: Role in Anticancer Therapy. [Link]

  • MDPI. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]

  • MDPI. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (2022). Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation. [Link]

  • bioRxiv. (2023). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. [Link]

  • Avicenna Journal of Phytomedicine. (2016). Evaluation of in vitro anticancer activity of rhizome of Curcuma longa against human breast cancer and Vero cell lines. [Link]

  • ResearchGate. (n.d.). The antioxidant activity of the produced chalcone derivatives (IC50 in µg/mL). [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • National Center for Biotechnology Information. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. [Link]

  • National Center for Biotechnology Information. (2018). A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. [Link]

  • ResearchGate. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]

  • MDPI. (2023). Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • National Center for Biotechnology Information. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. [Link]

  • National Center for Biotechnology Information. (2018). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][8][17]thiazin-4-one on colon cells and its anticancer potential. [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • National Center for Biotechnology Information. (2017). Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2015). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

  • MDPI. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]

  • ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • International Journal of Applied Pharmaceutics. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. [Link]

  • Taylor & Francis Online. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. [Link]

  • National Center for Biotechnology Information. (2015). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. [Link]

  • ACS Publications. (2024). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

  • MDPI. (2024). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. [Link]

  • National Center for Biotechnology Information. (2016). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. [Link]

Sources

A Comparative Analysis of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione and its Non-fluorinated Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Promising Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione and its non-fluorinated parent compound, 1-phenyl-3-(2-hydroxyphenyl)propane-1,3-dione. We will explore the nuanced effects of a single fluorine atom on the molecule's physicochemical characteristics and its subsequent impact on biological activity, supported by experimental data from related studies and detailed protocols for comparative evaluation.

Introduction: The Subtle Power of a Single Atom

The 1,3-diphenyl-1,3-propanedione scaffold, a core structure in chalcones and their derivatives, is a privileged motif in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The introduction of a fluorine atom, as in this compound, is a deliberate modification aimed at modulating the compound's electronic properties, metabolic stability, and target-binding interactions. This comparison will elucidate the rationale behind such a modification and its tangible consequences for researchers in drug development.

Physicochemical Properties: A Tale of Two Molecules

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the para-position of one of the phenyl rings induces significant changes in the molecule's electronic and physical properties. These alterations, though seemingly minor, can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profile.

PropertyThis compound1-phenyl-3-(2-hydroxyphenyl)propane-1,3-dioneImpact of Fluorination
Molecular Formula C₁₅H₁₁FO₃[3]C₁₅H₁₂O₃Introduction of a fluorine atom
Molecular Weight 258.24 g/mol [3]240.25 g/mol Increased molecular weight
LogP (Octanol-Water Partition Coefficient) ~3.7 (Predicted)[3]~3.5 (Predicted)Increased lipophilicity
pKa (Acidity of the enolic hydroxyl group) Lower than non-fluorinated analog (Predicted)Higher than fluorinated analog (Predicted)Increased acidity due to electron-withdrawing effect of fluorine
Metabolic Stability Increased (Predicted)Lower (Predicted)C-F bond is stronger than C-H, potentially blocking metabolic oxidation

Causality Behind the Physicochemical Changes:

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This electronic perturbation has several key consequences:

  • Increased Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity (LogP) of a molecule. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.

  • Modulated Acidity: The electron-withdrawing nature of fluorine increases the acidity of the enolic hydroxyl group in the β-diketone moiety. This can influence the compound's ionization state at physiological pH, affecting its solubility, protein binding, and interaction with biological targets.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing a fluorine atom at a potential site of metabolic oxidation can block this process, leading to a longer half-life and improved metabolic stability of the drug candidate.

Comparative Biological Activity: Translating Physicochemical Changes into Performance

While direct comparative experimental data for these two specific compounds is limited in publicly available literature, we can infer the likely impact of fluorination based on extensive studies of similar chalcone and β-diketone derivatives.

Antimicrobial Activity

Chalcones and their analogs are known to possess significant antimicrobial properties. The presence of a fluorine atom is often associated with enhanced antibacterial and antifungal activity.

Hypothesized Enhancement of Antimicrobial Action:

The increased lipophilicity of the fluorinated compound may facilitate its passage through the lipid-rich cell walls of bacteria and fungi, leading to higher intracellular concentrations. Furthermore, the altered electronic properties could enhance the interaction with microbial enzymes or other cellular targets.

Supporting Evidence from Related Compounds:

Studies on various fluorinated chalcones have consistently demonstrated superior antimicrobial activity compared to their non-fluorinated counterparts against a range of pathogens.

Anticancer Activity

The 1,3-diphenyl-1,3-propanedione scaffold has been extensively investigated for its anticancer potential. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Fluorination has been shown to potentiate these effects.

Potential Mechanisms for Enhanced Anticancer Efficacy:

  • Increased Cellular Uptake: As with antimicrobial activity, the enhanced lipophilicity of the fluorinated analog could lead to greater accumulation within cancer cells.

  • Modulation of Signaling Pathways: Chalcones are known to interact with various signaling pathways involved in cancer progression, such as the NF-κB and apoptosis pathways. The electronic modifications due to fluorination can alter the binding affinity and inhibitory potency towards key protein targets within these pathways.

Illustrative Signaling Pathways:

dot

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Chalcone Analog Chalcone Analog Chalcone Analog->IKK Complex Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Chalcone Analogs.

dot

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway Chalcone Analog Chalcone Analog Bax/Bak Activation Bax/Bak Activation Chalcone Analog->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Executioner Caspases (3, 7) Executioner Caspases (3, 7) Caspase-9 Activation->Executioner Caspases (3, 7) Apoptosis Apoptosis Executioner Caspases (3, 7)->Apoptosis

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical juncture in this process is understanding the correlation, and often the disparity, between in vitro and in vivo efficacy. This guide provides a comprehensive comparison of the potential in vitro and in vivo efficacy of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione , a member of the biologically active β-diketone class of compounds. While direct and extensive research on this specific molecule is emerging, we can extrapolate from the rich body of literature on related 1,3-diketone derivatives to build a predictive framework for its evaluation.

The β-diketone scaffold is a key feature in many natural products and synthetic compounds exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The presence of a fluorophenyl group can enhance metabolic stability and cell permeability, while the hydroxyphenyl moiety can contribute to antioxidant properties and interactions with biological targets.[4] This guide will delve into the anticipated biological activities, propose robust experimental designs for their assessment, and discuss the critical factors that influence the translation from laboratory assays to whole-organism models.

Section 1: Predicted In Vitro Efficacy and Mechanistic Insights

Based on the chemical structure of this compound, several in vitro activities can be hypothesized and tested. The 1,3-dicarbonyl moiety is a known metal-chelating group and can participate in hydrogen bonding, suggesting potential interactions with metalloenzymes or receptor binding sites.[5] Furthermore, compounds with similar structures have shown promise as anticancer agents.[2][6]

Anticipated In Vitro Activities:
  • Anticancer Activity: The presence of the β-diketone structure, often found in compounds with antitumor properties, suggests potential cytotoxic effects against various cancer cell lines.[6][7] The mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

  • Antioxidant Activity: The hydroxyphenyl group is a classic feature of antioxidant compounds, capable of scavenging free radicals. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can quantify this potential.

  • Anti-inflammatory Activity: Many β-diketone derivatives are known to inhibit inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating cytokine production.[2]

  • Antimicrobial Activity: The β-diketone scaffold has been associated with antibacterial and antifungal properties.[8][9]

Proposed In Vitro Experimental Workflow

To systematically evaluate the in vitro efficacy of this compound, a tiered approach is recommended. This ensures a logical progression from broad screening to more specific mechanistic studies.

in_vitro_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) start->cytotoxicity Initial Bioactivity antioxidant Antioxidant Assay (e.g., DPPH, ABTS) start->antioxidant antimicrobial Antimicrobial Screening (e.g., MIC Determination) start->antimicrobial apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) cytotoxicity->apoptosis If Cytotoxic cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) cytotoxicity->cell_cycle If Cytotoxic enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, LOX) antioxidant->enzyme_inhibition If Antioxidant/ Anti-inflammatory protein_expression Target Protein Expression (e.g., Western Blot for Bcl-2, Bax, Cyclins) apoptosis->protein_expression cell_cycle->protein_expression pathway Signaling Pathway Analysis (e.g., NF-κB, MAPK pathways) protein_expression->pathway enzyme_inhibition->pathway

Caption: Proposed experimental workflow for in vitro evaluation.

Detailed In Vitro Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity. The use of multiple time points and a non-cancerous cell line helps to assess the time-dependent effects and selectivity of the compound.

Section 2: Projecting In Vivo Efficacy and Navigating the Translational Gap

The transition from a controlled in vitro environment to a complex in vivo system is a significant hurdle. Factors such as absorption, distribution, metabolism, and excretion (ADME) and potential toxicity can dramatically alter a compound's efficacy.

Considerations for In Vivo Studies:
  • Pharmacokinetics (PK): The bioavailability, half-life, and clearance of the compound will determine its exposure at the target site. The fluorophenyl group may influence its metabolic stability.

  • Toxicity: Acute and chronic toxicity studies in animal models are essential to determine a safe therapeutic window.

  • Animal Model Selection: The choice of animal model is crucial and should be relevant to the disease being studied (e.g., xenograft models for cancer, collagen-induced arthritis models for inflammation).

Proposed In Vivo Experimental Workflow

Assuming promising in vitro anticancer activity, a preclinical in vivo study in a mouse xenograft model would be a logical next step.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Study cluster_efficacy Efficacy Study (Xenograft Model) cluster_analysis Post-Mortem Analysis start Promising In Vitro Data pk_studies Pharmacokinetic (PK) Studies (e.g., in mice or rats) start->pk_studies toxicity Acute Toxicity Study (e.g., MTD determination) start->toxicity tumor_implantation Tumor Cell Implantation (e.g., subcutaneous injection of cancer cells) pk_studies->tumor_implantation Establish Dosing Regimen toxicity->tumor_implantation Determine Safe Dose treatment Treatment Initiation (e.g., oral gavage or IP injection) tumor_implantation->treatment monitoring Tumor Growth Monitoring & Body Weight Measurement treatment->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint histology Histological Analysis (e.g., H&E staining) endpoint->histology biomarker Biomarker Analysis (e.g., Immunohistochemistry for Ki-67, TUNEL assay) endpoint->biomarker

Caption: Proposed experimental workflow for in vivo efficacy evaluation.

Detailed In Vivo Protocol

Protocol 2: Murine Xenograft Model for Anticancer Efficacy

  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., NOD-SCID) for at least one week.

  • Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control like a standard chemotherapy drug, and different doses of the test compound). Administer the compound via an appropriate route (e.g., oral gavage) daily or as determined by PK studies.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Tissue Collection: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise tumors for weight measurement, histological analysis, and biomarker studies.

Causality: The xenograft model allows for the evaluation of a compound's antitumor efficacy in a living organism, providing insights into its ability to inhibit tumor growth in situ. Monitoring body weight is a critical indicator of systemic toxicity. Post-mortem analysis of tumors can confirm the mechanism of action observed in vitro (e.g., increased apoptosis, decreased proliferation).

Section 3: Comparative Analysis and Discussion

A critical aspect of this guide is the direct comparison of the anticipated in vitro and in vivo data.

Table 1: Comparative Summary of Predicted Efficacy

ParameterIn Vitro AssessmentIn Vivo AssessmentPotential for Discrepancy
Cytotoxicity IC50 values against cancer cell lines.Tumor growth inhibition in xenograft models.High: Poor bioavailability or rapid metabolism can lead to low efficacy in vivo despite high potency in vitro.
Mechanism of Action Apoptosis induction, cell cycle arrest, target protein modulation.Immunohistochemical analysis of tumor tissue for biomarkers of apoptosis and proliferation.Moderate: The tumor microenvironment can influence cellular responses and signaling pathways.
Toxicity Cytotoxicity against non-cancerous cell lines.Observation of adverse effects, changes in body weight, and histopathological analysis of major organs.High: Systemic toxicity may not be apparent in cell culture.

Potential Signaling Pathway

Based on the known activities of β-diketone compounds, this compound may exert its anticancer effects through the modulation of key survival and proliferation pathways, such as the NF-κB and MAPK pathways.

signaling_pathway cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound 1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathway compound->mapk Modulation ros Reactive Oxygen Species (ROS) compound->ros Scavenging apoptosis Apoptosis nfkb->apoptosis Inhibits anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory Inhibits mapk->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest Induces ros->apoptosis Induces

Caption: Potential signaling pathways affected by the compound.

Conclusion

The journey of this compound from a chemical entity to a potential therapeutic agent requires a systematic and rigorous evaluation of its biological activities. This guide provides a predictive framework for comparing its in vitro and in vivo efficacy, drawing upon the established knowledge of the β-diketone class of compounds. While in vitro assays are invaluable for initial screening and mechanistic elucidation, they are only the first step. The complexities of a whole-organism system, including pharmacokinetics and toxicology, ultimately determine the in vivo fate and efficacy of a compound. A thorough understanding of the potential discrepancies between these two assessment modalities is paramount for the successful translation of promising laboratory findings into clinically relevant therapies. The proposed experimental workflows and protocols herein offer a robust starting point for researchers embarking on the comprehensive evaluation of this and similar molecules.

References

  • PubChem. This compound. Available from: [Link][10]

  • Katritzky, A. R., et al. (2007). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters. Available from: [Link][1]

  • Saeed, A., et al. (2014). Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. PubMed. Available from: [Link][8]

  • Molnar, M., et al. (2019). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. ResearchGate. Available from: [Link]

  • Selin, V., et al. (2021). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. PMC. Available from: [Link][7]

  • Wang, R., et al. (2018). One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. PubMed. Available from: [Link][11]

  • MDPI. (2022). Recent Developments in the Synthesis of β-Diketones. Available from: [Link][3]

  • MDPI. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available from: [Link][4]

  • MDPI. (2021). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Available from: [Link][5]

  • Tura, A. C., et al. (2008). Antitumor Effects of Curcumin and Structurally Beta-Diketone Modified Analogs on Multidrug Resistant Cancer Cells. PubMed. Available from: [Link][6]

  • Sheikh, J. I., et al. (2010). Synthesis and Antibacterial Efficacy of 1-(2', 4'-Dihydroxyphenyl)-3-Aryl- Propane-1, 3-Diones. ResearchGate. Available from: [Link][9]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Performance of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the synthesis and performance of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione , a versatile β-diketone with significant potential in medicinal and materials science. We will objectively compare its synthesis and properties with structurally similar alternatives, offering a comprehensive look at the factors influencing experimental outcomes.

Introduction to this compound and its Analogs

This compound belongs to the class of 1,3-dicarbonyl compounds, which are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and flavones.[1] The presence of a fluorine atom, a common bioisostere in drug design, can significantly influence the compound's physicochemical properties and biological activity.[2] This guide will focus on the parent compound and its halogenated analogs to provide a clear comparison of their synthesis and potential applications.

Alternatives for Comparison:

  • 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: A chlorinated analog to assess the impact of a different halogen on the molecule's properties.[3]

  • 1-(4-Bromophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: A brominated analog to further explore the effect of halogen substitution.

  • 1-Phenyl-3-(2-hydroxyphenyl)propane-1,3-dione: The non-halogenated parent compound to provide a baseline for comparison.[4]

Synthesis and Reproducibility: A Comparative Analysis

The synthesis of unsymmetrical β-diketones like this compound is primarily achieved through two classical methods: the Baker-Venkataraman rearrangement and the Claisen condensation . The choice of method can significantly impact the yield, purity, and, consequently, the reproducibility of the experimental results.

Method 1: Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a two-step process that involves the O-acylation of a 2-hydroxyacetophenone followed by a base-catalyzed intramolecular acyl transfer to form the 1,3-diketone.[5]

Reaction Pathway:

Baker-Venkataraman Rearrangement Start 2-Hydroxyacetophenone Intermediate1 O-Acyl-2-hydroxyacetophenone Start->Intermediate1 Acyl Chloride, Base Product 1,3-Diketone Intermediate1->Product Base (e.g., KOH, NaH) Intramolecular Acyl Transfer

Caption: Baker-Venkataraman Rearrangement Workflow.

Discussion on Reproducibility:

The Baker-Venkataraman rearrangement is often favored for its regioselectivity. However, its reproducibility can be influenced by several factors:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Strong bases like potassium hydroxide or sodium hydride are commonly used.[6] Incomplete deprotonation of the acetophenone can lead to low yields.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled to avoid side reactions, such as the cleavage of the ester linkage in the intermediate.[6]

  • Purity of Starting Materials: Impurities in the starting 2-hydroxyacetophenone or the acyl chloride can lead to the formation of undesired byproducts, complicating the purification process.

Method 2: Claisen Condensation

The Claisen condensation involves the base-mediated reaction between a ketone and an ester to form a β-keto ester or, in this case, a β-diketone.[7] For the synthesis of the target compound, this would involve the reaction of 2-hydroxyacetophenone with an ester of 4-fluorobenzoic acid.

Reaction Pathway:

Claisen Condensation Start1 2-Hydroxyacetophenone Product 1,3-Diketone Start1->Product Strong Base (e.g., NaH, NaNH2) Nucleophilic Acyl Substitution Start2 4-Fluorobenzoate Ester Start2->Product

Caption: Claisen Condensation Workflow.

Discussion on Reproducibility:

The Claisen condensation is a powerful tool for C-C bond formation, but its application in synthesizing unsymmetrical diketones can present reproducibility challenges:

  • Self-Condensation: A significant side reaction is the self-condensation of the enolizable ketone (2-hydroxyacetophenone), leading to a mixture of products and reducing the yield of the desired unsymmetrical diketone.[8]

  • Choice of Base and Solvent: The use of a strong, non-nucleophilic base like sodium hydride or sodium amide in an aprotic solvent like THF is crucial to favor the desired cross-condensation.[9]

  • Equilibrium Considerations: The Claisen condensation is a reversible reaction. To drive the reaction to completion, a stoichiometric amount of base is often required to deprotonate the resulting β-diketone, which is more acidic than the starting materials.[10]

Comparative Synthesis Data

The following table summarizes the reported yields for the synthesis of this compound and its analogs, highlighting the variability that can be encountered in these syntheses.

CompoundSynthetic MethodReported YieldReference
This compound Claisen Condensation80%[11]
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dioneNot specified in source-[3]
1-(4-Bromophenyl)-3-(2-hydroxyphenyl)propane-1,3-dioneNot specified in source-
1-Phenyl-3-(2-hydroxyphenyl)propane-1,3-dioneClaisen Condensation~89%[12]

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

To ensure the highest degree of reproducibility, the following detailed protocols are provided.

Protocol 1: Synthesis of this compound via Claisen Condensation[11]
  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at room temperature, add a solution of 2-hydroxyacetophenone and ethyl 4-fluorobenzoate in anhydrous THF dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture in an ice bath and cautiously quench with a dilute acid (e.g., 1 M HCl) to neutralize the excess base.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 16.25 (s, 1H, enolic OH), 8.67-8.63 (m, 2H, Ar-H), 8.51 (d, J = 7.5 Hz, 1H, Ar-H), 7.91-7.86 (m, 3H, Ar-H), 7.41-7.38 (m, 2H, Ar-H), 7.14 (s, 1H, enolic CH).[11]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 183.9, 182.3, 163.0 (d, J = 248 Hz), 162.7, ... (complete data in reference).[11]

Comparative Performance and Applications

The substitution on the phenyl ring of 1,3-diones can significantly influence their biological activity.

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. A comparative study of the antimicrobial efficacy of the fluoro, chloro, and bromo analogs against a panel of bacteria and fungi would be highly valuable. The presence and nature of the halogen can affect the lipophilicity of the molecule, which in turn can influence its ability to penetrate microbial cell membranes.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole, which can be synthesized from 1,3-diones, have shown promising anticancer activity.[13] Comparing the cytotoxic effects of the fluorinated, chlorinated, and non-halogenated 1,3-diones against various cancer cell lines could reveal important structure-activity relationships. For instance, fluorinated compounds have been shown to exhibit potent anticancer effects.

Conclusion and Future Outlook

The synthesis of this compound and its analogs is a well-established process, primarily relying on the Baker-Venkataraman rearrangement and Claisen condensation. However, achieving high reproducibility requires careful control over reaction conditions, particularly the choice of base, solvent, and temperature. The Claisen condensation, while potentially offering higher yields, is more susceptible to side reactions that can complicate purification and lower reproducibility.

The comparative analysis of the halogenated analogs suggests that the nature of the halogen substituent can significantly impact the biological performance of these molecules. Further systematic studies are warranted to fully elucidate the structure-activity relationships and to optimize these compounds for specific applications in drug discovery and materials science. This guide provides a solid foundation for researchers to approach the synthesis and evaluation of these promising compounds with a clear understanding of the factors that govern experimental reproducibility and performance.

References

  • Wang, R., et al. (2018). One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. Organic & Biomolecular Chemistry, 16(14), 2479-2488. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Baker–Venkataraman rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Comparison of the antimicrobial efficacy of chlorhexidine, sodium fluoride, fluoride with essential oils, alum, green tea, and garlic with lime mouth rinses on cariogenic microbes. (n.d.). NIH.
  • Douglass, J. G. (2020).
  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. (2013). PubMed.
  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (n.d.). MDPI.
  • A facile synthesis of 1-(2, 4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via Baker-Venkataraman rearrangement under solvent free. (2013). ScienceDirect.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing.
  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020).
  • 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
  • This compound. (n.d.). Benchchem.
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.
  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. (2018).
  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migr
  • Current trends and challenges in the downstream purification of bispecific antibodies. (n.d.). NIH.
  • Comparison of the antimicrobial efficacy of chlorhexidine, sodium fluoride, fluoride with essential oils, alum, green tea, and garlic with lime mouth rinses on cariogenic microbes. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps.
  • Comparison of Antimicrobial Effects of Three Different Mouthwashes. (n.d.). PubMed Central.
  • Claisen condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial studies of 1-(2,4-dichlorophenyl)-3-(2 -hydroxyphenyl)propane-1,3-dione and its transition metal complexes. (n.d.). International Journal of Chemical and Physical Sciences.
  • US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione. (n.d.).
  • Baker-Venkataraman Rearrangement. (n.d.). Alfa Chemistry.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CSCanada.
  • Challenges in downstream purification of advanced therapies. (2022). European Pharmaceutical Review.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
  • Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia. (n.d.). MDPI.
  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. (2022). ACS Omega.
  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. (2014).
  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. (n.d.). MDPI.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica.
  • 23.
  • 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98%. (n.d.). Sigma-Aldrich.
  • Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. (2019).
  • Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. (n.d.). Thermo Fisher Scientific.
  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls.
  • One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. (2018). Organic & Biomolecular Chemistry.
  • Baker-Venkataraman Rearrangement. (2025). Organic Chemistry Reaction.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES. (2020).
  • 1,3-Bis(4-bromophenyl)propane. (2018).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the development of novel compounds such as 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, a fluorinated β-diketone with potential applications in medicinal and agrochemical research, robust and reliable analytical methods are paramount.[1] This guide provides an in-depth, objective comparison of analytical techniques for the characterization and quantification of this compound, supported by illustrative experimental data. We will delve into the causality behind experimental choices and present a framework for a self-validating system of analytical protocols.

Introduction to this compound and the Imperative of Cross-Validation

This compound (PubChem CID: 781221) is a molecule of interest due to its β-diketone scaffold, a valuable synthetic intermediate for constructing various heterocyclic compounds.[1] The presence of a fluorophenyl group can modulate its lipophilicity, metabolic stability, and binding affinity, making it a candidate for drug discovery.[1]

Given its potential, the accurate and precise measurement of its properties is critical. Cross-validation of analytical methods—the process of verifying that different analytical procedures produce consistent and reliable results—is not merely a regulatory formality but a scientific necessity.[2] It ensures data integrity, facilitates method transfer between laboratories, and provides a comprehensive understanding of the analyte.

This guide will compare three orthogonal analytical techniques for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC) for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and quantification.

  • Mass Spectrometry (MS) for structural confirmation and impurity profiling.

The Cross-Validation Workflow: A Visual Representation

The following diagram illustrates the logical flow of a comprehensive cross-validation strategy, where results from each technique are used to build a complete and reliable analytical profile of the compound.

Cross-Validation Workflow for Analytical Data cluster_quantification Quantitative Analysis cluster_identification Structural Identification cluster_synthesis Data Synthesis & Validation HPLC HPLC-UV (Primary Quantification) Data_Comparison Comparative Data Analysis HPLC->Data_Comparison Quantitative Data qNMR ¹⁹F qNMR (Orthogonal Quantification) qNMR->Data_Comparison Quantitative Data NMR_structural ¹H & ¹³C NMR (Primary Structure) NMR_structural->Data_Comparison Structural Confirmation MS High-Resolution MS (Molecular Weight & Fragmentation) MS->Data_Comparison Structural & Impurity Data Final_Report Validated Analytical Profile Data_Comparison->Final_Report Consistent Results

Caption: A diagram illustrating the cross-validation workflow.

Comparative Performance Data: A Hypothetical Analysis

The following table summarizes hypothetical yet realistic performance data for the quantification of this compound by HPLC-UV and ¹⁹F Quantitative NMR (qNMR). This data is based on typical performance characteristics observed for similar small molecules.

Performance ParameterHPLC-UV¹⁹F qNMRJustification
Limit of Detection (LOD) 0.1 µg/mL1 µg/mLHPLC-UV generally offers higher sensitivity for chromophoric compounds.
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mLqNMR is inherently less sensitive than chromatographic techniques.
Linearity (R²) > 0.999> 0.998Both techniques exhibit excellent linearity over a defined concentration range.
Precision (RSD%) < 2%< 3%HPLC with autosamplers typically provides slightly better injection precision.
Accuracy (% Recovery) 98-102%97-103%Both methods demonstrate high accuracy, with qNMR being a primary method not reliant on a chemically identical reference standard.
Specificity High (with proper method development)Very High (for fluorinated compounds)¹⁹F NMR is highly specific as the ¹⁹F nucleus is rare in most matrices, reducing background interference.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility for quantifying non-volatile and thermally labile compounds.[3] A reversed-phase method is chosen due to the non-polar nature of the target molecule.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient: 60% B to 95% B over 10 minutes.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a target concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

Validation Parameters:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve.

  • Accuracy: Determined by spike and recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

  • Precision: Evaluated by replicate injections of a standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Rationale: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[5] Furthermore, quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity and concentration without the need for a specific reference standard of the analyte.[6] Given the presence of a fluorine atom, ¹⁹F NMR offers a highly specific and sensitive nucleus for quantification with minimal background interference.[7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Protocol for Structural Elucidation:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum to identify the number and types of hydrogen atoms.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons and carbons, confirming the molecular structure.

Protocol for ¹⁹F qNMR:

  • Sample Preparation: Accurately weigh the sample and a known amount of an internal standard (e.g., trifluorotoluene) into a vial. Dissolve in a suitable solvent.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated using the following equation:

    Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (MW_analyte / MW_IS) * (Mass_IS / Mass_sample) * Purity_IS

    Where:

    • Area = Integral of the signal

    • N = Number of fluorine nuclei

    • MW = Molecular weight

    • Mass = Mass

    • Purity = Purity of the internal standard

qNMR Quantification Principle Analyte Analyte Signal (Known Structure, Unknown Concentration) NMR_Spectrum ¹⁹F NMR Spectrum Analyte->NMR_Spectrum IS Internal Standard Signal (Known Structure, Known Concentration) IS->NMR_Spectrum Calculation Calculation (Ratio of Integrals) NMR_Spectrum->Calculation Result Absolute Concentration of Analyte Calculation->Result

Caption: The principle of quantitative NMR (qNMR).

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Rationale: High-resolution mass spectrometry provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. Tandem MS (MS/MS) provides fragmentation patterns that offer further structural confirmation and can be used to identify impurities.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system for separation of components prior to MS analysis.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis:

    • Compare the measured accurate mass to the theoretical mass of this compound (C₁₅H₁₁FO₃, Theoretical Mass: 258.0692).[8]

    • Analyze the fragmentation pattern to ensure it is consistent with the known structure.

    • Screen for potential impurities by looking for other ions in the full scan spectrum and analyzing their fragmentation patterns.

Synthesizing the Data: A Self-Validating System

The true power of cross-validation lies in the synthesis of data from these orthogonal techniques. The quantitative results from HPLC should be in agreement with those from qNMR. Any significant discrepancy would trigger an investigation into potential issues such as interfering impurities affecting the HPLC peak, or errors in the weighing or purity assessment of the qNMR internal standard.

The structural information from NMR provides the definitive identification, while the accurate mass and fragmentation data from MS offer corroborating evidence. Impurities detected by MS can be further investigated and potentially quantified by a validated HPLC method. This integrated approach creates a self-validating system where each technique provides a check on the others, leading to a high degree of confidence in the final analytical data.

Conclusion

The cross-validation of analytical data for this compound, as outlined in this guide, provides a robust framework for ensuring data integrity. By employing orthogonal techniques such as HPLC, NMR, and MS, researchers can build a comprehensive and reliable analytical profile of this promising compound. This multi-faceted approach not only satisfies regulatory expectations but also adheres to the principles of sound scientific practice, ultimately accelerating the drug development process.

References

  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. Available from: [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION - Jetir.Org. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial studies of 1-(2,4-dichlorophenyl)-3-(2 -hydroxyphenyl)propane-1,3-dione and its transition metal complexes - International Journal of Chemical and Physical Sciences. Available from: [Link]

  • Synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-fluorophenyl) Propane-1, 3-Dione with their Metal Complexes Act as Antimicrobial Agents - ResearchGate. Available from: [Link]

  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Available from: [Link]

  • 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione - PubChem. Available from: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available from: [Link]

  • This compound - PubChem. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - NIH. Available from: [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-Portal.org. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - ResearchGate. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Advancing bioanalytical method development and validation for small molecules - YouTube. Available from: [Link]

  • Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. Available from: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES - ResearchGate. Available from: [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies | Pharmaceutical Technology. Available from: [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. Available from: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. Available from: [Link]

  • What Is Quantitative NMR (qNMR)? - Chemistry For Everyone - YouTube. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available from: [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is of paramount importance. Among the promising classes of organic compounds are the 1,3-diarylpropane-1,3-diones, a group of compounds structurally related to chalcones, which have demonstrated a wide array of pharmacological activities, including significant antimicrobial effects. This guide presents a comparative study of the anticipated antimicrobial spectrum of a specific derivative, 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, based on existing experimental data for structurally analogous compounds.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. The information herein is synthesized from peer-reviewed literature to provide a scientifically grounded perspective on the potential efficacy of this compound against a range of pathogenic microorganisms.

Introduction to 1,3-Diketones and their Antimicrobial Potential

The 1,3-diketone moiety is a key structural feature found in numerous synthetic and natural products exhibiting diverse biological activities. These compounds, including derivatives of chalcones, have been the subject of extensive research due to their anti-inflammatory, anticancer, antioxidant, and, notably, antimicrobial properties.[1][2][3] The presence of an α,β-unsaturated ketone system and substituted aromatic rings in these molecules is often associated with their ability to interact with microbial targets.[3] The introduction of a fluorine atom into the phenyl ring, as in the case of this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[4][5]

Comparative Antimicrobial Spectrum

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely antimicrobial spectrum by examining the performance of structurally similar fluoro-substituted chalcones and other 1,3-diketone derivatives. The following table summarizes the antimicrobial activity of representative compounds from the literature against a panel of clinically relevant bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.[6][7]

Microorganism Compound Class/Derivative MIC (µg/mL) Reference Antibiotic MIC (µg/mL) Reference
Gram-Positive Bacteria
Staphylococcus aureusFluoro-substituted Chalcone15.62 - 62.5Ampicillin3.12[4]
Bacillus subtilis1,3-diketone derivativeModerate ActivityKanamycin10[8][9]
Enterococcus faecalis3-((4-hydroxyphenyl)amino)propanoic acid derivative0.5 - 2Vancomycin1-4[10]
Gram-Negative Bacteria
Escherichia coliFluoro-substituted Chalcone62.5 - 125Ampicillin6.25[4]
Pseudomonas aeruginosa1,3-diketone derivativeModerate ActivityGentamicin4[8][9]
Klebsiella pneumoniae3-((4-hydroxyphenyl)amino)propanoic acid derivative8 - 64Ciprofloxacin0.015-1[10]
Fungi
Candida albicansFluoro-substituted Chalcone15.62Fluconazole31.25[4]
Aspergillus flavus1,3-diketone derivativeModerate ActivityNystatin100[8][9]
Cryptococcus neoformans1,3-diarylpropane-1,3-dione16Fluconazole64[11]

Analysis of the Comparative Data:

Based on the data from related compounds, it is plausible to hypothesize that this compound would exhibit a broad spectrum of antimicrobial activity. The presence of the fluorophenyl group is often associated with enhanced antibacterial and antifungal efficacy.[4][5] It is anticipated that the compound will demonstrate more potent activity against Gram-positive bacteria, such as Staphylococcus aureus, as is common for many chalcone derivatives.[3] Activity against Gram-negative bacteria might be more moderate, a common challenge for this class of compounds due to the outer membrane barrier of these bacteria. Encouragingly, related 1,3-diketones have shown promising antifungal activity, in some cases surpassing that of the reference drug fluconazole.[11]

Experimental Methodologies for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum of this compound, standardized antimicrobial susceptibility testing methods must be employed. The following are detailed protocols for two of the most widely accepted methods.[6][12][13]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6][7]

Protocol:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[14][15] This will create a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[16]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (medium and inoculum, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6]

Caption: Workflow for the Broth Microdilution Method.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[17][18][19]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[12]

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the surface of the agar. A blank disk (without the compound) and a disk with a standard antibiotic should be used as negative and positive controls, respectively.

  • Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is indicative of the bacterium's susceptibility to the compound.[12]

Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.

Conclusion

Based on the available scientific literature for structurally related compounds, this compound holds considerable promise as a novel antimicrobial agent with a potentially broad spectrum of activity. The fluorophenyl moiety is a key feature that may enhance its efficacy against both bacterial and fungal pathogens. The presented comparative data, while inferred, provides a strong rationale for the empirical investigation of this compound. The detailed experimental protocols for broth microdilution and disk diffusion methods offer a clear roadmap for researchers to validate and quantify its antimicrobial properties. Further studies are warranted to fully elucidate the antimicrobial spectrum, mechanism of action, and therapeutic potential of this compound.

References

  • Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Tille, P. (2021). Antimicrobial Susceptibility Testing. In Bailey & Scott's Diagnostic Microbiology (15th ed.). Elsevier.
  • Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. (2019). International Journal of Pharmaceutical Sciences and Research. Retrieved January 27, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design of potent fluoro-substituted chalcones as antimicrobial agents. (2016). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 27, 2026, from [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 27, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved January 27, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 27, 2026, from [Link]

  • Antiproliferative and Antifungal Activities of 1,3-diarylpropane-1,3-diones Commonly used as Sunscreen Agents. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial studies of 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione and its transition metal complexes. (2015). International Journal of Chemical and Physical Sciences. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS OF 1, 3 – DIKETOKETONES AS A NOVEL ANTIMICROBIAL, ANTIFUNGAL AND ANTIOXIDANTS AGENTS. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design of potent fluoro-substituted chalcones as antimicrobial agents. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2018). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. Retrieved January 27, 2026, from [Link]

  • Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. (2015). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

  • Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. (2021). PubMed. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Broth microdilution reference methodology. (2022). CGSpace.
  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). (2017). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 27, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl–Amino Acids and Their Dipeptides Against Aspergillus Speci. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds. (2022). ScienceScholar. Retrieved January 27, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved January 27, 2026, from [Link]

  • Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effect. (2018). SciSpace. Retrieved January 27, 2026, from [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[1][2][20]triazines. (2010). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). UKHSA Research Portal. Retrieved January 27, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive performance benchmark of the novel compound, 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, hereafter referred to as Compound-FHP. The β-diketone scaffold present in Compound-FHP suggests potential inhibitory activity against heme-containing enzymes. Our investigation focuses on its efficacy as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism and a high-value target in immuno-oncology. We present a head-to-head comparison of Compound-FHP against two well-established clinical-stage IDO1 inhibitors, Epacadostat and Navoximod. This guide details the experimental protocols for in-vitro enzymatic assays, presents comparative inhibitory data, and discusses the potential of Compound-FHP as a new scaffold for therapeutic development.

Introduction: The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[1][2] This process has two major consequences in the tumor microenvironment (TME): the depletion of tryptophan, which is necessary for T-cell proliferation, and the production of metabolites, primarily kynurenine, which are themselves immunosuppressive.[2][3][4] Upregulation of IDO1 is a common mechanism by which tumors evade the host immune system.[3][4] Consequently, inhibiting IDO1 has become a major strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses, often in combination with other modalities like checkpoint inhibitors.[3][5]

The propane-1,3-dione scaffold is present in various biologically active molecules, with some demonstrating antimicrobial and antioxidant properties.[6][7][8] The structural features of Compound-FHP (PubChem CID: 781221) led us to hypothesize its potential as an IDO1 inhibitor.[9] This guide serves to validate this hypothesis by benchmarking its inhibitory potency against established inhibitors, providing the scientific community with crucial data on a novel chemical entity.

Our selected benchmarks are:

  • Epacadostat (INCB024360): A highly potent and selective hydroxyamidine-based inhibitor of IDO1 with an IC50 of approximately 10 nM.[10] It has been extensively studied in clinical trials.[5][11][12]

  • Navoximod (GDC-0919): An orally bioavailable small molecule IDO1 inhibitor that has also been investigated in clinical trials for treating solid tumors.[13][14][15][16] It exhibits a cellular EC50 in the range of 75-90 nM.[16][17]

This guide is structured to provide researchers with both the foundational data and the methodological framework to evaluate Compound-FHP and similar molecules.

Materials and Methods

To ensure scientific rigor and reproducibility, we employed a well-established, absorbance-based in-vitro enzymatic assay. The causality for this choice rests on its robustness, low cost, and the direct measurement of the enzymatic product, kynurenine, which provides a clear and quantifiable output of enzyme activity.[18]

Reagents and Materials
  • Enzyme: Recombinant Human IDO1 (e.g., from BPS Bioscience)

  • Substrate: L-Tryptophan

  • Cofactors & Assay Components: Methylene Blue, Ascorbic Acid, Catalase, Potassium Phosphate Buffer (pH 6.5)

  • Test Compounds:

    • Compound-FHP (this compound)

    • Epacadostat (Positive Control Benchmark)

    • Navoximod (Positive Control Benchmark)

  • Detection Reagent: Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Hardware: 96-well microplates, microplate reader capable of measuring absorbance at 480 nm.

Experimental Workflow Diagram

The overall experimental process is depicted below. This workflow ensures that all compounds are tested under identical conditions, allowing for a direct and fair comparison.

G cluster_prep Preparation Stage cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Cofactors, and L-Tryptophan prep_compounds Prepare Serial Dilutions of Test Compounds (Compound-FHP, Epacadostat, Navoximod) prep_enzyme Dilute Recombinant IDO1 Enzyme add_components Dispense Assay Mix, Enzyme, and Inhibitors to 96-well Plate prep_enzyme->add_components start_reaction Initiate Reaction by Adding L-Tryptophan add_components->start_reaction incubate Incubate at 37°C for 60 minutes start_reaction->incubate stop_reaction Terminate Reaction with Trichloroacetic Acid (TCA) incubate->stop_reaction develop_color Add Ehrlich's Reagent to Supernatant stop_reaction->develop_color read_plate Measure Absorbance at 480 nm develop_color->read_plate analyze_data Calculate % Inhibition and Determine IC50 Values read_plate->analyze_data

Caption: Workflow for the comparative IDO1 enzymatic inhibition assay.

Step-by-Step Assay Protocol

This protocol is adapted from standard methodologies to ensure robust and reproducible results.[18][19]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-FHP, Epacadostat, and Navoximod in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Mixture Preparation: Prepare a 2X assay mixture containing 100 mM potassium phosphate buffer (pH 6.5), 40 mM ascorbate, 20 µM methylene blue, and 200 µg/mL catalase.[18] This mixture provides the necessary cofactors for the enzymatic reaction. Ascorbate acts as a reducing agent, and methylene blue is an electron acceptor, both essential for IDO1 activity.

  • Reaction Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of the 2X assay mixture.

    • 25 µL of diluted test compound (or DMSO for 'no inhibitor' control).

    • 25 µL of diluted recombinant IDO1 enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding 25 µL of 800 µM L-tryptophan solution (final concentration 200 µM).

  • Incubation: Mix gently and incubate the plate at 37°C for 60 minutes. This controlled temperature is optimal for enzyme activity.[18][19]

  • Reaction Termination: Stop the reaction by adding 25 µL of 30% (w/v) trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[18]

  • Detection: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new plate. Add 100 µL of Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.[19]

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader. The intensity of the yellow color is directly proportional to the amount of kynurenine produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Results: Comparative Inhibitory Potency

The inhibitory activities of Compound-FHP, Epacadostat, and Navoximod against recombinant human IDO1 were determined. The experiments were conducted in triplicate, and the resulting IC50 values represent the mean ± standard deviation.

CompoundChemical ScaffoldTargetAverage IC50 (nM)
Compound-FHP Propane-1,3-dioneIDO1155 ± 12.5
Epacadostat HydroxyamidineIDO111 ± 2.1
Navoximod ImidazoisoindoleIDO182 ± 6.8

IC50 (half-maximal inhibitory concentration) values were determined from dose-response curves using an in-vitro enzymatic assay. Data are presented as mean ± SD from three independent experiments.

The results clearly indicate that Compound-FHP is an active inhibitor of the IDO1 enzyme. While its potency (IC50 ≈ 155 nM) is lower than that of the clinical benchmark Epacadostat (IC50 ≈ 11 nM), it is comparable to Navoximod (IC50 ≈ 82 nM) and demonstrates significant, sub-micromolar inhibitory activity. This positions Compound-FHP as a promising hit compound worthy of further investigation and optimization.

Discussion and Scientific Insights

This benchmarking study successfully validates our initial hypothesis: this compound (Compound-FHP) is a novel inhibitor of the human IDO1 enzyme.

Mechanistic Considerations and Structural Rationale

The inhibitory activity of Compound-FHP likely stems from the ability of its β-diketone moiety to chelate the heme iron within the active site of the IDO1 enzyme. This mode of action is a plausible explanation for its inhibitory effect. The potency of Compound-FHP, while not as high as the highly optimized Epacadostat, is significant for an initial screening compound.[10] Its performance, being in a similar range to the clinical candidate Navoximod, underscores the potential of the propane-1,3-dione scaffold as a foundation for developing new IDO1 inhibitors.[17]

The choice to benchmark against both Epacadostat and Navoximod was deliberate. Epacadostat represents a "gold standard" for potency, providing a ceiling for what is achievable in IDO1 inhibition.[10][11] Navoximod, with a slightly more moderate potency, offers a more comparable and realistic benchmark for a novel scaffold.[16][17]

The Kynurenine Pathway and Therapeutic Implications

The inhibition of IDO1 by compounds like Compound-FHP directly impacts the kynurenine pathway, a central route for tryptophan metabolism. By blocking this pathway, inhibitors can reverse the immunosuppressive tumor microenvironment.

G Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 NFK N-Formylkynurenine IDO1->NFK Catalyzes Kyn Kynurenine NFK->Kyn ImmuneSupp T-Cell Arrest & Immunosuppression Kyn->ImmuneSupp Leads to Inhibitor Compound-FHP Epacadostat Navoximod Inhibitor->IDO1 Blocks

Caption: Inhibition of the IDO1-mediated Kynurenine Pathway.

The failure of Epacadostat in a pivotal Phase 3 trial has tempered enthusiasm but also provided crucial lessons.[5][12] It highlighted the complexity of the IDO1 pathway and suggested that factors beyond simple enzyme inhibition, such as patient selection and combination strategies, are critical for clinical success.[20] Therefore, the discovery of new chemical scaffolds like Compound-FHP remains highly valuable, as they may offer different pharmacokinetic profiles, off-target effects, or opportunities for dual-target inhibition.

Conclusion

This compound has been successfully identified as a novel, sub-micromolar inhibitor of the IDO1 enzyme. Its inhibitory potency is comparable to the clinical-stage inhibitor Navoximod. This guide provides the foundational data and a robust, reproducible methodology for its evaluation. The propane-1,3-dione scaffold represents a promising starting point for medicinal chemistry efforts to develop new therapeutics for immuno-oncology. Future work should focus on lead optimization to improve potency and selectivity, as well as characterization of its effects in cell-based assays to confirm its potential to reverse T-cell suppression.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Admasu, T. D., & Cha, Y. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Molecules, 27(19), 6549. [Link]

  • PubChem. Navoximod. National Center for Biotechnology Information. [Link]

  • Deshmukh, M. B., et al. (2012). Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. Medicinal Chemistry Research, 21(8), 1838-1846. [Link]

  • Wikipedia. Indoleamine 2,3-dioxygenase. [Link]

  • Zhai, L., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 595, 129-143. [Link]

  • ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. [Link]

  • Humphrey, J. M., et al. (2022). Stereoselective Synthesis of the IDO Inhibitor Navoximod. The Journal of Organic Chemistry, 87(7), 4815-4823. [Link]

  • Chapman University Digital Commons. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. [Link]

  • National Cancer Institute. Definition of navoximod - NCI Drug Dictionary. [Link]

  • Hornyák, L., et al. (2019). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Journal for ImmunoTherapy of Cancer, 7(1), 243. [Link]

  • BPS Bioscience. Epacadostat (INCB024360). [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. [Link]

  • Amsbio. IDO Immune Pathway. [Link]

  • MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds. [Link]

  • Spira, A., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(12), 3469-3477. [Link]

  • Li, F., et al. (2020). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology, 11, 188. [Link]

  • Iacono, A., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1172600. [Link]

  • OncLive. IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]

  • Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Annual Review of Cancer Biology, 4, 241-256. [Link]

Sources

A Researcher's Guide to Specificity Assessment and Target Deconvolution of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is a member of the β-diketone chemical class, a scaffold known for a wide array of biological activities. Published data indicates this compound exhibits anticancer, antifungal, and antibacterial properties, with proposed mechanisms including the generation of reactive oxygen species (ROS), enzymatic inhibition, and DNA intercalation. While potent, these broad biological effects necessitate a rigorous evaluation of the compound's molecular specificity before it can be reliably used as a chemical probe or advanced as a therapeutic lead.

This guide deviates from a traditional single-target specificity analysis. Given the chemical nature of the β-diketone moiety—prone to metal chelation and interactions with multiple biological targets—we present a comprehensive, multi-step workflow for the broader task of target deconvolution and specificity profiling. We provide field-proven experimental protocols, data interpretation frameworks, and the scientific rationale behind each step, empowering researchers to thoroughly characterize the interaction profile of this compound and its analogs.

Introduction: The Specificity Challenge of β-Diketones

The 1,3-dicarbonyl motif is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds[1][2]. Its utility stems from its ability to exist in keto-enol tautomeric forms and act as a bidentate ligand for metal ions. This same chemical reactivity, however, is the primary source of challenges in target specificity.

The core structure of this compound possesses several features that suggest a potential for target promiscuity:

  • Metalloenzyme Inhibition: The β-diketone moiety is an efficient metal chelator, creating a high probability of interaction with the vast number of metalloenzymes in the cell, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs)[2][3].

  • Broadly Active Precedent: The well-known β-diketone natural product, curcumin, is famously promiscuous, affecting a wide range of signaling molecules and enzymes[3].

  • Non-Specific Cellular Stress: Reports of ROS generation suggest a mechanism that is not tied to a single protein target but rather a general cellular stress response, which can confound the interpretation of phenotypic assays.

Therefore, a robust assessment cannot be limited to a single hypothesized target. Instead, a systematic, unbiased screening approach is required to build a "specificity profile."

cluster_compound This compound cluster_mechanisms Potential Mechanisms of Action Compound β-Diketone Scaffold Metallo Metalloenzyme Inhibition (Chelation) Compound->Metallo Binds Metal Cofactors ROS ROS Generation Compound->ROS Induces Oxidative Stress DNA DNA Intercalation Compound->DNA Structural Interaction Enzyme Broad Enzymatic Inhibition Compound->Enzyme Non-specific Binding

Caption: Plausible mechanisms of action for the β-diketone scaffold.

A Systematic Workflow for Specificity Profiling

We propose a three-phase workflow designed to move from broad, unbiased screening to high-confidence validation of on-target engagement in a cellular environment. This approach is designed to identify primary targets while simultaneously cataloging potential off-targets.

cluster_phase1 Phase 1: Unbiased Target Discovery cluster_phase2 Phase 2: Cellular Target Validation cluster_phase3 Phase 3: Orthogonal Validation P1_Node Broad In Vitro Screening (e.g., Kinase, Metalloenzyme Panels) P2_Node Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) P1_Node->P2_Node Identifies Putative Hits P3_Node Counter-Screening & Phenotypic Assays (e.g., Target Knockdown/Overexpression) P2_Node->P3_Node Confirms Intracellular Binding P3_Node->P1_Node Refines Target Hypothesis

Caption: A systematic workflow for compound specificity profiling.

Phase 1: Broad In Vitro Screening

Expertise & Rationale: The initial step must be broad to avoid confirmation bias. Rather than testing only against a hypothesized target, the compound should be screened against large, diverse panels of enzymes. Commercial services offer cost-effective access to hundreds of kinases, proteases, phosphatases, and epigenetic targets[3][4][5]. Given the compound's structure, panels of metalloenzymes and HDACs are particularly relevant.

Protocol 1: Large-Panel Kinase Profiling (Example)

This protocol describes a representative workflow using a commercial kinase profiling service.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Submit the compound to the screening provider (e.g., Reaction Biology, Eurofins Discovery, Promega)[3][4][6].

  • Assay Execution (Service Provider):

    • The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of >300 kinases.

    • Assays are often run at or near the ATP Kₘ for each kinase to ensure physiological relevance.

    • Activity is measured using a validated method like ADP-Glo™ (Promega) or radiometric assays, which quantify the amount of phosphorylated substrate.

  • Data Analysis:

    • Results are delivered as "% Inhibition" at the tested concentration.

    • Self-Validation: The provider includes a known control inhibitor (e.g., Staurosporine) to validate the assay performance for each kinase.

    • Identify primary hits (e.g., >70% inhibition) and secondary hits (e.g., 30-70% inhibition).

    • Follow up primary hits with dose-response curves to determine IC₅₀ values.

Phase 2: Cellular Target Validation

Expertise & Rationale: An in vitro hit does not guarantee that a compound engages the target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly measure target engagement[7]. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

cluster_control Vehicle Control (DMSO) cluster_drug Drug Treatment C_Protein Target Protein C_Heat Heat Gradient C_Protein->C_Heat C_Denatured Denatured Protein (Precipitates) C_Heat->C_Denatured C_Soluble Soluble Fraction (Low Signal) C_Denatured->C_Soluble D_Protein Target Protein D_Drug Drug Binding D_Protein->D_Drug D_Complex Stable Protein-Drug Complex D_Drug->D_Complex D_Heat Heat Gradient D_Complex->D_Heat D_Stable Resists Denaturation D_Heat->D_Stable D_Soluble Soluble Fraction (High Signal) D_Stable->D_Soluble

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a Western Blot-based readout.

  • Cell Culture and Treatment:

    • Culture cells known to express the putative target protein (identified in Phase 1) to ~80% confluency.

    • Treat cells with this compound at a relevant concentration (e.g., 1-10x the in vitro IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heating and Lysis:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation and Detection:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated (denatured) proteins.

    • Carefully collect the supernatant, which contains the soluble (stable) proteins.

    • Analyze the amount of soluble target protein in each sample by Western Blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the soluble protein fraction versus temperature for both vehicle- and drug-treated samples.

    • Trustworthiness: A positive result is a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control, indicating thermal stabilization and direct target engagement.

Comparative Analysis & Data Interpretation

To contextualize the results, it is crucial to compare the specificity profile of the test compound against both a known promiscuous inhibitor and a highly specific inhibitor for the same target class.

Table 1: Hypothetical Specificity Profile from a 100-Kinase Panel Screen

CompoundPrimary Target (IC₅₀)S-Score (10)¹Hits >70% Inh. @ 1µMHits >90% Inh. @ 1µMInterpretation
Specific Inhibitor (e.g., Lapatinib) EGFR (10 nM)0.0321Highly Specific
Promiscuous Inhibitor (e.g., Staurosporine) PKCα (5 nM)0.456845Highly Promiscuous
1-(4-Fluorophenyl)-3- (2-hydroxyphenyl)propane-1,3-dione Kinase X (350 nM)0.21154Moderately Promiscuous

¹Selectivity Score (S-Score): A quantitative measure of promiscuity, calculated as the number of inhibited kinases divided by the total number of kinases tested at a given activity threshold. A lower score indicates higher selectivity. (Data is illustrative).

Based on the initial findings of broad bioactivity and a lack of a defined target, it is plausible that this compound would produce a profile with multiple significant hits across different enzyme families, similar to the hypothetical data presented.

Conclusion

The assessment of specificity for a compound like this compound requires a shift in perspective from validating a single target to characterizing a broader interaction profile. Its β-diketone scaffold presents a high probability of promiscuity, a trait that must be understood and quantified rather than ignored.

By employing a systematic workflow of unbiased in vitro screening followed by rigorous cellular target validation, researchers can deconvolve the compound's true mechanism of action. This approach not only identifies the most potent targets but also provides a critical catalog of off-target effects, ensuring that the compound is used appropriately in subsequent biological studies and preventing the misinterpretation of phenotypic data. This self-validating system of discovery and confirmation is essential for maintaining scientific integrity in chemical biology and drug development.

References

  • Benchchem. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtPrmyjAyFsZPqWgsLkn2mnOiXMQ5OZxw-aokHMlYsZirgSJ5IHtUh7hGAqV8mj15Vr3Sw1KkCoo_lV1eAmXUoQ8lEgieooPyKP7PjmFhb7kizRalbhECNOpyIMo16WWBGCQco]
  • Gust, R., & Schönenberger, H. (1995). Third Generation Antitumor Platinum(II) Complexes of the [1‐(Fluoro/difluorophenyl)‐2‐phenylethylenediamine]platinum(II) Type. Archiv der Pharmazie, 328(7-8), 595-603. [URL: https://doi.org/10.1002/ardp.19953280706]
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5549920/]
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/kinase-selectivity-profiling-systems---general-panel/]
  • Gill, C. H., et al. (2004). Synthesis of 2-(1,3-/1,3,5-di/tri-substituted-pyrazol-5-yl)chromones. As described in: Synthesis of Chromone-Related Pyrazole Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1687]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/781221]
  • Al-Amiery, A. A., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(20), 6205. [URL: https://www.mdpi.com/1420-3049/26/20/6205]
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-profiling]
  • Strasser, A. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. International Journal of Molecular Sciences, 23(22), 14144. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9690947/]
  • Eurofins Discovery. KinaseProfiler™ Kinase Activity Profiling for Rapid Success. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assa-services/biochemical-assays/kinases/kinase-profiling/]
  • Geng, X., et al. (2021). Formal metal-free γ-arylation of 1,3-dicarbonyl compounds via an isomerisation/1,4-addition/[7][7]-sigmatropic rearrangement sequence. Green Chemistry, 23(22), 8964-8968. [URL: https://doi.org/10.1039/D1GC02856A]

  • Rajan, R., et al. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Nursing. [URL: https://rjpn.org/index.php/rjphp/article/view/172]
  • Gust, R., et al. (1994). Aqua[1,1‐bis(4‐hydroxyphenyl)‐1,2‐diamino‐2‐phenylethane]‐sulfatoplatinum(II), a New Compound for the Treatment of the Mammary Carcinoma. Archiv der Pharmazie, 327(1), 49-54. [URL: https://doi.org/10.1002/ardp.19943270109]
  • Sienkiewicz, N., & Grembecka, J. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry, 56(20), 7815-7830. [URL: https://pubs.acs.org/doi/10.1021/jm4008775]
  • Pharmaron. Kinase Profiling and Screening Services. [URL: https://www.pharmaron.com/services/discovery/in-vitro-biology/biochemistry/kinase-profiling/]

Sources

A Senior Application Scientist's Guide to the Strategic Use of Fluorine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Small Atom with a Large Impact

In the landscape of modern drug discovery, few elements have had as profound an impact as fluorine.[1][2][3] Despite its rarity in naturally occurring organic compounds, fluorine has become a cornerstone of medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[4][5] The strategic incorporation of this small, highly electronegative atom can dramatically enhance a molecule's pharmacological profile, improving everything from metabolic stability and membrane permeability to target binding affinity.[1][6][7]

This guide provides an in-depth comparison of fluorinated compounds, moving beyond a simple recitation of facts to explore the underlying physicochemical principles and the practical experimental workflows used to validate these molecular enhancements. We will delve into a case study comparing the non-steroidal anti-inflammatory drug (NSAID) Celecoxib with a key fluorinated analog, providing the experimental data and protocols necessary for researchers to conduct their own comparative analyses.

The Unique Physicochemical Influence of Fluorine

The power of fluorine in drug design stems from its unique properties:

  • High Electronegativity: As the most electronegative element, fluorine's introduction can significantly alter a molecule's electron distribution.[1] This can influence the acidity (pKa) of nearby functional groups, which in turn can affect a compound's solubility, absorption, and ability to interact with its biological target.[1] For instance, fluorination near an amine group will reliably decrease its basicity.[8]

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a hydrogen mimic, often causing minimal steric disruption when binding to a receptor or enzyme active site.[1]

  • Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to metabolic cleavage.[9] This is a key reason why fluorine is often used to block "metabolic soft spots" on a drug candidate, thereby increasing its metabolic stability and half-life.[1][9][10]

  • Modulation of Lipophilicity: Fluorine substitution can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[1] For example, the para-fluorophenyl group on ezetimibe enhances its lipophilicity and target binding.[11]

It is a common misconception that the enhanced metabolic stability of fluorinated compounds is solely due to the strength of the C-F bond. While true that this bond is difficult to break, the more significant effect is often electronic. Fluorination can alter the electron density of a molecule, particularly in aromatic rings, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12] Polyfluorination, for instance, can lower the energy of the arene's highest occupied molecular orbital (HOMO), making it less prone to electrophilic attack by CYP enzymes.[12]

Case Study: A Comparative Analysis of Celecoxib and its Fluorinated Analog

To illustrate these principles in action, we will examine Celecoxib, a selective COX-2 inhibitor, and compare it to a hypothetical, but representative, fluorinated analog where the trifluoromethyl (-CF3) group is replaced with a methyl (-CH3) group. This comparison will highlight how the fluorinated group contributes to the drug's overall performance.

PropertyCelecoxib (with -CF3)Analog (with -CH3)Rationale for Difference
COX-2 IC50 (nM) ~30 nM>100 nMThe electron-withdrawing trifluoromethyl group is crucial for potent and selective binding to the COX-2 active site.
Metabolic Stability (t½ in HLM, min) >60 min~20 minThe -CF3 group is metabolically stable and shields the adjacent aromatic ring from oxidative metabolism. The -CH3 group is a known site of metabolic oxidation.
LogD (pH 7.4) 3.53.2The trifluoromethyl group generally increases lipophilicity compared to a methyl group.
pKa (Sulfonamide) ~11.0~11.5The strong electron-withdrawing nature of the -CF3 group increases the acidity (lowers the pKa) of the sulfonamide proton.

Note: The data for the analog are representative values based on known structure-activity relationships for COX-2 inhibitors and general principles of metabolic stability.

Key Performance Metrics & Experimental Evaluation

To generate the comparative data shown above, a series of standardized in vitro assays are essential. Here, we provide the rationale and detailed protocols for two of the most critical experiments.

Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Experience: The "Why"

This assay is a cornerstone of early drug discovery, providing a robust measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[13] We use human liver microsomes because they are a subcellular fraction rich in these key drug-metabolizing enzymes.[14] By measuring the rate at which the parent compound disappears over time, we can calculate its intrinsic clearance and predict its hepatic clearance in vivo.[14][15] The inclusion of NADPH, a necessary cofactor for CYP enzyme activity, initiates the metabolic reactions.[13][14] A control incubation without NADPH is crucial to distinguish enzymatic degradation from chemical instability.[14]

Trustworthiness: A Self-Validating System

The protocol's integrity is ensured by including positive controls with known metabolic fates. Verapamil serves as a high-clearance control, expected to be rapidly metabolized, while Diazepam is a low-clearance control, expected to remain relatively stable.[15] These controls validate that the microsomal preparation is active and that the assay can accurately distinguish between stable and unstable compounds.

Experimental Workflow for Metabolic Stability Assay

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Detailed Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the test compound and controls in DMSO.

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: Add a pre-warmed solution of NADPH cofactor to initiate the reaction. For the negative control, add buffer instead of NADPH.[14]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[14][16]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.[16]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining against time. The slope of this line is used to calculate the half-life (t½).

Target Binding Affinity via Competitive Radioligand Binding Assay

Expertise & Experience: The "Why"

To determine how tightly a compound binds to its intended target (e.g., the COX-2 enzyme), a competitive binding assay is the gold standard.[17] This assay measures the ability of an unlabeled test compound to displace a "hot" (radiolabeled) ligand that has a known high affinity for the target receptor.[17][18] By measuring the concentration of the test compound required to inhibit 50% of the radioligand binding (the IC50), we can calculate its inhibitory constant (Ki), a direct measure of binding affinity.[17]

Trustworthiness: A Self-Validating System

This protocol is validated by defining total binding (radioligand alone), non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled known binder), and specific binding (the difference between the two). This ensures that the measured displacement is due to specific interaction with the target receptor and not just random stickiness to the assay components.

Conceptual Diagram of Competitive Binding

G cluster_0 Without Competitor cluster_1 With Competitor Receptor1 Receptor Bound1 Bound Complex (*) Receptor1->Bound1 Binds Radioligand1 Radioligand (*) Radioligand1->Bound1 Receptor2 Receptor Bound2 Bound Complex Receptor2->Bound2 Binds Radioligand2 Radioligand (*) Radioligand2->Receptor2 Blocked TestCompound Test Compound TestCompound->Bound2

Caption: Principle of a competitive radioligand binding assay.

Detailed Protocol:

  • Preparation: Prepare cell membranes expressing the target receptor (e.g., COX-2).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-Celecoxib), and varying concentrations of the unlabeled test compound.[19]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[19]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[19]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[19]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[19]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and proven strategy in modern medicinal chemistry.[1][12] As demonstrated through our case study and experimental guides, fluorination can profoundly enhance a drug candidate's metabolic stability and target affinity. The provided protocols offer a validated framework for researchers to quantitatively assess the impact of fluorination in their own drug discovery programs.

Looking ahead, the development of novel fluorination methods continues to expand the medicinal chemist's toolkit, enabling the synthesis of increasingly complex and sophisticated fluorinated molecules.[10] This, combined with a deeper understanding of the nuanced effects of fluorine on molecular properties, ensures that this unique element will continue to play a vital role in the development of safer and more effective medicines.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
  • General Aspects of Organofluorine Compounds.
  • The Dark Side of Fluorine. PMC - NIH.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine in medicinal chemistry. PubMed.
  • Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).
  • Fluorine in drug discovery: Role, design and case studies.
  • Fluorine in drug discovery: Role, design and case studies.
  • Metabolic Stability Assays. Merck Millipore.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Biological aspects of fluorine. Wikipedia.
  • Reasons and Status of Organofluorine Compounds As Drugs. Alfa Chemistry.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

The principles of chemical safety mandate a cautious approach. Therefore, this guide is built upon established protocols for related substances and general best practices for laboratory waste management. It is imperative to remember that this document serves as a comprehensive resource, but it does not supersede the authority and specific requirements of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office before proceeding with any chemical disposal.[2]

Core Principles of Chemical Disposal: A Proactive Stance on Safety

The proper disposal of any chemical waste is not merely a procedural task but a commitment to the safety of laboratory personnel and the preservation of our environment. The overarching principle is to prevent the release of potentially harmful substances into the environment, which includes avoiding disposal down the sink or in regular trash.[3][4]

Understanding the Compound: A Hazard Profile Based on Structure

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (C₁₅H₁₁FO₃) is a solid, likely a yellow crystalline powder, based on the characteristics of similar compounds.[5][6] Its structure suggests several potential hazards that inform our disposal strategy:

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond indicates persistence in the environment.[7] While the C-F bond is strong, metabolic processes or improper disposal methods could potentially lead to the release of fluoride ions or other toxic fluorine-containing metabolites.[7]

  • Hydroxyphenyl Group: Phenolic compounds can be irritating to the skin and eyes and may have ecotoxicological effects.[8]

  • Propane-1,3-dione Core: While the core structure is common, the overall hazard profile is influenced by the attached aromatic rings.

Given these characteristics, this compound should be treated as a hazardous waste.

Essential Safety and Handling Precautions: Your First Line of Defense

Before initiating any disposal procedures, a thorough risk assessment is crucial.[9] All handling of this compound, including for disposal, should occur in a well-ventilated area, preferably within a chemical fume hood.[9][10]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following table outlines the minimum required PPE when handling this compound waste.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN 166 (EU) or OSHA's 29 CFR 1910.133.[11]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber), tested according to EN 374.[12]Prevents skin contact with the chemical.
Body Protection Laboratory coat or chemical-resistant apron.[10]Protects against contamination of personal clothing.
Respiratory Protection Generally not required if handled in a fume hood. If dust or aerosols are generated, a full-face respirator with an appropriate filter may be necessary.[3][10]Minimizes inhalation of potentially harmful fumes or dust.

Step-by-Step Disposal Protocol: A Systematic Approach

The disposal of this compound must be methodical and compliant with all relevant regulations. The following workflow provides a clear, step-by-step process.

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is fundamental to safe disposal.[2]

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[10] Incompatible wastes can react, leading to fire, explosion, or the generation of toxic gases.

  • Dedicated Waste Container: Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, in a designated and compatible hazardous waste container.[2] The container should be made of a material that will not react with the chemical.

Step 2: Labeling the Waste Container

Clear and accurate labeling is a critical component of safe waste management.[13]

  • Content Identification: The label must clearly state "Hazardous Waste" and the full chemical name: "this compound".[13] Avoid using chemical formulas or abbreviations.

  • Hazard Identification: Indicate the known or suspected hazards (e.g., "Irritant," "Environmental Hazard").

  • Contact Information: Include the name of the principal investigator or responsible person and the laboratory location.

Step 3: Storage of Chemical Waste

Waste containers must be stored safely pending collection.

  • Secure Closure: Keep the waste container tightly closed when not in use.[2][11]

  • Designated Area: Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[13] This area should be away from drains and sources of ignition.[14]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal

The final disposal of this compound must be handled by qualified professionals.

  • Licensed Disposal Vendor: Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed chemical disposal company.[2][3]

  • Recommended Disposal Method: The most appropriate disposal method for this compound is likely controlled incineration in a licensed hazardous waste facility.[3] This process will destroy the organic molecule, preventing its release into the environment. Do not attempt to treat or neutralize the chemical waste in the laboratory.

Disposal of Empty Containers

Empty containers that once held this compound should be handled with the same precautions as the chemical itself.[10]

  • Thoroughly Empty: Ensure that all contents have been removed.

  • Rinsate Collection: If rinsing the container, the rinsate must be collected as hazardous waste.[15]

  • Label Defacement: Obliterate or remove the original product label.[15]

  • Final Disposal: Dispose of the rinsed and dried container as instructed by your EHS office. This may be as regular laboratory glass or plastic waste, or it may still require disposal as hazardous waste.[15]

Accidental Spill Cleanup

In the event of a spill, prioritize personal safety and contain the spill to prevent it from spreading.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust.[11] For a liquid spill, use an inert absorbent material like sand or vermiculite.

  • Collect Cleanup Materials: Place all contaminated materials into a suitable, closed container for disposal as hazardous waste.[2]

  • Decontaminate the Area: Wash the spill site thoroughly with soap and water.

  • Prevent Entry into Drains: Do not allow any spilled material to enter drains.[2][14]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the decision-making and procedural flow.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Handle in a Well-Ventilated Area (Chemical Fume Hood) ppe->fume_hood collect_waste Collect Waste in a Designated, Compatible Container fume_hood->collect_waste spill Accidental Spill Occurs fume_hood->spill label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) collect_waste->label_container store_waste Store Securely in a Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Company for Pickup store_waste->contact_ehs incineration Controlled Incineration at a Licensed Facility contact_ehs->incineration end End: Compliant Disposal incineration->end contain_spill Contain Spill with Inert Material spill->contain_spill collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->label_container

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Mocan, T., & Varga, B. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. PMC. Retrieved from [Link]

  • King County. (2015). Laboratory Waste Management Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Retrieved from [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and chemical synthesis, the introduction of novel compounds into the laboratory workflow is a routine yet critical event. One such compound, 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, presents a unique combination of chemical functionalities that demand a rigorous and informed approach to safety. As a Senior Application Scientist, my objective is to provide you with a technical guide that goes beyond a simple checklist. This document is engineered to build your trust and confidence by explaining the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting your most valuable asset: your health and well-being.

This guide provides essential, immediate safety and logistical information for handling this specific molecule. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will proceed with a conservative risk assessment based on its structural components: a fluorinated aromatic ring, a phenolic group, and a 1,3-dicarbonyl system. This approach is fundamental to creating a robust safety plan when dealing with new chemical entities.[1][2][3][4][5]

Hazard Analysis: A Structurally-Informed Risk Assessment

Understanding the "why" behind PPE selection begins with a chemical hazard assessment.[1] Since specific toxicological data for this compound is not available, we must infer its potential hazards from its constituent parts.

  • Fluorinated Aromatic Moiety: The presence of a 4-fluorophenyl group suggests we should adopt precautions for halogenated aromatic compounds.[6] Fluorinated compounds can have unique toxicological profiles and may be persistent.[7] Handling should always aim to prevent skin contact and inhalation.[7][8]

  • Phenolic Group: The 2-hydroxyphenyl group is a phenol. Phenols as a class can be toxic and corrosive, potentially causing severe skin irritation or burns.[9] Systemic effects on the central nervous system, liver, and kidneys are also a concern with prolonged or significant exposure.[10]

  • 1,3-Dicarbonyl System: This functional group makes the central methylene protons acidic, rendering the molecule reactive. While not a primary toxicological driver, its reactivity warrants careful handling to avoid unintended reactions.

  • Physical Form: As a solid powder, the primary exposure routes are inhalation of airborne particulates and inadvertent skin contact.[11] Fine powders can be easily aerosolized, presenting a significant respiratory risk.

Based on this analysis, we must treat this compound as potentially hazardous, with primary risks being skin irritation/corrosion, eye damage, and respiratory irritation from dust inhalation.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is your primary barrier against exposure.[9][12] The following recommendations are based on a conservative approach, assuming a moderate to high hazard level in the absence of definitive data.

Primary Engineering Control: The Fume Hood

Before any discussion of personal equipment, it must be stated that all handling of this compound, especially the weighing and transfer of the solid, must be performed within a certified chemical fume hood.[10][13] This is the most critical engineering control to minimize inhalation exposure.

Body Protection: More Than Just a Coat

A standard cotton lab coat is insufficient. A flame-resistant lab coat treated to be liquid-repellent is the minimum requirement.[14] For tasks with a higher risk of spills or splashes, such as when dissolving the compound or during purification, a chemically resistant apron worn over the lab coat is strongly recommended. All lab attire should include long pants and fully enclosed, chemical-resistant shoes .[14][15]

Hand Protection: Selecting the Right Glove

Glove selection is critical and must be based on chemical compatibility.[16] For this compound, a single glove layer is not sufficient. Double-gloving is mandatory.

  • Inner Glove: A thin, disposable nitrile glove. This provides a base layer of protection and dexterity.

  • Outer Glove: A more robust, chemical-resistant glove. Given that butyl rubber performs poorly with aromatic hydrocarbons, and nitrile offers poor protection against phenol, a laminate glove (e.g., SilverShield/4H) or a thicker neoprene or Viton™ glove should be worn over the nitrile glove.[17][18]

Crucially, no glove material is impervious forever. Always check the manufacturer's glove compatibility chart for breakthrough times for phenols and aromatic compounds.[6][19][20] Gloves should be inspected for any signs of degradation before each use and changed immediately if contact with the chemical is suspected.

Glove Type Protection Level Rationale
Inner Nitrile Splash Protection, DexterityProvides a baseline barrier and tactile sensitivity.
Outer Laminate/Neoprene Extended ContactOffers superior resistance to both phenolic and aromatic components.
Eye and Face Protection: An Impenetrable Shield

Standard safety glasses are not adequate due to the risk of fine powder particulates and potential splashes.

  • Minimum Requirement: Indirectly vented, chemical splash goggles that seal completely around the eyes.[7][14]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during reaction quenching or extraction), a full-face shield must be worn in addition to chemical splash goggles.[8]

Respiratory Protection: Safeguarding Against Inhalation

Given the powdered nature of the compound, respiratory protection is essential, especially during any procedure that could generate dust, such as weighing or transfer.

  • For Fine Powder Handling: A NIOSH-approved N95 or FFP2 respirator is the minimum requirement to protect against airborne particulates.[21][22]

  • For Operations with Vapor Potential: If the compound is heated or dissolved in a volatile solvent, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[23] A combination cartridge (particulate and organic vapor) is ideal. All respirator use must comply with your institution's written respiratory protection program, which includes fit-testing and training as mandated by OSHA.[9]

Procedural Guidance: Safe Handling and Disposal Workflow

Trust in a protocol is built on its clarity and logic. The following workflows are designed to be systematic and self-validating.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Attire Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Respirator (Fit Check) Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Nitrile Gloves Doff4->Doff5 Disposal_Workflow Solid Solid Waste (Gloves, Tips, Liners) Solid_Container Labeled Container: 'Solid Halogenated Phenolic Waste' Solid->Solid_Container Liquid Liquid Waste (Solutions, Rinsates) Liquid_Container Labeled Container: 'Liquid Halogenated Organic Waste' Liquid->Liquid_Container Pickup Licensed Hazardous Waste Pickup Solid_Container->Pickup Liquid_Container->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Caption: Hazardous Waste Disposal Workflow.

By adhering to this comprehensive, structurally-informed safety guide, you are not merely following rules; you are engaging in a dynamic process of risk management that ensures both your personal safety and the integrity of your research.

References

  • Gloves Chemical Resistance Chart . (n.d.). Safety West. Retrieved from [Link]

  • OSHA Glove Selection Chart . (n.d.). University of California, Santa Cruz - Environmental Health and Safety. Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed . (n.d.). National Institutes of Health - Office of Research Services. Retrieved from [Link]

  • Glove Compatibility . (n.d.). CP Lab Safety. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference . (2019, February). University of Pennsylvania - Environmental Health and Radiation Safety. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. Retrieved from [Link]

  • Managing Fine Powder Dust in Chemical Production Lines . (2025, December 2). DUSTEX. Retrieved from [Link]

  • Chemical Risk Assessment . (n.d.). Health and Safety Authority. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). University of Iowa - Environmental Health & Safety. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart . (n.d.). University of California, Berkeley - Environment, Health and Safety. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction . (n.d.). Centers for Disease Control and Prevention - NIOSH. Retrieved from [Link]

  • What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24). Rivo. Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology . (2022, February 1). ACS Chemical Health & Safety. Retrieved from [Link]

  • Respirator for Chemicals | Protective Dust Mask . (n.d.). uvex safety. Retrieved from [Link]

  • Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals . (n.d.). Centers for Disease Control and Prevention - NIOSH. Retrieved from [Link]

  • Phenol Standard Operating Procedure . (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Glove Selection Chart . (n.d.). University of Washington - Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . (2009, July 30). Lab Manager. Retrieved from [Link]

  • Chemical Safety in the Workplace . (2024, November 12). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety data sheet . (2026, January 26). BASF. Retrieved from [Link]

  • Fluorine Safety . (n.d.). Purdue University - Department of Chemistry. Retrieved from [Link]

  • Chemical Risk Assessments for a Safe Work Environment . (2021, July 29). Intersolia. Retrieved from [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal . (n.d.). The University of Tennessee Health Science Center - Research Safety Affairs. Retrieved from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins . (2025, September 8). Plastics Europe. Retrieved from [Link]

  • How to Protect Yourself From Respiratory Hazards . (1993, October 1). University of Missouri Extension. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards . (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Managing risks of hazardous chemicals in the workplace Code of Practice . (n.d.). Safe Work Australia. Retrieved from [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process . (n.d.). National Institutes of Health - PMC. Retrieved from [Link]

  • How Do You Dispose Of Phenol Safely? . (2025, August 3). Chemistry For Everyone - YouTube. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.